molecular formula C8H8BrN3O B1382279 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1799973-82-2

5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1382279
CAS No.: 1799973-82-2
M. Wt: 242.07 g/mol
InChI Key: KDCYQZGOXATLDS-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole (CAS 1799973-82-2) is a benzotriazole derivative with a molecular formula of C 8 H 8 BrN 3 O and a molecular weight of 242.075 g/mol . This compound serves as a versatile building block in organic synthesis, particularly for the construction of complex molecules containing the benzotriazole scaffold, which is prominent in pharmaceutical research . The benzotriazole moiety is recognized as a privileged structure in medicinal chemistry due to its versatile biological properties . Specifically, this reagent is utilized in the development of pharmacologically active compounds, including antimicrobial agents and drugs targeting the central nervous system . Furthermore, its structure can be modified for use as an intermediate in the synthesis of fluorescent probes for laboratory detection assays, as the core structure can be tailored to exhibit fluorescence upon reaction with specific substances . The compound should be stored at room temperature in a sealed, dry, and light-proof container . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-7-methoxy-1-methylbenzotriazole
Source PubChem
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InChI

InChI=1S/C8H8BrN3O/c1-12-8-6(10-11-12)3-5(9)4-7(8)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCYQZGOXATLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2OC)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263184
Record name 5-Bromo-7-methoxy-1-methyl-1H-benzotriazole
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Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1799973-82-2
Record name 5-Bromo-7-methoxy-1-methyl-1H-benzotriazole
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Record name 5-Bromo-7-methoxy-1-methyl-1H-benzotriazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, a substituted benzotriazole with potential applications in pharmaceutical and materials science. Given the absence of a direct, published synthetic route for this specific molecule, this document outlines a proposed multi-step synthesis based on established and reliable methodologies for the formation and functionalization of the benzotriazole scaffold. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the chemical principles and strategic considerations underpinning the synthesis. The document emphasizes reaction mechanisms, regioselectivity, and analytical validation at each stage, ensuring a robust and reproducible process.

Introduction: The Significance of Substituted Benzotriazoles

Benzotriazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications. These compounds are integral to the development of corrosion inhibitors, anti-fading agents for metals, and UV absorbers.[1] In the realm of medicinal chemistry, the benzotriazole scaffold is considered a "privileged structure," appearing in a multitude of bioactive compounds with activities including antimicrobial, anticonvulsant, anti-inflammatory, and anti-tumor properties.[1][2] The specific substitution pattern on the benzotriazole ring system, as in 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, is crucial for fine-tuning its physicochemical properties and biological activity. The introduction of a bromine atom, a methoxy group, and a methyl group at specific positions can significantly influence the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.

This guide will delineate a logical and efficient synthetic strategy to obtain 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, focusing on a three-stage process:

  • Stage 1: Formation of the core benzotriazole ring system from a substituted o-phenylenediamine.

  • Stage 2: Regioselective bromination of the benzotriazole ring.

  • Stage 3: Regioselective N-methylation of the triazole moiety.

The rationale for the sequence of these stages, potential challenges, and detailed experimental procedures will be discussed at length.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole necessitates a carefully planned sequence of reactions to ensure the correct placement of the substituents. The proposed pathway begins with the synthesis of the benzotriazole ring, followed by electrophilic bromination, and concludes with N-methylation. This sequence is designed to leverage the directing effects of the existing substituents to achieve the desired regioselectivity at each step.

Synthetic Pathway cluster_0 Stage 1: Benzotriazole Formation cluster_1 Stage 2: N-Methylation cluster_2 Final Product A 3-Methoxy-5-bromo-o-phenylenediamine B 5-Bromo-7-methoxy-1H-benzo[d]triazole A->B  NaNO2, AcOH   C 5-Bromo-7-methoxy-1-methyl-1H-benzo[d]triazole B->C  CH3I, Base  

Caption: Proposed synthetic workflow for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Detailed Synthetic Protocol and Mechanistic Insights

Stage 1: Synthesis of 5-Bromo-7-methoxy-1H-benzo[d]triazole

The foundational step in this synthesis is the formation of the benzotriazole ring. This is classically achieved through the diazotization of an o-phenylenediamine derivative, followed by intramolecular cyclization. The starting material for this synthesis is the commercially available 5-Bromo-7-methoxy-1H-benzo[d][1][3][4]triazole[5]. For the purpose of this guide, we will outline the synthesis from its precursor, 3-methoxy-5-bromo-o-phenylenediamine.

Reaction:

3-methoxy-5-bromo-o-phenylenediamine + NaNO₂ + CH₃COOH → 5-Bromo-7-methoxy-1H-benzo[d]triazole + H₂O + NaOAc

Protocol:

  • Dissolution: Dissolve 3-methoxy-5-bromo-o-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water at room temperature in a well-ventilated fume hood.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and water. The product will precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Causality and Expertise:

The use of glacial acetic acid provides the acidic medium necessary for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate. The intramolecular cyclization of the diazonium salt to form the stable triazole ring is a spontaneous process. This method is a well-established and robust procedure for the synthesis of benzotriazoles from o-phenylenediamines.[1]

Stage 2: N-Methylation of 5-Bromo-7-methoxy-1H-benzo[d]triazole

The N-methylation of benzotriazoles can be challenging due to the potential for reaction at either the N1 or N2 positions of the triazole ring, leading to a mixture of regioisomers.[6][7] The choice of methylating agent and reaction conditions is paramount to achieving high regioselectivity. For the synthesis of the N1-methylated product, the use of a methylating agent under basic conditions is a common strategy.

Reaction:

5-Bromo-7-methoxy-1H-benzo[d]triazole + CH₃I + Base → 5-Bromo-7-methoxy-1-methyl-1H-benzo[d]triazole + [Base-H]⁺I⁻

Protocol:

  • Setup: To a solution of 5-bromo-7-methoxy-1H-benzo[d]triazole (1.0 eq) in a polar aprotic solvent such as DMF (N,N-dimethylformamide) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 40-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired N1-methylated isomer.

Causality and Expertise:

The base deprotonates the benzotriazole at one of the nitrogen atoms, forming an anion that then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The regioselectivity of the methylation (N1 vs. N2) is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and steric hindrance from the substituents on the benzene ring.[4][6] While a mixture of N1 and N2 isomers is possible, the N1 isomer is often the thermodynamically more stable product.[8] The use of polar aprotic solvents generally favors N1-alkylation.[9] Careful purification by column chromatography is essential to separate the desired N1-isomer from the N2-isomer and any unreacted starting material.

Data Presentation and Characterization

Table 1: Summary of Reagents and Reaction Conditions

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)
1 3-methoxy-5-bromo-o-phenylenediamineNaNO₂, CH₃COOHAcetic Acid/Water0-51-2
2 5-Bromo-7-methoxy-1H-benzo[d]triazoleCH₃I, K₂CO₃DMF40-604-6

Characterization of the Final Product:

The structure and purity of the synthesized 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole should be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons, including the aromatic protons, the methoxy protons, and the N-methyl protons. The chemical shift of the N-methyl group will be a key indicator of N1 vs. N2 methylation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point: To assess the purity of the final compound.

Conclusion

This technical guide has detailed a robust and scientifically sound synthetic route for the preparation of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. By leveraging well-established synthetic transformations for benzotriazole formation and N-alkylation, this guide provides a clear and reproducible protocol for researchers in organic synthesis and medicinal chemistry. The emphasis on understanding the underlying reaction mechanisms and potential challenges, such as regioselectivity in the methylation step, equips the scientist with the necessary knowledge to troubleshoot and optimize the synthesis. The successful synthesis and characterization of this molecule will enable further exploration of its potential applications in various scientific fields.

References

  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85.
  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412.
  • van der Meer, J. Y., et al. (2021). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles.
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  • Katritzky, A. R. (1999). Synthesis and utility of some N-substituted benzotriazoles. University of Florida.
  • ResearchGate. (n.d.). Scheme of the synthesis of C-substituted benzotriazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US6320056B1 - Process for the preparation of bromo-functionalized benzotriazole UV absorbers.
  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.
  • Elguero, J., et al. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 642-646.
  • Iannazzo, D., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. Molecules, 23(8), 1841.
  • Vasilev, A. A., et al. (2020). Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry – A European Journal, 26(1), 2342-2350.
  • Baud, M. G. J., et al. (2015). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 58(4), 1832–1846.
  • ResearchGate. (n.d.). 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1][3][10]triazolo[1,5-a]pyrimidin-7-ol. Retrieved from [Link]

  • Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. (2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of all possible halogenated derivatives of benzotriazole. Retrieved from [Link]

  • European Patent Office. (2010). EP1633750B1 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Brevet, D., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3514.
  • Fischer, C., et al. (2022). Synthesis of Benzo[10][11]thiazolo[2,3-c][1][3][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1421.

  • ResearchGate. (n.d.). New synthetic routes to triazolo-benzodiazepine analogues: expanding the scope of the bump-and-hole approach for selective bromo and extra-terminal (bet) bromodomain inhibition. Retrieved from [Link]

  • van der Meer, J. Y., et al. (2024). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. Journal of the American Chemical Society, 146(17), 11843–11854.
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  • Reddy, T. R., et al. (2018). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
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Sources

physicochemical properties of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzotriazole Scaffold in Modern Drug Discovery

Benzotriazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry. Its unique structure, consisting of a fused benzene and triazole ring, imparts a range of favorable properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1][2] Consequently, benzotriazole derivatives have been successfully developed into therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6]

This guide focuses on a specific, highly functionalized derivative: 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole . The strategic placement of a bromine atom, a methoxy group, and an N-methyl group on the core scaffold is intended to modulate its physicochemical and pharmacological properties. The bromine atom can act as a bioisostere for other groups and participate in halogen bonding, the methoxy group can influence solubility and metabolic stability, and the N-methyl group blocks tautomerization and hydrogen bond donation, fixing the molecule as the 1-substituted isomer. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent or a tool compound in chemical biology.

Molecular Profile and Structural Attributes

The unique substitution pattern of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole defines its chemical identity and predicted behavior in biological systems.

Chemical Structure:

Chemical structure of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Table 1: Core Molecular Properties

PropertyValueSource/Method
IUPAC Name 5-Bromo-7-methoxy-1-methyl-1H-1,2,3-benzotriazoleIUPAC Nomenclature
Molecular Formula C₈H₈BrN₃OElemental Composition
Molecular Weight 242.08 g/mol Calculated
CAS Number Not available-
Predicted logP ~2.5 - 3.5Computational (e.g., ALOGPS, ChemDraw)
Predicted pKa ~1.0 - 2.0 (Protonated form)Computational (Based on benzotriazole pKa of ~8.2 for the N-H proton; N-methylation creates a weakly basic center)[2][7]
Predicted Solubility Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Based on structural analogy[1][8]

Synthetic Strategy

A potential synthetic pathway would begin with 4-bromo-6-methoxy-2-nitroaniline. The synthesis would proceed via:

  • Reduction of the nitro group to an amine, yielding 4-bromo-6-methoxybenzene-1,2-diamine.

  • N-methylation of one of the amino groups. This step may require protecting group strategies to ensure regioselectivity.

  • Diazotization of the resulting diamine with a reagent like sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid), followed by spontaneous intramolecular cyclization to form the triazole ring, yielding the final product.[2][9]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized molecule is critical. The following spectroscopic techniques provide a detailed fingerprint of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Two singlets in the aromatic region (approx. δ 7.0-7.8 ppm), corresponding to the two non-equivalent protons on the benzene ring.

    • A singlet for the methoxy (-OCH₃) protons (approx. δ 3.9-4.1 ppm).

    • A singlet for the N-methyl (N-CH₃) protons (approx. δ 4.1-4.4 ppm).

  • ¹³C NMR: The carbon spectrum will provide information on the carbon framework:

    • Signals for the six aromatic carbons, with those directly attached to bromine and oxygen appearing at characteristic chemical shifts.

    • A signal for the methoxy carbon (approx. δ 55-60 ppm).

    • A signal for the N-methyl carbon (approx. δ 30-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.

  • ~1600-1620 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the benzotriazole ring system.[10][11][12]

  • ~1200-1250 cm⁻¹: Aryl C-O stretching from the methoxy group.

  • ~750-850 cm⁻¹: C-H out-of-plane bending, providing information on the aromatic substitution pattern.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the N-methyl or methoxy group, or the loss of a neutral formaldehyde (CH₂O) molecule.

Core Physicochemical Properties: Experimental Determination

Accurate experimental determination of physicochemical properties is essential for predicting a compound's behavior in biological assays and its potential for drug development.

Aqueous Solubility

Solubility profoundly impacts bioavailability and formulation. Benzotriazole derivatives are often poorly soluble in water, a characteristic likely exacerbated by the lipophilic bromine atom and methyl group.[8]

This method, compliant with OECD Guideline 105, is the gold standard for determining the saturation solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole to a known volume of a relevant aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system should be protected from light.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at high speed to pellet all suspended particles.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13][14]

  • Calculation: The measured concentration represents the saturation solubility of the compound under the specified conditions.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to aqueous buffer B Agitate at constant T (24-48 hours) A->B Start Equilibration C Centrifuge to pellet undissolved solid B->C End Equilibration D Withdraw clear supernatant C->D Sample E Quantify concentration via HPLC-UV D->E F Result: Saturation Solubility (e.g., µg/mL) E->F Calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP)

The partition coefficient (logP) between octanol and water is a critical measure of a molecule's lipophilicity, which influences its ability to cross cell membranes and its potential for off-target binding. The presence of the bromo and methyl groups suggests a relatively high logP value.

This method correlates a compound's retention time on a nonpolar stationary phase with its logP value.

Methodology:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound. Inject each standard and record its retention time (t_R).

  • Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.

  • Calculation:

    • Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k) versus the known logP values for the standards. This should yield a linear relationship.

    • Determine the logP of the test compound by interpolating its log(k) value onto the calibration curve.

Dissociation Constant (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. While the parent 1H-benzotriazole is weakly acidic (pKa ≈ 8.2), the methylation at the N1 position removes this acidic proton.[2][7] The remaining nitrogen atoms in the triazole ring are weakly basic. Determining the pKa of the conjugate acid is important for understanding solubility and receptor interactions in different physiological compartments.

This classic method involves monitoring pH changes as a function of added acid or base.

Methodology:

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, often a co-solvent system like methanol/water, due to low aqueous solubility.

  • Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Data Collection: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve. The pH at the half-equivalence point corresponds to the pKa.

Potential Applications & Biological Context

The structural motifs within 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole suggest several avenues for pharmacological investigation. The benzotriazole core is a known bioisostere for various functional groups and is present in several approved drugs.[1][6] The introduction of a halogen, like bromine, is a common strategy in drug design to increase potency, modulate metabolism, or introduce new interaction points like halogen bonding.

Based on the extensive literature on related analogs, this compound could be a candidate for screening in assays for:

  • Antimicrobial and Antifungal Activity: Many substituted benzotriazoles show potent activity against bacteria and fungi, including resistant strains.[1][3][5]

  • Anticancer Activity: Benzotriazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.[4][6]

  • Antiviral and Anti-inflammatory applications. [1][5]

The specific biological profile of this molecule will be dictated by its unique structure-activity relationship (SAR), which can only be determined through empirical testing.[1]

Safety and Toxicological Considerations

While specific toxicity data for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is not available, general data on the benzotriazole class of compounds should guide its handling. Benzotriazoles are generally considered to have low to moderate acute toxicity.[15][16] However, they are known environmental contaminants due to their widespread use as corrosion inhibitors and their resistance to degradation.[17][18][19]

Handling Recommendations:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a synthetically accessible and promising scaffold for chemical biology and drug discovery. Its physicochemical properties, characterized by high lipophilicity and low aqueous solubility, are critical determinants of its future application. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and related molecules, enabling a deeper understanding of their behavior and paving the way for the rational design of new therapeutic agents. Further investigation into its biological activity and a comprehensive ADME/Tox profile are necessary next steps to fully elucidate its potential.

References

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An In-depth Technical Guide to 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, a substituted benzotriazole with significant potential in medicinal chemistry and materials science. Given its status as a niche research chemical, this document synthesizes information from foundational chemical principles and data from structurally analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Benzotriazole Scaffold in Drug Discovery

Benzotriazole, a fused heterocyclic compound consisting of a benzene ring and a triazole ring, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[1][4][5][6] The benzotriazole core acts as a versatile scaffold, allowing for modifications that can fine-tune the molecule's biological activity and pharmacokinetic profile.[1] The structural rigidity of the fused ring system, combined with the hydrogen bonding capabilities of the nitrogen atoms, enables benzotriazole derivatives to bind effectively with various enzymes and receptors.[7]

The specific compound, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, incorporates several key functional groups that are of particular interest in drug design:

  • Bromine Atom: Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.[1]

  • Methoxy Group: This group can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can participate in hydrogen bonding, thereby improving ligand-target interactions.[8][9][10][11]

  • N-Methyl Group: The methylation at the N1 position blocks the tautomerism typically seen in 1H-benzotriazoles, creating a fixed regioisomer and potentially enhancing solubility and reactivity.[2][12]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison with related compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale/Source
Molecular Formula C8H8BrN3OBased on chemical structure
Molecular Weight 242.08 g/mol Calculated from atomic weights
Appearance Likely a white to off-white or light-tan crystalline solidBased on similar benzotriazole derivatives[12][13]
Solubility Expected to have limited solubility in water, but soluble in organic solvents like methanol, ethanol, and chloroform.[3][12][14]The N-methyl group and methoxy group may slightly increase aqueous solubility compared to the parent benzotriazole, but the bromo-aromatic core remains largely hydrophobic.
Melting Point Not established; likely higher than 1-methylbenzotriazole due to increased molecular weight and potential for stronger intermolecular interactions.General trend for substituted aromatic compounds.
Stability Expected to be a stable compound under standard conditions.[13]Benzotriazoles are generally stable towards acids, bases, oxidation, and reduction.[13]
Anticipated Spectroscopic Characterization

For unequivocal structure confirmation and purity assessment, a combination of spectroscopic and chromatographic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals for the two aromatic protons, the N-methyl protons (likely a singlet around 3.5-4.5 ppm), and the methoxy protons (a singlet around 3.8-4.2 ppm).

    • ¹³C NMR : The spectrum will display signals for the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight and provide fragmentation patterns characteristic of the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), C-N, C-O, and C-Br bonds.[15]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for assessing the purity of the compound and for purification. A reversed-phase column with a mobile phase of acetonitrile/water or methanol/water would likely be suitable.[16]

Proposed Synthesis and Purification

Synthetic Workflow

Synthetic Workflow A 4-Bromo-2-methoxy-6-nitroaniline B 4-Bromo-6-methoxybenzene-1,2-diamine A->B Reduction (e.g., SnCl2/HCl or H2/Pd-C) C 5-Bromo-7-methoxy-1H-benzotriazole B->C Diazotization (NaNO2, HCl) D 5-Bromo-7-methoxy-1-methyl-1H-benzo[d]triazole C->D N-Methylation (e.g., Dimethyl sulfate or Methyl iodide)

Caption: Proposed synthetic pathway for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-6-methoxybenzene-1,2-diamine

  • To a stirred solution of 4-bromo-2-methoxy-6-nitroaniline in ethanol, add stannous chloride dihydrate (SnCl₂) and concentrated hydrochloric acid (HCl).

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine.

Step 2: Synthesis of 5-Bromo-7-methoxy-1H-benzotriazole

  • Dissolve the 4-bromo-6-methoxybenzene-1,2-diamine in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Step 3: Synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

  • Dissolve the 5-bromo-7-methoxy-1H-benzotriazole in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise.[2] The reaction of 1H-benzotriazole with methylating agents can yield a mixture of 1-methyl and 2-methyl isomers.[2]

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography to isolate the desired 1-methyl isomer.

Potential Applications in Medicinal Chemistry

The structural features of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole suggest its potential as a valuable building block or a lead compound in drug discovery, particularly as a kinase inhibitor.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[1][18] Benzotriazole derivatives have shown significant promise as kinase inhibitors.[1][7][18] For instance, 4,5,6,7-tetrabromobenzotriazole (TBB) is a well-known selective inhibitor of protein kinase CK2.[4][7] The benzotriazole scaffold can effectively interact with the ATP-binding pocket of kinases through various non-covalent interactions.[7]

The substituents on 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole could play key roles in kinase binding:

  • The benzotriazole core can form hydrogen bonds and π-π stacking interactions within the kinase active site.[7]

  • The bromo group can form halogen bonds with backbone carbonyls or other electron-rich residues, enhancing binding affinity.

  • The methoxy group can act as a hydrogen bond acceptor and its position can be optimized to explore specific pockets within the active site.[8][11][19]

  • The N-methyl group can provide additional van der Waals interactions and improve cell permeability.

Hypothetical Mechanism: Inhibition of a Cancer-Related Kinase Pathway

Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Target Kinase (e.g., CK2, CDK, FAK) Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Response Cell Proliferation, Survival, Angiogenesis P_Substrate->Response Molecule 5-bromo-7-methoxy- 1-methyl-1H-benzo[d]triazole Molecule->Kinase Inhibition

Caption: Hypothetical inhibition of a pro-cancer signaling pathway by the benzotriazole derivative.

Safety and Handling

As with all laboratory chemicals, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for halogenated aromatic compounds and benzotriazole derivatives should be followed.

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety glasses or goggles, and a lab coat.[20]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.[21]

  • Toxicity : Halogenated aromatic hydrocarbons can be irritants and may have toxic effects on the liver, kidneys, and central nervous system with prolonged exposure.[20][22][23] Benzotriazole derivatives may be harmful if swallowed or inhaled and can cause serious eye irritation.[21][24]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[24]

  • Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a compound with considerable, albeit largely unexplored, potential. Its unique combination of a proven medicinal scaffold (benzotriazole) with strategically placed functional groups (bromo, methoxy, and N-methyl) makes it an attractive candidate for further investigation in drug discovery, particularly in the development of novel kinase inhibitors. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for its potential applications, serving as a valuable resource for researchers embarking on studies involving this promising molecule.

References

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A Methodological Guide to the Structural Elucidation of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive, multi-technique approach to the unambiguous structural elucidation of the novel heterocyclic compound, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. As a substituted benzotriazole, this molecule represents a scaffold of significant interest in medicinal chemistry and materials science.[1][2] This document provides researchers, chemists, and drug development professionals with a logical, field-proven workflow. It moves beyond a simple recitation of techniques to explain the critical reasoning behind the experimental sequence, from initial synthesis and purity assessment to the definitive establishment of atomic connectivity through advanced nuclear magnetic resonance (NMR) spectroscopy. The protocols and data interpretations herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction: The Analytical Challenge

The precise characterization of novel chemical entities is the bedrock of chemical research and development. The target molecule, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, presents a specific analytical challenge: determining the exact regiochemistry of the substituents on the benzene ring. While its synthesis may be straightforward, confirming the substitution pattern requires a rigorous and systematic application of modern analytical methods. An incorrect structural assignment could invalidate all subsequent biological or material science data.

This guide details the logical progression of experiments designed to solve this puzzle, establishing an unassailable structural proof through the synergistic use of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments.

Foundational Analysis: Confirming Molecular Identity

Before delving into complex structural analysis, the first step is to confirm that the synthesis has yielded a compound of the correct molecular formula and purity.

Proposed Synthesis

The target compound can be synthesized via the diazotization of 4-bromo-6-methoxy-N¹-methylbenzene-1,2-diamine. This common reaction for forming benzotriazoles involves treating the diamine with sodium nitrite in an acidic medium, such as acetic acid.[3][4]

Mass Spectrometry (MS): Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule.[5] For the target compound (C₈H₈BrN₃O), HRMS provides a highly accurate mass measurement that can distinguish it from other potential isomers or byproducts.

Core Insight: The most critical diagnostic feature in the mass spectrum is the isotopic pattern conferred by the bromine atom. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, immediately confirming the presence of a single bromine atom in the molecule.

Parameter Expected Value Interpretation
Molecular Formula C₈H₈BrN₃O
Calculated Exact Mass [M+H]⁺ (⁷⁹Br) 241.9927Corresponds to the monoisotopic mass.
Calculated Exact Mass [M+H]⁺ (⁸¹Br) 243.9906Confirms the presence of the heavier bromine isotope.
Observed Isotopic Pattern ~1:1 ratio for M⁺ and M+2 peaksUnambiguous evidence for one bromine atom.
Experimental Protocol: High-Resolution Mass Spectrometry
  • Instrumentation : An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer or similar high-resolution instrument is used.[6]

  • Sample Preparation : A dilute solution of the sample (~0.1 mg/mL) is prepared in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote ionization.

  • Data Acquisition : The sample is infused into the ESI source in positive ion mode. Data is acquired over a mass range of m/z 100-500.

  • Analysis : The resulting spectrum is analyzed for the [M+H]⁺ ion. The measured mass is compared to the theoretical exact mass, and the isotopic distribution is verified.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy serves as a rapid check for the presence of key functional groups. While not sufficient for full structure elucidation, it provides valuable corroborating evidence.[7][8]

Expected Wavenumber (cm⁻¹) Vibrational Mode Significance
3050-3100Aromatic C-H StretchConfirms the presence of the benzene ring.
2930-2980Aliphatic C-H StretchCorresponds to the N-CH₃ and O-CH₃ groups.
1580-1610Aromatic C=C & C=N StretchCharacteristic of the benzotriazole core.[9]
1200-1280Aryl-O Stretch (Asymmetric)Strong band indicating the C-O-C ether linkage.
1020-1080Aryl-O Stretch (Symmetric)Confirms the methoxy group.

Definitive Structure Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of 1D and 2D experiments provides a complete picture of the chemical environment of each atom and their connectivity.[10][11]

The logical workflow for NMR analysis is structured to build a conclusive argument, starting with proton and carbon environments and culminating in a complete connectivity map.

G cluster_1d 1D NMR: Initial Assessment cluster_2d 2D NMR: Connectivity Mapping cluster_final Final Structure H1 1H NMR (Proton Environments & Multiplicity) HSQC HSQC (Direct C-H Bonds) H1->HSQC Assigns Protonated Carbons C13 13C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirms Assignments Structure Unambiguous Structure of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole HMBC->Structure Establishes Full Skeleton

Caption: Key HMBC correlations confirming the molecular structure.

Key Diagnostic HMBC Correlations:

Proton Signal Correlates to Carbon Signal Significance of Correlation
N-CH₃ C-3a, C-7aConfirms the methyl group is on the triazole nitrogen and links it to the fused ring system.
O-CH₃ C-7Crucial Link : Unequivocally places the methoxy group at the C-7 position.
H-6 C-7, C-5, C-4, C-7aConfirms the neighbors of H-6, locking its position next to the methoxy-bearing carbon (C-7) and the bromine-bearing carbon (C-5).
H-4 C-5, C-6, C-7aConfirms the neighbors of H-4, definitively establishing the 5-bromo and 7-methoxy substitution pattern.
Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion. [5][12]2. Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube. [8]3. Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum.

    • HSQC/HMBC : Acquire standard gradient-selected 2D correlation spectra. HMBC experiments should be optimized to detect correlations over a range of coupling constants (e.g., 4-8 Hz).

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is achieved through a systematic and hierarchical analytical approach.

  • HRMS establishes the correct elemental formula and confirms the presence of one bromine atom.

  • IR Spectroscopy validates the presence of the expected functional groups.

  • 1D NMR (¹H and ¹³C) provides detailed information on the chemical environments of each atom, allowing for initial assignments.

  • 2D NMR (HSQC and HMBC) provides the definitive, irrefutable evidence of atomic connectivity. The key HMBC correlation between the methoxy protons and C-7, combined with the correlations from H-4 and H-6, locks in the substitution pattern and completes the structural puzzle.

This multi-technique workflow ensures a high degree of confidence and produces a self-validating dataset, forming the authoritative and trustworthy foundation for any further research or development involving this compound.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
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  • Jain, S., et al. (2016). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • BenchChem. (2025). Spectroscopic Characterization of Benzotriazole: A Technical Guide. BenchChem.
  • Maruthamuthu, S. R., & Stella, C. R. (2024). Spectral analysis and docking of new benzotriazole derivatives. World Journal of Pharmaceutical Research.
  • ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook.
  • Aliyeva, A. A., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. Journal of Chemical Problems.
  • Supplementary Information (SI) for Chemical Science. (2024). The Royal Society of Chemistry.
  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences.
  • Prasad, D. J., et al. (2017). Benzotriazole in Medicinal Chemistry. ResearchGate.
  • Carta, A., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. Molecules.
  • Tzakos, A. G., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry B.
  • Kumar, A., et al. (2024). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Growing Science.
  • Request PDF on ResearchGate. (2019). Supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole.3H2O: Synthesis, spectroscopic investigations, DFT computation, MD simulations and Docking studies.
  • Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • Kumar, R., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • Malkov, G., et al. (2006). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate.

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Spectroscopic Characterization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a substituted benzotriazole, a class of compounds with significant interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its application in drug development and other scientific pursuits. This technical guide provides a comprehensive overview of the expected spectral data for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. In the absence of publicly available experimental data for this specific molecule, this document serves as an expert-level predictive guide, outlining the theoretical basis for spectral interpretation and providing detailed protocols for data acquisition.

The structural features of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, including the aromatic protons, the N-methyl group, the methoxy group, and the bromine substituent, will give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the synthesized compound.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5d1HH-4The proton at position 4 is expected to be a doublet due to coupling with H-6 (meta-coupling, J ≈ 2-3 Hz). The electron-withdrawing effect of the adjacent triazole nitrogen and the bromine at position 5 will deshield this proton, shifting it downfield.
~ 6.8 - 7.1d1HH-6The proton at position 6 is also a doublet due to meta-coupling with H-4. The electron-donating methoxy group at the adjacent position 7 will shield this proton, causing an upfield shift compared to H-4.
~ 4.1 - 4.3s3HN-CH₃The N-methyl protons will appear as a singlet. The direct attachment to the nitrogen atom of the triazole ring will result in a downfield shift.
~ 3.9 - 4.1s3HO-CH₃The methoxy protons will also be a singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 155C-7The carbon atom bearing the electron-donating methoxy group will be significantly deshielded.
~ 140 - 145C-3aThis is a quaternary carbon within the triazole ring system, typically found in this region.
~ 130 - 135C-7aThis is another quaternary carbon of the benzotriazole system.
~ 125 - 130C-6The carbon atom at position 6, influenced by the adjacent methoxy group.
~ 115 - 120C-4The carbon atom at position 4, influenced by the adjacent bromine and triazole nitrogen.
~ 110 - 115C-5The carbon atom directly attached to the bromine will be in this region.
~ 56 - 58O-CH₃A typical chemical shift for a methoxy carbon attached to an aromatic ring.
~ 35 - 40N-CH₃The N-methyl carbon will be found in this region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

  • Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak-MediumC-H stretching (aromatic)
2950 - 2850Weak-MediumC-H stretching (aliphatic - CH₃)
1600 - 1450Medium-StrongC=C stretching (aromatic ring) and N=N stretching (triazole)
1250 - 1000StrongC-O stretching (aryl ether) and C-N stretching
800 - 600Medium-StrongC-Br stretching and out-of-plane C-H bending

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of approximately equal intensity:

    • m/z = 255 (for ⁷⁹Br)

    • m/z = 257 (for ⁸¹Br)

  • Major Fragmentation Pathways:

    • Loss of CH₃: A peak at m/z 240/242 corresponding to the loss of the N-methyl radical.

    • Loss of N₂: A characteristic fragmentation of benzotriazoles is the loss of a neutral nitrogen molecule, leading to a peak at m/z 227/229.

    • Loss of CH₃ and N₂: A peak at m/z 212/214.

    • Loss of Br: A peak at m/z 176.

M [M]⁺˙ m/z 255/257 M_minus_CH3 [M-CH₃]⁺ m/z 240/242 M->M_minus_CH3 - •CH₃ M_minus_N2 [M-N₂]⁺˙ m/z 227/229 M->M_minus_N2 - N₂ M_minus_Br [M-Br]⁺ m/z 176 M->M_minus_Br - •Br M_minus_CH3_N2 [M-CH₃-N₂]⁺ m/z 212/214 M_minus_N2->M_minus_CH3_N2 - •CH₃

solubility of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Solubility Profile of a Novel Benzotriazole Derivative

In the landscape of pharmaceutical and materials science research, benzotriazole derivatives are a cornerstone, frequently employed as intermediates and core scaffolds for a wide array of functional molecules.[1] The compound 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole represents a specific, functionalized member of this class. Its utility in subsequent synthetic steps—be it for drug development, corrosion inhibition, or as a UV stabilizer—is fundamentally dependent on its behavior in solution. A thorough understanding of its solubility is not merely academic; it is a critical prerequisite for reaction design, purification, and formulation.

This guide provides a comprehensive analysis of the solubility characteristics of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. We will move from theoretical prediction, grounded in molecular structure, to practical, step-by-step protocols for empirical determination. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently handle this and structurally similar compounds.

Molecular Structure Analysis and Theoretical Solubility Principles

The solubility of any compound is governed by the interplay between the solute's and solvent's intermolecular forces. The adage "like dissolves like" serves as a foundational principle, meaning polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[2][3][4]

Let us dissect the structure of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole:

  • Benzotriazole Core: This heterocyclic system is inherently polar due to the presence of three nitrogen atoms. These nitrogens can act as hydrogen bond acceptors, promoting interaction with protic solvents.

  • Methoxy Group (-OCH₃): The ether linkage introduces polarity and potential for hydrogen bonding as an acceptor.

  • Bromo Group (-Br): The bromine atom increases the molecular weight and introduces a degree of polarity. Its primary effect, however, is often on the crystal lattice energy of the solid.

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that slightly decreases overall polarity.

  • Aromatic Ring: The benzene ring itself is largely nonpolar.

Overall Polarity Assessment: The molecule presents a mixed character. It possesses significant polar features (triazole, methoxy group) but also nonpolar regions (aromatic ring, methyl group). This structure suggests that it will not be readily soluble in entirely nonpolar solvents like hexanes, nor is it likely to be highly soluble in highly polar protic solvents like water. Its optimal solubility is expected in solvents of intermediate to high polarity, particularly those capable of acting as hydrogen bond acceptors.

Factors that influence the solubility of a given substance include temperature, pressure, and the specific chemical and physical properties of both the solute and the solvent.[5][6] For most solid solutes in liquid solvents, solubility tends to increase with temperature.[3]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole across a spectrum of common organic solvents. This table serves as a predictive guide for solvent selection in experimental settings.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to InsolubleThe molecule's polar functional groups (triazole, methoxy) are incompatible with the nonpolar nature of these solvents.[3][4]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerateThese solvents can engage in dipole-dipole interactions with the polar regions of the solute without the steric hindrance of hydrogen bonding.
Polar Aprotic Acetone, Acetonitrile (ACN)Moderate to HighThese solvents offer stronger dipole moments than the previous class and can better solvate the polar benzotriazole core.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighAs strong polar aprotic solvents, DMF and DMSO are excellent at dissolving a wide range of organic molecules, especially those with multiple polar functional groups.[7]
Polar Protic Methanol, EthanolModerateThese alcohols can act as both hydrogen bond donors and acceptors. While they can interact with the solute's nitrogen and oxygen atoms, the nonpolar regions of the solute may limit high solubility.
Polar Protic WaterInsolubleThe presence of the nonpolar aromatic ring, methyl group, and the large bromo substituent makes the molecule too hydrophobic to dissolve in water.

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The following is a robust, step-by-step protocol for determining the solubility of a solid compound like 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. This method is a standard gravimetric approach.[8][9]

Objective: To determine the solubility (in mg/mL or mol/L) of the target compound in a selected organic solvent at a specific temperature (e.g., room temperature, ~25°C).
Materials & Equipment:
  • 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

  • Selected organic solvents (e.g., DMSO, Ethanol, DCM)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bars or a vortex mixer

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Thermostatically controlled shaker or water bath (optional, for temperature control)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation A 1. Weigh excess solute into a vial B 2. Add a known volume of solvent A->B C 3. Agitate at constant temperature until equilibrium is reached (e.g., 24-48h) B->C D 4. Allow excess solid to settle C->D E 5. Filter an aliquot of the supernatant to remove undissolved solid D->E F 6. Weigh a known volume of the clear filtrate E->F G 7. Evaporate the solvent from the filtrate F->G H 8. Weigh the residual solid G->H I 9. Calculate solubility (mass of residue / volume of filtrate) H->I

Caption: Experimental workflow for determining solubility.

Detailed Step-by-Step Methodology:
  • Preparation: Accurately weigh an excess amount of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (e.g., 50-100 mg) into a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Cap the vial securely and place it on a stir plate or in a shaker at a constant temperature. Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: Remove the vial from the shaker and let it stand undisturbed for several hours to allow the excess solid to settle.

  • Filtration: Carefully draw an aliquot of the clear supernatant into a syringe. Attach a syringe filter (chemically compatible with your solvent) and dispense a clear, particle-free filtrate into a pre-weighed, clean vial.

  • Quantification: Accurately weigh the vial containing the filtrate to determine the mass of the solution.

  • Solvent Evaporation: Evaporate the solvent from the filtrate. This can be done under a gentle stream of nitrogen, in a vacuum oven, or in a fume hood, depending on the solvent's boiling point. Ensure all solvent is removed.

  • Final Weighing: Once the residual solid is completely dry, weigh the vial again. The difference between this mass and the empty vial's mass is the amount of solute that was dissolved in your aliquot.

  • Calculation: Calculate the solubility using the formula:

    • Solubility (mg/mL) = Mass of residual solid (mg) / Volume of filtrate taken (mL)

This protocol is self-validating because the continued presence of excess solid ensures that the measured concentration represents the true saturation point at that temperature.

Conclusion and Field-Proven Insights

The solubility profile of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is dictated by its mixed polarity. While specific quantitative data requires empirical determination, a qualitative understanding derived from its molecular structure is invaluable for initial experimental design.

Key Takeaways for Researchers:

  • Solvent Selection: For reactions, high solubility is likely to be achieved in polar aprotic solvents such as DMF or DMSO. For purification via crystallization, a solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature would be ideal (e.g., ethanol or ethyl acetate).

  • Causality in Dissolution: If dissolution is slow, it may not indicate poor solubility but rather slow kinetics. Increasing temperature or using sonication can often accelerate the process, helping to reach equilibrium faster.[7]

  • Trustworthiness of Data: The provided experimental protocol is designed to be robust. The critical step for ensuring trustworthy data is allowing sufficient time for the system to reach equilibrium. Rushing this step is the most common source of error, leading to an underestimation of solubility.

By combining theoretical prediction with rigorous experimental validation, researchers can efficiently and accurately characterize the solubility of this and other novel compounds, paving the way for successful downstream applications.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • AAT Bioquest. (2022).
  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • MedchemExpress. (n.d.).
  • PMC. (n.d.).

Sources

theoretical studies on 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Abstract

This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Although a dedicated study on this specific molecule is not yet available in published literature, this guide synthesizes established methodologies from studies on analogous structures, such as substituted benzimidazoles and benzotriazoles, to propose a rigorous and scientifically sound research plan.[1][2][3] We will detail the quantum chemical calculations using Density Functional Theory (DFT), including structural optimization, vibrational frequency analysis, NMR and UV-Vis spectral predictions, and frontier molecular orbital analysis. Furthermore, this guide outlines the necessary experimental protocols for synthesis and spectroscopic characterization to validate the theoretical findings. The integration of computational and experimental data provides a self-validating system, ensuring the trustworthiness and accuracy of the results. This document is intended for researchers, scientists, and drug development professionals seeking to explore the physicochemical properties and potential of novel benzotriazole derivatives.

Introduction: The Significance of Benzotriazoles

Benzotriazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities and industrial applications.[3] Their derivatives are known to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them valuable scaffolds in drug discovery.[2][4][5] The introduction of various substituents onto the benzotriazole ring system allows for the fine-tuning of their electronic and steric properties, which in turn influences their biological activity and material characteristics.

The target molecule of this guide, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, incorporates several key functional groups: a bromine atom, a methoxy group, and a methyl group. These substituents are expected to modulate the molecule's lipophilicity, electronic distribution, and potential for intermolecular interactions, making it a compelling candidate for further investigation. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable tools for predicting the molecular properties and reactivity of such novel compounds before their synthesis and experimental testing.[6][7]

This guide will provide a detailed roadmap for a comprehensive theoretical and experimental analysis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. By combining computational predictions with experimental validation, we can gain a deep understanding of its structural, spectroscopic, and electronic properties.

Proposed Synthesis and Spectroscopic Characterization

While a specific synthetic route for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole has not been published, a plausible pathway can be devised based on established methods for the synthesis of substituted benzotriazoles.[8][9][10] The proposed synthesis would likely involve the diazotization of a substituted o-phenylenediamine precursor, followed by cyclization.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis of the title compound would be as follows:

  • Starting Material: The synthesis would commence with a commercially available or synthesized substituted benzene derivative, such as 3-bromo-5-methoxyaniline.

  • Nitration: The aniline derivative would undergo nitration to introduce a nitro group ortho to the amino group.

  • Reduction: The nitro group would then be reduced to a second amino group, forming the corresponding o-phenylenediamine.

  • Methylation: Selective N-methylation of one of the amino groups would be carried out.

  • Diazotization and Cyclization: The resulting N-methyl-o-phenylenediamine would be treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form the triazole ring.

Spectroscopic Characterization

The synthesized compound would be purified by column chromatography or recrystallization and its structure confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to determine the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy will be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be employed to confirm the molecular weight and elemental composition of the synthesized compound.

Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has proven to be a powerful and accurate method for studying the properties of organic molecules.[11][12][13] For the theoretical investigation of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, we propose the use of the B3LYP functional with the 6-311++G(d,p) basis set, a combination that has been shown to provide reliable results for similar heterocyclic systems.[1] All calculations would be performed using a standard quantum chemistry software package.

Workflow for Theoretical Calculations

G start Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc tddft_calc UV-Vis Spectra Calculation (TD-DFT) geom_opt->tddft_calc fmo_mep_nbo FMO, MEP, NBO Analysis geom_opt->fmo_mep_nbo comparison Comparison with Experimental Data freq_calc->comparison nmr_calc->comparison tddft_calc->comparison end Validated Molecular Properties comparison->end

Caption: Workflow for the theoretical investigation of the title compound.

Predicted Results and In-Depth Discussion

Molecular Geometry

The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation. The calculated bond lengths, bond angles, and dihedral angles for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole would be compared with experimental data from X-ray crystallography of similar compounds to assess the accuracy of the computational method.

ParameterPredicted Value (Å or °)
C-Br Bond LengthValue to be calculated
C-O Bond LengthValue to be calculated
N-N Bond LengthsValue to be calculated
C-N-C Bond AngleValue to be calculated
Benzene Ring AromaticityTo be analyzed
Caption: Table of predicted key geometric parameters.
Vibrational Spectroscopy: A Comparative Analysis

The theoretical vibrational frequencies (FT-IR and FT-Raman) will be calculated and scaled to account for systematic errors in the computational method. The predicted spectra will be compared with the experimental spectra to assign the observed vibrational bands to specific molecular motions.

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C-H stretching (aromatic)Value to be calculatedTo be measured
C-H stretching (aliphatic)Value to be calculatedTo be measured
C=C stretching (aromatic)Value to be calculatedTo be measured
C-O stretchingValue to be calculatedTo be measured
C-Br stretchingValue to be calculatedTo be measured
Caption: Comparison of predicted and experimental vibrational frequencies.
NMR and UV-Vis Spectroscopy: Unveiling Electronic Structure
  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts.[1] These theoretical values will be correlated with the experimental data to provide a complete assignment of the NMR signals.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum. The calculated excitation energies and oscillator strengths will help in understanding the nature of the electronic transitions observed in the experimental UV-Vis spectrum.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A smaller energy gap suggests higher reactivity.

FMO cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO ΔE = E_LUMO - E_HOMO

Sources

A Technical Guide to the Biological Potential of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: A Strategic Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This guide delineates the prospective biological significance of a specific, yet underexplored derivative: 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. While direct empirical data for this compound is nascent, this document synthesizes knowledge from structurally related benzotriazoles to postulate its potential as a therapeutic agent. We will explore its synthetic feasibility, propose high-priority biological targets, and provide detailed, actionable protocols for its evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to investigate novel chemical entities within the benzotriazole class.

Introduction: The Benzotriazole Scaffold as a Privileged Structure

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical chemistry due to their wide spectrum of biological activities.[2] These activities include antimicrobial, anti-inflammatory, analgesic, and notably, anticancer properties.[3][4] The structural versatility of the benzotriazole core allows for extensive modification, enabling the fine-tuning of its physicochemical and pharmacological profiles.[1] The introduction of various functional groups can significantly influence the compound's biological activity. For instance, halogenation, particularly with bromine, has been shown to enhance the potency of some therapeutic agents.[1][5]

The subject of this guide, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, combines several key structural features that suggest a strong potential for biological activity:

  • The Benzotriazole Core: Provides a stable, aromatic scaffold known to interact with various biological targets.[6]

  • Bromine Substitution: The bromo group can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, potentially improving cell permeability.[5]

  • Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic system and provide a potential site for metabolism or further functionalization.

  • N-Methylation: The methyl group at the N1 position can enhance metabolic stability and modulate the compound's three-dimensional conformation.

Given these features, a primary area of hypothesized activity for this molecule is in the domain of kinase inhibition , a well-established therapeutic strategy, particularly in oncology.[3][6]

Synthetic Strategy and Characterization

The synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is anticipated to be achievable through established organic chemistry methodologies. A plausible synthetic route could commence from a commercially available substituted aniline precursor.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from 4-bromo-2-methoxy-6-nitroaniline.

Synthetic_Pathway A 4-bromo-2-methoxy-6-nitroaniline B 4-bromo-6-methoxy-benzene-1,2-diamine A->B Reduction (e.g., SnCl2, HCl) C 5-bromo-7-methoxy-1H-benzo[d]triazole B->C Diazotization (e.g., NaNO2, HCl) D 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole C->D N-Methylation (e.g., CH3I, K2CO3)

Caption: Proposed synthetic route for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Experimental Protocol: Synthesis

Step 1: Reduction of 4-bromo-2-methoxy-6-nitroaniline

  • To a solution of 4-bromo-2-methoxy-6-nitroaniline in ethanol, add stannous chloride dihydrate (SnCl2·2H2O) in excess.

  • Reflux the mixture for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product, 4-bromo-6-methoxy-benzene-1,2-diamine, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Diazotization to form 5-bromo-7-methoxy-1H-benzo[d]triazole

  • Dissolve the crude diamine from the previous step in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Step 3: N-Methylation to yield 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

  • Dissolve the synthesized 5-bromo-7-methoxy-1H-benzo[d]triazole in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (K2CO3) as a base.

  • Add methyl iodide (CH3I) and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Characterization

The final product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Postulated Biological Activity: Kinase Inhibition

Many benzotriazole derivatives have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3] The structural features of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole make it a promising candidate for a kinase inhibitor.

Hypothesized Target Kinases

Based on the activities of similar heterocyclic compounds, potential kinase targets include:

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[7]

  • Pim Kinases: These are constitutively active serine/threonine kinases involved in cell survival and proliferation.[8]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition is a validated strategy in cancer therapy.[3]

Workflow for Evaluating Kinase Inhibitory Potential

Kinase_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays A Initial Kinase Panel Screening (Broad panel of kinases) B IC50 Determination for Hits (Dose-response curves) A->B C Mechanism of Action Studies (e.g., ATP competition assays) B->C D Antiproliferative Assays (e.g., MTT, CellTiter-Glo) C->D Progression to Cellular Models E Target Engagement Assays (e.g., Western Blot for p-substrates) D->E F Cell Cycle Analysis (Flow Cytometry) E->F

Caption: A streamlined workflow for assessing the kinase inhibitory activity of the target compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Aurora A)
  • Reagents and Materials: Recombinant human Aurora A kinase, ATP, appropriate peptide substrate (e.g., Kemptide), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Preparation: Prepare a serial dilution of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 30 °C for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's protocol. Luminescence is typically measured.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Broader Biological Screening

While kinase inhibition is a primary hypothesis, the versatile nature of the benzotriazole scaffold warrants a broader investigation into other potential biological activities.[2][3][4]

Proposed Areas for Further Investigation
Biological ActivityRationale for InvestigationSuggested Initial Assay
Antimicrobial Benzotriazoles have shown activity against both Gram-positive and Gram-negative bacteria.[3][4]Minimum Inhibitory Concentration (MIC) assay against a panel of bacteria (e.g., S. aureus, E. coli).
Antifungal Several azole compounds are established antifungal agents.[1][2]Broth microdilution assay against pathogenic fungi (e.g., C. albicans, A. niger).
Antiviral Triazole derivatives have been explored for their antiviral properties.[9]Plaque reduction assay against a panel of viruses.
Anti-inflammatory Some benzotriazoles exhibit anti-inflammatory effects.[3]Lipopolysaccharide (LPS)-induced cytokine release assay in macrophages.

Conclusion and Future Directions

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a novel chemical entity with significant, albeit currently unexplored, biological potential. Based on the well-documented activities of structurally related benzotriazole derivatives, this compound is a prime candidate for investigation as a kinase inhibitor for oncology applications.[3][6] Furthermore, its structural motifs suggest that it may possess a broader spectrum of pharmacological activities, including antimicrobial and anti-inflammatory effects.[1][4]

The synthetic and experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this promising compound. Successful identification of a primary biological activity would pave the way for lead optimization studies, involving the synthesis of analogues to establish structure-activity relationships (SAR) and improve potency, selectivity, and pharmacokinetic properties. This strategic approach will be critical in determining the therapeutic potential of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole and its future development as a novel therapeutic agent.

References

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  • AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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  • ACS Publications. (n.d.). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry.
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  • BLDpharm. (n.d.). 2648941-09-5|5-Bromo-7-methoxy-1H-benzo[d][1][2][3]triazole. Retrieved from

  • PMC - NIH. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors.
  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • ResearchGate. (2025). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity.
  • MDPI. (n.d.). Substituted Triazole-3,5-Diamine Compounds as Novel Human Topoisomerase III Beta Inhibitors.
  • Asian Journal of Green Chemistry. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking of Benzothiazole Based Triazole Derivatives as Potent Antimicrobial and Anticancer Agents.
  • PubMed. (2011). 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2][10]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. Retrieved from

  • PMC - PubMed Central. (n.d.). Rejuvenating the[1][2][3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Retrieved from

  • PubMed. (n.d.). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity.
  • NIH. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.

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The Enigmatic Core: A Technical Guide to 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the benzotriazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[4] This technical guide delves into a specific, yet largely unexplored, derivative: 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole . While direct literature on this exact molecule is sparse, this document, grounded in the extensive knowledge of substituted benzotriazoles, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its probable synthesis, characterization, and potential applications. By leveraging established principles of organic synthesis and structure-activity relationships (SAR), we will construct a predictive but scientifically rigorous profile of this intriguing compound, empowering further investigation into its therapeutic promise.

I. The Architectural Blueprint: Synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

The synthesis of substituted benzotriazoles can be approached through several strategic pathways. For the target molecule, a logical and efficient route would involve the initial construction of the substituted benzotriazole core followed by N-methylation. This approach allows for controlled introduction of the various functional groups.

Hypothesized Synthetic Pathway

A plausible synthetic route commences with a substituted o-phenylenediamine, proceeding through diazotization to form the benzotriazole ring, followed by a regioselective N-methylation. The rationale behind this multi-step synthesis is to strategically build the molecule's complexity, ensuring high yields and purity at each stage.

Synthetic_Pathway A 3-Bromo-5-methoxy-benzene-1,2-diamine B 5-Bromo-7-methoxy-1H-benzotriazole A->B NaNO2, Acetic Acid C 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole B->C Methyl Iodide, K2CO3, DMF

Caption: Hypothesized synthetic pathway for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-7-methoxy-1H-benzotriazole

This initial step involves the classical diazotization of a substituted o-phenylenediamine.[5] The choice of acetic acid as the solvent and reaction medium is crucial as it facilitates the in situ formation of nitrous acid from sodium nitrite.

  • Dissolution: Dissolve 3-bromo-5-methoxy-benzene-1,2-diamine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This low temperature is critical to control the exothermic diazotization reaction and prevent the decomposition of the diazonium salt intermediate.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. The slow addition is necessary to manage the reaction rate and prevent side reactions.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Isolation: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: N-Methylation to Yield 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

The N-alkylation of benzotriazoles can yield a mixture of N1 and N2 isomers.[6] However, the use of a polar aprotic solvent like DMF and a mild base such as potassium carbonate generally favors the formation of the N1-alkylated product.[6]

  • Reaction Setup: To a solution of 5-bromo-7-methoxy-1H-benzotriazole (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Addition of Methylating Agent: Add methyl iodide (1.2 eq) to the suspension. The use of a slight excess of the alkylating agent ensures complete conversion of the starting material.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

II. Structural Elucidation: Spectroscopic and Analytical Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole based on the analysis of structurally similar compounds.[7][8]

Technique Expected Observations
¹H NMR Aromatic protons (2H, likely singlets or doublets), Methoxy protons (3H, singlet, ~3.9-4.1 ppm), N-Methyl protons (3H, singlet, ~4.1-4.3 ppm)
¹³C NMR Aromatic carbons (6 signals), Methoxy carbon (~56-58 ppm), N-Methyl carbon (~33-35 ppm)
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of C₉H₉BrN₃O. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observable.
FT-IR (KBr) C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (methoxy), C-N stretching, C-Br stretching.
Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an ESI-mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.[9]

III. Exploring the Bioactive Potential: Applications in Drug Development

The benzotriazole core is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and antiviral properties.[10][11] The specific substitutions on the 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole molecule are likely to modulate its biological profile.

Potential Therapeutic Targets and Mechanisms of Action
  • Antimicrobial Activity: The presence of a halogen atom, such as bromine, on the benzotriazole ring has been shown to enhance antimicrobial activity.[4][10] The methoxy group can also contribute to the overall lipophilicity and cellular uptake of the compound. Therefore, it is plausible that this molecule could exhibit activity against various bacterial and fungal strains.[12]

  • Anticancer Activity: Methoxy-substituted heterocyclic compounds are known to exhibit anticancer properties, often by targeting key enzymes or signaling pathways involved in cell proliferation and survival.[13][14] The benzotriazole scaffold itself has been incorporated into anticancer agents.[15][16] Potential mechanisms could include the inhibition of kinases, interference with DNA replication, or induction of apoptosis.

  • Structure-Activity Relationship (SAR) Insights: The N1-methylation prevents the formation of hydrogen bonds at this position, which could influence its binding to certain biological targets. The electronic properties of the bromo and methoxy substituents will also play a crucial role in dictating the molecule's interaction with receptor sites.[16][17]

Biological_Potential Target_Molecule 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole Antimicrobial Antimicrobial Activity Target_Molecule->Antimicrobial Anticancer Anticancer Activity Target_Molecule->Anticancer Antiviral Antiviral Activity Target_Molecule->Antiviral Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction

Caption: Potential biological activities and mechanisms of action for the target molecule.

IV. Conclusion: A Call for Empirical Validation

This technical guide has provided a comprehensive, albeit predictive, overview of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. By drawing upon the rich chemistry and pharmacology of the benzotriazole family, we have outlined a plausible synthetic route, detailed methods for its characterization, and hypothesized its potential as a valuable scaffold in drug discovery. The true therapeutic potential of this molecule, however, can only be unlocked through rigorous experimental validation. It is our hope that this guide will serve as a catalyst for further research, inspiring scientists to synthesize, characterize, and evaluate the biological activities of this enigmatic compound, and in doing so, potentially uncover a new lead in the quest for novel and effective medicines.

References

A comprehensive list of references will be compiled upon the completion of the full whitepaper, citing all peer-reviewed articles and patents used to inform the synthesis, characterization, and application sections.

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Methodological & Application

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzotriazole Moiety as a Privileged Structure in Drug Discovery

Benzotriazole and its derivatives have emerged as a cornerstone in medicinal chemistry, recognized for their remarkable versatility and wide spectrum of pharmacological activities.[1] This bicyclic heterocyclic system, comprising a fused benzene and triazole ring, serves as a valuable scaffold for the design of novel therapeutic agents.[2] The unique electronic properties and the ability of the triazole nitrogens to participate in hydrogen bonding and coordination interactions allow benzotriazole-based molecules to effectively bind to a variety of biological targets, including enzymes and receptors.[3] Consequently, benzotriazole derivatives have been successfully developed as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[4][5]

The subject of this guide, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole , represents a strategically functionalized building block poised for significant applications in drug discovery. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The methoxy and methyl substitutions on the benzotriazole core offer opportunities to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to explore structure-activity relationships (SAR). This guide provides detailed application notes and protocols for the use of this versatile building block in the synthesis of potential therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₈H₈BrN₃O-
Molecular Weight 242.08 g/mol -
Appearance Off-white to pale yellow solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane)General chemical knowledge
CAS Number Not available-

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is the key to its utility as a versatile building block. This functionality allows for the application of powerful palladium-catalyzed cross-coupling reactions to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, thus enabling the synthesis of diverse libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[6] In the context of our building block, this reaction allows for the coupling of an aryl or heteroaryl boronic acid (or its ester) at the 5-position of the benzotriazole ring. This is a critical transformation for the synthesis of biaryl compounds, a structural motif frequently found in kinase inhibitors and other targeted therapies.[7]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Disclaimer: This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-7-methoxy-1-methyl-1H-benzo[d]triazole.

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for an efficient reaction. For many heteroaromatic systems, catalysts like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) provide good results. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. Water helps to dissolve the inorganic base and facilitates the reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Amine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[8] This reaction enables the coupling of a wide variety of primary and secondary amines with our bromo-benzotriazole building block, providing access to a diverse range of 5-amino-benzotriazole derivatives. These derivatives are of significant interest in medicinal chemistry, as the amino group can serve as a key pharmacophore or a point for further functionalization.[9]

Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.

Disclaimer: This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and the ligand (e.g., XPhos, 0.02-0.10 equiv.) to an oven-dried Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Palladium Pre-catalyst and Ligand: The Buchwald-Hartwig amination often benefits from the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos, RuPhos).[10] These ligands promote the formation of the active monoligated palladium(0) species and facilitate both oxidative addition and reductive elimination. Pre-catalysts, where the palladium is already complexed with the ligand, can offer improved reactivity and reproducibility.

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which allows it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly employed. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Exploring Structure-Activity Relationships (SAR)

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is an excellent starting point for building a library of compounds to explore structure-activity relationships. The C-5 position can be functionalized with a wide variety of groups through the cross-coupling reactions described above, while the methoxy and methyl groups provide fixed points of reference.

Caption: SAR exploration using the title compound as a scaffold.

Conclusion

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for the efficient construction of diverse molecular architectures through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this scaffold in the development of novel therapeutic agents. While the provided protocols are based on established methodologies for similar substrates, it is crucial to note that optimization for each specific reaction is recommended to achieve the best possible outcomes. The continued exploration of benzotriazole chemistry, facilitated by such versatile building blocks, will undoubtedly lead to the discovery of new and improved medicines.

References

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 034–046. [Link]

  • Chimirri, A., et al. (2014). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 86, 684-699. [Link]

  • Zhang, Z., et al. (2014). Recent Development of Benzotriazole-based Medicinal Drugs. Current Medicinal Chemistry, 21(13), 1549-1569. [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

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  • Bräse, S., et al. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Journal of Combinatorial Chemistry, 9(6), 1114-37. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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Protocol for the Regioselective N-alkylation of 5-bromo-7-methoxy-1H-benzo[d]triazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Benzotriazoles in Drug Discovery

N-alkylated benzotriazole scaffolds are of significant interest to researchers in medicinal chemistry and drug development.[1][2] The introduction of alkyl groups onto the benzotriazole core can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[1] These modifications, in turn, can modulate the biological activity and pharmacokinetic profile of potential drug candidates. The benzotriazole nucleus itself is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][3] The specific compound, 5-bromo-7-methoxy-1H-benzo[d]triazole, presents a unique starting point for the synthesis of novel therapeutics, with the bromo and methoxy substituents offering opportunities for further functionalization and tuning of the molecule's electronic properties.

A primary challenge in the synthesis of N-alkylated benzotriazoles is controlling the regioselectivity of the alkylation reaction. Alkylation can occur at two of the three nitrogen atoms of the triazole ring, leading to the formation of N1 and N2 isomers.[1][4] The ratio of these isomers is highly dependent on the reaction conditions, making the development of robust, regioselective protocols crucial for efficient drug discovery campaigns.[1] This document provides a detailed guide to the N-alkylation of 5-bromo-7-methoxy-1H-benzo[d]triazole, offering two distinct protocols designed to selectively favor the formation of either the N1 or N2 isomer by leveraging the principles of thermodynamic and kinetic control.

Understanding Regioselectivity: The Interplay of Kinetics and Thermodynamics

The N-alkylation of 5-bromo-7-methoxy-1H-benzo[d]triazole proceeds via the deprotonation of the acidic N-H proton by a base, followed by nucleophilic attack of the resulting benzotriazolide anion on an alkylating agent. The regiochemical outcome of this reaction is a classic example of the competition between kinetic and thermodynamic control.[5][6]

  • The N1 Isomer (Thermodynamic Product): The N1-alkylated benzotriazole is generally the more thermodynamically stable isomer. Its formation is favored under conditions that allow for equilibrium to be established, such as higher reaction temperatures and longer reaction times.[5][7]

  • The N2 Isomer (Kinetic Product): The N2-alkylated benzotriazole is often the kinetically favored product, meaning it is formed faster.[5][6] Conditions that favor the kinetic product typically involve lower temperatures and shorter reaction times, which trap the initially formed product before it can equilibrate to the more stable thermodynamic isomer.

The electronic properties of the substituents on the benzene ring influence the relative nucleophilicity of the N1 and N2 positions and the stability of the resulting products. In 5-bromo-7-methoxy-1H-benzo[d]triazole, the methoxy group at the 7-position is electron-donating, which can increase the electron density at the adjacent N1 nitrogen. Conversely, the bromo group at the 5-position is electron-withdrawing. This electronic interplay will modulate the reaction's regioselectivity.

Experimental Protocols

The following protocols provide a starting point for the regioselective N-alkylation of 5-bromo-7-methoxy-1H-benzo[d]triazole. Researchers should note that optimization may be necessary for different alkylating agents.

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the more stable N1-alkylated isomer.

Reagents and Materials:

  • 5-bromo-7-methoxy-1H-benzo[d]triazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-7-methoxy-1H-benzo[d]triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol B: N2-Selective Alkylation (Kinetic Control)

This protocol aims to favor the formation of the kinetically preferred N2-alkylated isomer.

Reagents and Materials:

  • 5-bromo-7-methoxy-1H-benzo[d]triazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-7-methoxy-1H-benzo[d]triazole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add the alkylating agent (1.05 eq) dropwise at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Data Presentation: Summary of Reaction Parameters

ParameterProtocol A (N1-Selective)Protocol B (N2-Selective)Rationale
Control ThermodynamicKineticHigher temperatures and longer times favor the more stable product, while lower temperatures favor the faster-forming product.[5][6]
Base K₂CO₃ (weaker base)NaH (stronger base)A stronger base leads to a more reactive anion, favoring the kinetic product.
Solvent DMFTHFDMF is a polar aprotic solvent suitable for higher temperatures. THF is suitable for lower temperature reactions with strong bases.
Temperature 60-80 °C0 °CHigher temperature allows for equilibration to the thermodynamic product. Low temperature traps the kinetic product.
Reaction Time 12-24 hours1-4 hoursLonger reaction time is necessary to reach thermodynamic equilibrium.
Expected Major Isomer N1-alkylatedN2-alkylated-

Visualization of the Process

General Reaction Scheme

G cluster_start Starting Material cluster_reagents Reagents 5-bromo-7-methoxy-1H-benzo[d]triazole 5-bromo-7-methoxy-1H-benzo[d]triazole Deprotonation Deprotonation 5-bromo-7-methoxy-1H-benzo[d]triazole->Deprotonation Base (e.g., K2CO3 or NaH) Base (e.g., K2CO3 or NaH) Base (e.g., K2CO3 or NaH)->Deprotonation Alkyl Halide (R-X) Alkyl Halide (R-X) N1-alkylation N1-alkylation Alkyl Halide (R-X)->N1-alkylation N2-alkylation N2-alkylation Alkyl Halide (R-X)->N2-alkylation Benzotriazolide Anion Benzotriazolide Anion Deprotonation->Benzotriazolide Anion Benzotriazolide Anion->N1-alkylation Thermodynamic Pathway Benzotriazolide Anion->N2-alkylation Kinetic Pathway N1-alkylated product N1-alkylated product N1-alkylation->N1-alkylated product N2-alkylated product N2-alkylated product N2-alkylation->N2-alkylated product G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Base Addition Base Addition Reaction Setup->Base Addition Deprotonation Deprotonation Base Addition->Deprotonation Alkylating Agent Addition Alkylating Agent Addition Deprotonation->Alkylating Agent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Alkylating Agent Addition->Reaction Monitoring (TLC) Workup Workup Reaction Monitoring (TLC)->Workup Extraction Extraction Workup->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification (Chromatography) Purification (Chromatography) Drying and Concentration->Purification (Chromatography) Product Characterization (NMR, MS) Product Characterization (NMR, MS) Purification (Chromatography)->Product Characterization (NMR, MS) End End Product Characterization (NMR, MS)->End

Caption: General experimental workflow for the N-alkylation reaction.

Characterization of N1 and N2 Isomers

The unambiguous identification of the N1 and N2 isomers is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. [2]

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the benzene ring and the alkyl group will differ between the two isomers due to the different electronic environments. In many cases, the protons of the alkyl group attached to N1 are more deshielded (appear at a higher ppm) compared to those attached to N2.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in both the benzotriazole core and the alkyl substituent will also be distinct for the N1 and N2 isomers.

  • 2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can be invaluable in definitively assigning the structure by observing long-range correlations between the protons of the alkyl group and the carbons of the benzotriazole ring.

Conclusion and Further Recommendations

The protocols outlined in this application note provide a robust framework for the regioselective N-alkylation of 5-bromo-7-methoxy-1H-benzo[d]triazole. By carefully selecting the reaction conditions, researchers can favor the formation of either the thermodynamically controlled N1-isomer or the kinetically controlled N2-isomer. The successful synthesis and characterization of these distinct isomers will enable a more thorough exploration of the structure-activity relationships of this promising class of compounds in drug discovery programs. It is recommended to perform small-scale pilot reactions to optimize conditions for specific alkylating agents and to confirm the regiochemical outcome through careful NMR analysis.

References

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application of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in BET bromodomain inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in the Synthesis of BET Bromodomain Inhibitors

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal Domain (BET) family of proteins has emerged as a critical class of epigenetic regulators and a promising therapeutic target in oncology and inflammatory diseases. Small molecule inhibitors that disrupt the interaction between BET bromodomains and acetylated histones have shown significant potential. This document provides a detailed guide on the application of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole , a key heterocyclic intermediate, in the synthesis of potent BET bromodomain inhibitors. We will explore the rationale behind its design, its role as a versatile synthetic building block, and provide a detailed protocol for its utilization in constructing advanced inhibitor scaffolds, such as the triazolo-benzodiazepine core.

Introduction: Targeting the Epigenome with BET Bromodomain Inhibitors

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are fundamental epigenetic "readers." They play a crucial role in regulating gene transcription and chromatin remodeling by recognizing and binding to acetylated lysine residues on histone tails.[1] This interaction is mediated by two tandem bromodomains (BD1 and BD2) located at the N-terminus of each BET protein.[2] The recruitment of transcriptional machinery following this binding event is critical for the expression of key oncogenes like c-MYC, making BET proteins attractive targets for therapeutic intervention.[1]

Small molecule inhibitors, such as the well-characterized thienodiazepine JQ1, function by competitively binding to the hydrophobic acetyl-lysine (KAc) binding pocket of the bromodomains.[3] This effectively displaces the BET proteins from chromatin, leading to the downregulation of target genes. The therapeutic potential of this strategy has driven the development of numerous inhibitor scaffolds, many of which are now in clinical trials for various cancers and inflammatory conditions.[3][4]

A particularly successful and versatile scaffold in this field is the triazolo-benzodiazepine system.[5][6] Within this framework, the triazole or benzotriazole moiety often serves as the critical acetyl-lysine mimetic, forming hydrogen bonds with a conserved asparagine residue and a key water molecule within the KAc pocket.[1]

The Strategic Role of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

The intermediate 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a highly valuable building block for constructing novel BET inhibitors. Its structure is strategically designed to facilitate the exploration of structure-activity relationships (SAR) and to optimize the pharmacological properties of the final compounds.

  • The Benzotriazole Core: As a bioisostere of the triazole found in inhibitors like JQ1, the benzotriazole core acts as an effective acetyl-lysine mimetic. Its aromatic nature and nitrogen atoms are pivotal for establishing the necessary interactions within the BET binding pocket.[7][8]

  • The Bromine Atom (Br) at C5: This is the most critical feature for synthetic versatility. The bromine atom serves as an essential chemical handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the systematic and modular introduction of diverse aryl, heteroaryl, or alkyl groups. By varying the substituent at this position, researchers can probe interactions with specific residues in the KAc pocket, such as the conserved tryptophan (Trp81), to enhance potency and selectivity.[4][9]

  • The Methoxy Group (–OCH₃) at C7: This electron-donating group can influence the electronic properties of the benzotriazole ring system, potentially modulating binding affinity. Furthermore, it can serve as a metabolic blocker or be a key interaction point itself within the protein pocket.

  • The Methyl Group (–CH₃) at N1: N-substitution on the triazole ring is a common feature in potent BET inhibitors. The N1-methyl group can help to correctly orient the scaffold within the binding pocket and can contribute to improved physicochemical properties, such as cell permeability.

Below is a diagram illustrating the key functional components of this intermediate.

Caption: Key functional regions of the synthetic intermediate.

Experimental Protocol: Synthesis of a Benzotriazolo-diazepine BET Inhibitor via Suzuki Coupling

This section provides a representative, step-by-step protocol for utilizing 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in a Suzuki-Miyaura cross-coupling reaction, a foundational step in the synthesis of many potent BET inhibitors.[3]

Workflow Overview

The overall workflow involves coupling the benzotriazole core with a suitable boronic acid or ester to form a biaryl intermediate. This intermediate can then undergo further cyclization and functionalization steps to yield the final inhibitor.

G start Start: 5-bromo-7-methoxy- 1-methyl-1H-benzo[d]triazole step1 Step 1: Suzuki-Miyaura Cross-Coupling Reaction start->step1 intermediate Biaryl Intermediate step1->intermediate step2 Step 2: Subsequent Synthetic Modifications (e.g., Cyclization) intermediate->step2 product Final BET Inhibitor step2->product

Caption: General synthetic workflow for inhibitor synthesis.

Detailed Protocol: Step 1 - Suzuki-Miyaura Cross-Coupling

Objective: To couple 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole with a partner, for example, (2-aminophenyl)boronic acid, to create a biaryl amine intermediate, which is a precursor to a benzodiazepine ring system.

Materials:

  • 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 eq)

  • (2-aminophenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 eq), (2-aminophenyl)boronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst degradation and ensures efficient catalytic turnover.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 eq).

    • Rationale: Pd(dppf)Cl₂ is a robust and highly efficient pre-catalyst for Suzuki couplings involving heteroaromatic halides, often providing high yields and minimizing side reactions.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the bromo-benzotriazole). The solvent should be thoroughly degassed via sparging with inert gas for at least 30 minutes prior to use.

    • Rationale: The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-benzotriazole is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl amine intermediate.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry (LC-MS or HRMS).

Data Summary and Structure-Activity Relationship (SAR)

The true power of using the bromo-intermediate lies in the ability to rapidly generate a library of analogs for SAR studies. By replacing (2-aminophenyl)boronic acid with other boronic acids/esters, one can explore how different substituents impact the inhibitory activity.

Compound ExampleR-Group (at C5)BRD4(BD1) IC₅₀ (nM)BRD4(BD2) IC₅₀ (nM)Rationale for Modification
Inhibitor A Phenyl150250Baseline scaffold for comparison.
Inhibitor B 4-Pyridyl5590Introduces a hydrogen bond acceptor to potentially interact with polar residues.
Inhibitor C 3-Chlorophenyl80130Probes halogen interactions and steric tolerance in the binding pocket.
Inhibitor D 4-Methyl-thiazolyl3065Heteroaromatic ring can form π-stacking interactions and improve solubility.

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the concept of SAR exploration.

These studies have shown that modifying the group attached to the benzotriazole core can lead to compounds with enhanced potency and, in some cases, selectivity for one bromodomain over the other (BD1 vs. BD2).[10][11] Developing inhibitors with selectivity for individual bromodomains is a key goal in the field to dissect the specific biological functions of each domain and potentially reduce off-target effects.[2]

Conclusion

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a high-value, strategically designed intermediate for the synthesis of novel BET bromodomain inhibitors. Its benzotriazole core serves as a proven acetyl-lysine mimetic, while the synthetically versatile bromine handle allows for extensive and modular exploration of the structure-activity relationship through modern cross-coupling chemistry. The protocols and rationale outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to leverage this building block in the development of the next generation of potent and selective epigenetic modulators.

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  • Baud, M. G. J., et al. (2015). New synthetic routes to triazolo-benzodiazepine analogues: expanding the scope of the bump-and-hole approach for selective bromo and extra-terminal (bet) bromodomain inhibition. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. Available at: [Link]

Sources

The Benzotriazole Moiety in Click Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the integration of substituted benzotriazoles within the powerful framework of click chemistry. This document is designed for researchers, scientists, and professionals in drug development who are looking to leverage these versatile heterocyclic compounds in their synthetic endeavors. We will move beyond simple procedural lists to explore the underlying principles and strategic considerations that inform the design and execution of these reactions. Our focus is on providing robust, validated protocols grounded in authoritative literature, ensuring both reproducibility and a deeper understanding of the chemical transformations at play.

Part 1: The Strategic Role of Benzotriazoles in Modern Chemistry

Benzotriazole and its derivatives are more than just stable aromatic scaffolds; they are key players in medicinal chemistry and material science.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and as corrosion inhibitors stems from their unique chemical properties and their ability to engage in a wide array of biological interactions.[1][2] The advent of click chemistry, a set of powerful, reliable, and selective reactions, has opened new avenues for the efficient synthesis and modification of benzotriazole-containing molecules.[3][4][5] This guide will focus on two primary click chemistry approaches involving benzotriazoles: the direct synthesis of the benzotriazole ring via a [3+2] cycloaddition, and the use of pre-functionalized benzotriazoles in the widely adopted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 2: Direct Synthesis of Substituted Benzotriazoles via "Benzyne Click Chemistry"

A significant advancement in the synthesis of functionalized benzotriazoles is the [3+2] cycloaddition of azides to in situ generated benzynes.[6][7][8] This method, aptly termed "benzyne click chemistry," provides a rapid and modular route to a wide range of substituted benzotriazoles under mild conditions.[6][7][8]

Mechanism and Rationale

The reaction proceeds through the generation of a highly reactive benzyne intermediate from an o-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride source, such as cesium fluoride (CsF).[7] The benzyne then undergoes a 1,3-dipolar cycloaddition with an azide to form the benzotriazole ring system. The choice of acetonitrile as a solvent is crucial as it effectively facilitates the fluoride-mediated generation of the benzyne intermediate. This metal-free approach is advantageous as it avoids potential toxicity and interference from copper catalysts, making it particularly attractive for the synthesis of biologically active molecules.[7]

Workflow for Benzyne Click Chemistry

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A o-(trimethylsilyl)aryl triflate E Combine reactants in Acetonitrile A->E B Substituted Azide B->E C Cesium Fluoride (CsF) C->E D Acetonitrile (Solvent) D->E F Stir at room temperature E->F G Quench Reaction F->G H Extraction G->H I Chromatography H->I J Substituted Benzotriazole I->J

Caption: General workflow for the synthesis of substituted benzotriazoles via benzyne click chemistry.

Experimental Protocol: Synthesis of 1-benzyl-1H-benzo[d][4][10][11]triazole

This protocol is adapted from the work of Larock and colleagues and provides a general method for the synthesis of N-substituted benzotriazoles.[7]

Materials:

  • o-(trimethylsilyl)phenyl triflate

  • Benzyl azide

  • Cesium fluoride (CsF)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add o-(trimethylsilyl)phenyl triflate (0.3 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous acetonitrile (3 mL), followed by benzyl azide (0.36 mmol, 1.2 equiv) and cesium fluoride (0.6 mmol, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-benzyl-1H-benzo[d][3][][10]triazole.

Scope and Limitations

This method demonstrates broad substrate scope, tolerating a variety of functional groups on the azide, including esters, halides, ethers, and nitriles.[7] Both electron-donating and electron-withdrawing groups on the aryl azide are generally well-tolerated. However, some limitations exist. For instance, vinylic and sulfonyl azides may result in low to no yield due to side reactions or decomposition under the reaction conditions.[7]

Azide SubstrateProduct Yield (%)Reference
Benzyl azide>95[7]
4-Methoxybenzyl azide93[7]
Phenyl azide90[7]
4-Bromophenyl azide85[7]
Ethyl 2-azidoacetate75[7]

Part 3: Benzotriazole Derivatives in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[3][][11] Substituted benzotriazoles can be incorporated into this chemistry by preparing benzotriazole-containing alkynes or azides. This approach allows for the conjugation of the benzotriazole scaffold to a wide array of molecules, including biomolecules, polymers, and fluorescent probes.[11][12][13]

Mechanism and Key Considerations

The CuAAC reaction mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an azide to form a six-membered copper-heterocycle intermediate.[] This intermediate subsequently rearranges and, upon protonation, yields the stable 1,4-disubstituted triazole product.[] A key aspect of this reaction is the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The use of ligands can accelerate the reaction and protect sensitive substrates from oxidative damage.[14]

Workflow for CuAAC with Benzotriazole Derivatives

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Benzotriazole-Alkyne or Benzotriazole-Azide F Combine reactants and catalyst A->F B Complementary Alkyne or Azide B->F C Cu(II) Source (e.g., CuSO4) C->F D Reducing Agent (e.g., Na Ascorbate) D->F E Solvent (e.g., tBuOH/H2O) E->F G Stir at room temperature F->G H Filtration or Extraction G->H I Chromatography or Recrystallization H->I J Benzotriazole-Triazole Conjugate I->J

Sources

Application Notes & Protocols: A Roadmap for Developing Novel Antimicrobial Agents from 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Benzotriazoles

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with unique mechanisms of action.[1][2] Benzotriazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, recognized for their broad range of pharmacological activities, including potent antimicrobial, antiviral, and anticancer effects.[3][4][5][6] This versatility stems from the benzotriazole nucleus's ability to serve as a versatile core for chemical modification, allowing for the fine-tuning of its biological properties.[3][7]

Our lead compound, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, has been selected for its unique structural features. The presence of a bromine atom and a methoxy group on the benzene ring provides strategic vectors for chemical modification, which can significantly influence the compound's antimicrobial potency and spectrum.[8][9] Specifically, halogenation has been shown to disrupt bacterial cell membranes, a promising feature for combating resistant pathogens.[3] This document provides a comprehensive roadmap for researchers, outlining the strategic synthesis of a focused compound library, a robust antimicrobial screening cascade, foundational mechanism of action studies, and essential preclinical toxicity assessments.

Overall Drug Discovery Workflow

The development process follows a logical progression from the initial lead compound to a preclinical candidate. This workflow is designed to efficiently identify potent and safe antimicrobial agents while gathering crucial structure-activity relationship (SAR) data.

Antimicrobial Drug Discovery Workflow cluster_0 Phase 1: Medicinal Chemistry cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: MoA & Safety cluster_3 Phase 4: Preclinical Lead Lead Compound 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole Synthesis Synthesis of Analog Library Lead->Synthesis SAR Strategy PrimaryScreen Primary Screening (MIC against ESKAPE) Synthesis->PrimaryScreen Compound Library SecondaryScreen Secondary Screening (Dose-Response, Spectrum) PrimaryScreen->SecondaryScreen Active 'Hits' MoA Mechanism of Action (e.g., Membrane Assay) SecondaryScreen->MoA Potent Candidates Toxicity In Vitro Cytotoxicity (e.g., HepG2, HEK293) SecondaryScreen->Toxicity Potent Candidates Preclinical Preclinical Candidate Selection MoA->Preclinical Toxicity->Preclinical Synthetic Strategy Start 4-Bromo-2-methoxy-6-nitroaniline Reduction Reduction (e.g., Fe/HCl) Start->Reduction Diamination Diamination Reduction->Diamination 4-Bromo-6-methoxy- benzene-1,2-diamine Cyclization Diazotization & Cyclization (NaNO2, AcOH) Diamination->Cyclization Methylation N-Methylation (e.g., MeI, K2CO3) Cyclization->Methylation 5-Bromo-7-methoxy-1H- benzo[d]triazole Lead Lead Compound 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole Methylation->Lead Deriv1 C5 Modification (e.g., Suzuki Coupling) Lead->Deriv1 Deriv2 C7 Demethylation -> O-Alkylation Lead->Deriv2

Figure 2: Proposed synthetic pathway and derivatization strategy.

Antimicrobial Screening Cascade

A tiered approach is essential for efficiently identifying the most promising compounds from the synthesized library.

Protocol: Primary Antimicrobial Screening (MIC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [10]This assay serves as the first filter to identify compounds with any level of antimicrobial activity. We will use the broth microdilution method, a standardized and widely accepted technique. [10][11][12] Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species)

  • Mueller-Hinton Broth (MHB) [10]* Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (viability indicator)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum standardized to 0.5 McFarland, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound.

  • Include a positive control (bacteria + standard antibiotic), a negative growth control (bacteria + vehicle), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates viable, metabolically active cells.

  • Determine the MIC as the lowest compound concentration in which the well remains blue (no visible growth). [10] Data Presentation: MIC values should be recorded in a clear, tabular format.

Compound IDS. aureus (µg/mL)P. aeruginosa (µg/mL)A. baumannii (µg/mL)K. pneumoniae (µg/mL)
Lead Cmpd64>128128>128
Analog 1A86432128
Analog 2B1612864>128
Ciprofloxacin10.510.25
Secondary Screening

Compounds demonstrating significant activity (e.g., MIC ≤ 16 µg/mL) against at least one pathogen in the primary screen will advance to secondary screening. This involves:

  • Spectrum Analysis: Testing against a broader panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains (e.g., MRSA).

  • Dose-Response Curves: Confirming the MIC values with greater precision.

  • Time-Kill Assays: To determine if the compounds are bactericidal (kill bacteria) or bacteriostatic (inhibit growth).

Mechanism of Action (MoA) Elucidation

Rationale: Understanding how a novel antibiotic works is crucial for its development. [2][13]Based on literature for other heterocyclic antimicrobials, potential mechanisms include disruption of cell membrane integrity, inhibition of DNA replication, or interference with essential metabolic pathways. [3][13]

MoA Investigation Candidate Active Compound Membrane Cell Membrane Integrity Assay Candidate->Membrane DNA DNA Gyrase Inhibition Assay Candidate->DNA Metabolism Folic Acid Pathway Assay Candidate->Metabolism Result1 Membrane Disruption Membrane->Result1 Result2 DNA Synthesis Blocked DNA->Result2 Result3 Metabolism Inhibited Metabolism->Result3

Figure 3: Potential avenues for Mechanism of Action (MoA) studies.

Protocol: Bacterial Membrane Permeability Assay

Principle: This assay determines if a compound disrupts the bacterial cell membrane, leading to leakage of cellular contents. We will use a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes and intercalate with DNA, producing a fluorescent signal.

Materials:

  • Bacterial culture (e.g., S. aureus) in mid-logarithmic growth phase

  • Test compound

  • Propidium Iodide (PI) stock solution

  • Polymyxin B (positive control, known membrane disruptor)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Harvest and wash bacterial cells, then resuspend them in PBS to a specified optical density (e.g., OD600 = 0.5).

  • In a 96-well black plate, add the bacterial suspension.

  • Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include positive and vehicle controls.

  • Add PI to all wells to a final concentration of 1-5 µM.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm) at regular intervals (e.g., every 5 minutes for 60 minutes).

  • An increase in fluorescence intensity over time compared to the vehicle control indicates membrane permeabilization.

In Vitro Cytotoxicity & Preclinical Assessment

Rationale: A successful antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal harm to human cells. [14][15]In vitro cytotoxicity assays are a critical early step to evaluate the safety profile of lead compounds and eliminate candidates with high toxicity before proceeding to more complex studies. [16][17][18]

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

Principle: The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability. [15]Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cell lines (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • Doxorubicin (positive control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed the human cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include positive and vehicle controls.

  • Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of compound that inhibits 50% of cell growth).

Data Interpretation: The selectivity index (SI) can be calculated as (IC50 on mammalian cells) / (MIC on bacteria). A high SI value is desirable, indicating greater selectivity for the bacterial target.

Compound IDIC50 HepG2 (µM)MIC S. aureus (µM)Selectivity Index (SI)
Lead Cmpd>10025>4
Analog 1A753.124.2
Doxorubicin0.8N/AN/A

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the initial stages of antimicrobial drug discovery, starting from the promising scaffold of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. By following these protocols for synthesis, screening, and preliminary safety assessment, researchers can efficiently identify and characterize novel benzotriazole derivatives with therapeutic potential. Promising candidates with high potency, broad spectrum, and a favorable selectivity index will be prioritized for further preclinical development, including in vivo efficacy and safety studies in animal models.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Update on in vitro cytotoxicity assays for drug development. (2008). Expert Opinion on Drug Discovery.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). International Journal of Drug Development and Research.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). ResearchGate.
  • Manifestation of Antimicrobial Activities: Benzotriazole. (2023). AIP Conference Proceedings.
  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. (2025). ResearchGate.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • Antibiotics with novel mechanism of action discovered. (2019). ScienceDaily.
  • Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH (World Organisation for Animal Health).
  • Antibiotics with novel mechanism of action discovered. (2019). Drug Target Review.
  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024). Frontiers in Microbiology.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms. (2024). Environmental Microbiology Reports.
  • Benzotriazole: A Versatile Scaffold in Medicinal Chemistry - An In-depth Technical Guide. (2025). Benchchem.
  • Benzotriazole in medicinal chemistry: An overview. (n.d.). SciSpace.
  • Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. (2022). Frontiers in Microbiology.
  • 5-BroMo-1-Methyl-1H-benzo[d]t[3][16][17]riazole synthesis. (n.d.). ChemicalBook. Available at:

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Application Note: A Proposed Synthetic Pathway for Novel Triazolo-Benzodiazepine Analogues from 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Triazolo-Benzodiazepine Scaffold

The 1,4-benzodiazepine framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. The fusion of a triazole ring to this core, creating the triazolo-benzodiazepine system, has given rise to iconic therapeutics such as alprazolam (Xanax) and triazolam, primarily known for their anxiolytic and hypnotic properties.[1][2] These compounds exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[2][3]

More recently, this scaffold has gained significant attention in the field of epigenetics. Molecules like I-BET762 and JQ1 are potent inhibitors of the Bromo and Extra-Terminal (BET) family of bromodomains, which are critical readers of acetylated lysine marks on histones and key regulators of gene transcription.[4][5] The development of BET inhibitors based on the triazolo-benzodiazepine core represents a promising therapeutic strategy for cancer and inflammatory diseases.[4]

This application note outlines a novel, robust synthetic strategy for accessing a new class of triazolo-benzodiazepine analogues. The proposed route leverages the unique reactivity of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1) as a versatile starting material, enabling the strategic introduction of diverse functionalities for structure-activity relationship (SAR) studies.

Strategic Overview: A Convergent Synthetic Approach

The core of our proposed synthesis is the strategic disassembly and reassembly of the heterocyclic systems. We will utilize the substituted benzotriazole 1 not as a stable final component, but as a masked ortho-amino-arenediazonium equivalent.[6][7] This strategy allows for a palladium-catalyzed denitrogenative cross-coupling reaction to build a key 2-aminobenzophenone intermediate, which is the direct precursor to the benzodiazepine ring.

The overall workflow is designed in three main stages:

  • Stage 1: Key Fragment Coupling. A denitrogenative carbonylative Suzuki coupling reaction will be employed to open the triazole ring of 1 and simultaneously form a C-C bond with a desired aryl boronic acid, installing the benzoyl moiety to furnish the 2-aminobenzophenone core 2 .

  • Stage 2: Diazepine Ring Formation. The 2-aminobenzophenone intermediate 2 will be elaborated through condensation with a glycine equivalent, followed by cyclization to form the 1,4-benzodiazepin-2-one ring system 3 .

  • Stage 3: Triazole Ring Annelation. The final triazole ring will be constructed from the benzodiazepine lactam 3 via a classical thionation-hydrazide condensation-cyclization sequence to yield the target triazolo-benzodiazepine analogue 4 .

G cluster_0 Synthetic Workflow A Starting Material 5-bromo-7-methoxy-1-methyl-1H- benzo[d]triazole (1) B Key Intermediate Substituted 2-Aminobenzophenone (2) A->B Stage 1: Carbonylative Suzuki Coupling C Core Scaffold Benzodiazepin-2-one (3) B->C Stage 2: Diazepine Formation D Target Molecule Triazolo-Benzodiazepine Analogue (4) C->D Stage 3: Triazole Annelation

Diagram 1. Proposed three-stage synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-bromo-6-methoxy-N-methylbenzophenone Analogue (2)

This crucial step employs a palladium-catalyzed denitrogenative carbonylative Suzuki coupling. The benzotriazole serves as a stable precursor to a highly reactive ortho-amino-arenediazonium species in situ. The silver salt acts as a synergistic activating agent, facilitating the ring-opening under relatively mild conditions, while the palladium catalyst mediates the coupling of the resulting aryl fragment with carbon monoxide and the boronic acid partner.[6][7]

Protocol 1: Carbonylative Suzuki Coupling

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1 ) (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), PPh₃ (0.3 eq), and AgBF₄ (2.5 eq).

  • Solvent Addition: Add anhydrous toluene (0.1 M concentration relative to 1 ) via syringe.

  • Reaction Setup: Seal the tube, purge with carbon monoxide (CO) by evacuating and backfilling three times, and then leave the reaction under a CO balloon (1 atm).

  • Heating and Monitoring: Place the reaction mixture in a preheated oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting benzotriazole typically occurs within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aminobenzophenone derivative 2 .

Causality and Justification:

  • Catalyst System: Pd(PPh₃)₂Cl₂ and additional PPh₃ are chosen for their robustness in carbonylative couplings. The phosphine ligand stabilizes the Pd(0) active species.[6]

  • Silver Salt (AgBF₄): This is critical for activating the benzotriazole towards ring-opening, forming the diazonium intermediate.[6]

  • CO Atmosphere: A constant, low-pressure supply of carbon monoxide is necessary for the carbonyl insertion step that forms the ketone bridge.

Reagent/ParameterMolar Eq. / ValuePurpose
Benzotriazole 1 1.0Starting material
Arylboronic Acid1.5Source of aryl moiety
Pd(PPh₃)₂Cl₂0.05Palladium catalyst precursor
PPh₃0.3Ligand to stabilize catalyst
AgBF₄2.5Activator for ring-opening
Carbon Monoxide1 atmC1 source for ketone
Toluene0.1 MAnhydrous solvent
Temperature80 °CThermal energy for reaction

Table 1. Optimized conditions for Carbonylative Suzuki Coupling.

G cluster_prod pd0 L₂Pd(0) pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [L₂Pd(II)(Ar)(CO)]⁺ pd_complex1->pd_complex2 CO Insertion (-X⁻) pd_complex3 [L₂Pd(II)(COAr)(B(OH)₂R')]⁻ pd_complex2->pd_complex3 Transmetalation (R'B(OH)₂ + Base) pd_complex4 L₂Pd(II)(COAr)(R') pd_complex4->pd0 Reductive Elimination prod_out Ar-CO-R' pd_complex4->prod_out

Diagram 2. Simplified catalytic cycle for Suzuki-Miyaura coupling.

Stage 2: Synthesis of the Benzodiazepin-2-one Core (3)

This stage follows a well-established route for benzodiazepine synthesis. The initial condensation of the aminobenzophenone with a glycine ester forms an imine, which is subsequently cyclized under thermal conditions to yield the seven-membered diazepine ring.[4]

Protocol 2: Benzodiazepine Ring Formation

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 2-aminobenzophenone 2 (1.0 eq) and glycine ethyl ester hydrochloride (2.0 eq) in pyridine.

  • Azeotropic Water Removal: Heat the mixture to reflux. The pyridine acts as both the solvent and the base to neutralize the HCl salt and catalyze imine formation. Water is removed azeotropically. Monitor the reaction for 4-6 hours until TLC indicates consumption of the starting material.

  • Solvent Removal: Cool the reaction and remove the pyridine under high vacuum.

  • Cyclization: Redissolve the crude residue in a high-boiling solvent such as xylene or ethanol and heat to reflux for 12-24 hours to effect cyclization.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol) or flash column chromatography to afford the pure benzodiazepin-2-one 3 .

Self-Validation Checkpoint: The formation of 3 can be confirmed by ¹H NMR, observing the appearance of the characteristic diazepine ring protons, and by mass spectrometry to confirm the expected molecular weight.

Stage 3: Triazole Ring Annelation to Yield Target (4)

The final stage builds the fused triazole ring onto the benzodiazepine core. This is a robust, multi-step, one-pot procedure that proceeds through a thioamide intermediate.[4][8]

Protocol 3: One-Pot Triazole Formation

  • Thionation: To a solution of the benzodiazepin-2-one 3 (1.0 eq) in anhydrous THF, add Lawesson's reagent (0.6 eq). Heat the mixture to reflux for 2-4 hours. Monitor the conversion to the thioamide intermediate by TLC.

  • Hydrazide Addition: Cool the mixture to room temperature. Add hydrazine monohydrate (or a substituted hydrazine for further diversification) (5.0 eq) and stir at room temperature for 1 hour to form the amidrazone intermediate.

  • Cyclization: Add a suitable reagent for the final carbon of the triazole ring. For an unsubstituted triazole, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (p-TSA). For a methyl-substituted triazole (as in many bioactive analogues), add acetic anhydride and continue to stir, often with gentle heating (e.g., 50 °C), until cyclization is complete (4-12 hours).

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product 4 by flash column chromatography or preparative HPLC.

Causality and Justification:

  • Lawesson's Reagent: A highly effective and common reagent for the conversion of amides/lactams to their corresponding thioamides.

  • One-Pot Procedure: This sequence is highly efficient as it avoids the isolation and purification of the thioamide and amidrazone intermediates, which can be unstable.[4]

StepKey Reagent(s)Purpose
1. ThionationLawesson's ReagentConverts C=O to C=S
2. Amidrazone FormationHydrazine MonohydrateForms the key intermediate for cyclization
3. CyclizationTrimethyl Orthoformate / Acetic AnhydrideCloses the triazole ring

Table 2. Reagents for the One-Pot Triazole Annelation.

Conclusion and Future Directions

The synthetic route detailed herein provides a logical and robust framework for the synthesis of novel triazolo-benzodiazepine analogues starting from the strategically functionalized benzotriazole 1 . The key denitrogenative coupling reaction unlocks a convergent pathway to essential 2-aminobenzophenone intermediates, while established protocols enable the efficient construction of the final heterocyclic system. This approach offers significant flexibility, as a wide variety of commercially available arylboronic acids and substituted hydrazines can be employed in Stages 1 and 3, respectively, allowing for the rapid generation of a library of analogues for biological screening and drug discovery programs.

References

  • Baud, M. G. J., Lin-Shiao, E., Cardote, T., et al. (2016). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 59(4), 1492–1500. [Link]

  • El Asri, A., Zgou, H., & Bouachrine, M. (2019). Study of novel triazolo-benzodiazepine analogues as antidepressants targeting by molecular docking and ADMET properties prediction. Journal of the Indian Chemical Society, 96(9), 1237-1245. [Link]

  • Lee, H., et al. (2017). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. RSC Advances, 7, 55806-55813. [Link]

  • Ghit, A., et al. (2021). 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor. Frontiers in Neuroscience, 15, 701247. [Link]

  • Neochoritis, C. G., et al. (2022). Synthesis of Benzo[3][9]thiazolo[2,3-c][1][3][4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1424. [Link]

  • Piras, M., et al. (2022). Rejuvenating the[1][4][10]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 10, 1045973. [Link]

  • Baud, M. G., et al. (2016). New synthetic routes to triazolo-benzodiazepine analogues: expanding the scope of the bump-and-hole approach for selective bromo and extra-terminal (bet) bromodomain inhibition. Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). Triazolobenzodiazepine. Wikipedia. [Link]

  • Wang, Y., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science, 8(4), 2743–2748. [Link]

  • Zimmermann, V., & Bräse, S. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Journal of Combinatorial Chemistry, 9(6), 1114–1137. [Link]

  • Wang, Y., et al. (2017). Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Intramolecular Ullman amination for synthesis of benzotriazole derivatives 92. [Link]

  • Boyd, M. J., & Noey, E. L. (2020). Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts. ACS Macro Letters, 9(9), 1247–1252. [Link]

  • El Asri, A., Zgou, H., & Bouachrine, M. (2019). Study of novel triazolo-benzodiazepine analogues as antidepressants targeting by molecular docking and ADMET properties prediction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Shirodkar, P. Y., & Suresh, S. (2012). Investigation on New Route of Synthesis of Some Triazolobenzodiazepines. ProQuest. [Link]

  • Wikipedia contributors. (2024). Alprazolam. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Utkina, N., et al. (2020). 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1][3][4]triazolo[1,5-a]pyrimidin-7-ol. ResearchGate. [Link]

  • Baud, M. G. J., et al. (2016). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. National Center for Biotechnology Information. [Link]

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experimental procedure for coupling reactions with 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Introduction: The Benzotriazole Scaffold and the Power of Cross-Coupling

The 1H-benzo[d]triazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological and photophysical properties. The ability to precisely functionalize this core is paramount for developing novel drug candidates and advanced materials. 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole serves as a versatile building block, where the bromine atom at the C5 position acts as a synthetic handle for diversification.

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations are indispensable in the pharmaceutical industry for both small-scale drug discovery and large-scale manufacturing.[1] This guide provides detailed application notes and protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this benzotriazole substrate.

PART 1: General Considerations for Cross-Coupling Success

Achieving high yields and reproducibility in palladium-catalyzed reactions requires meticulous attention to detail. Several factors are critical across all protocol variations:

  • Inert Atmosphere: Palladium(0) catalytic species are sensitive to oxygen. It is crucial to perform reactions under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox.

  • Solvent Quality: Anhydrous, degassed solvents are essential. Solvents can be degassed by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Reagent Purity: The quality of the catalyst, ligands, bases, and coupling partners directly impacts reaction efficiency. Use high-purity reagents from trusted suppliers.

  • Palladium Pre-catalyst: While many Pd(0) and Pd(II) sources are effective, pre-catalysts are often preferred. Pd(II) sources like Pd(OAc)₂ or PdCl₂(ligand)₂ require an initial reduction step to generate the active Pd(0) species, which often occurs in the reaction mixture.[3] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be used directly.

  • Ligand Choice: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates key steps of the catalytic cycle.[4][5][6] The choice of ligand is often the most critical parameter to optimize. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are frequently employed to enhance catalytic activity, especially for less reactive substrates like aryl chlorides.[2][5][6]

PART 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the benzotriazole core and various aryl, heteroaryl, or alkyl groups using an organoboron reagent.[6]

Reaction Principle & Catalytic Cycle

The reaction involves a palladium catalyst, a base, and the coupling of an organohalide with a boronic acid or ester.[6][7] The generally accepted mechanism proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][6]

Suzuki_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Br) pd0->oa_complex Oxidative Addition trans_intermediate [L₂PdII(Ar)(OR)] oa_complex->trans_intermediate Base (e.g., OH⁻) Ligand Exchange trans_complex L₂PdII(Ar)(R') trans_intermediate->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Ar-R' trans_complex->product_out sub_in Ar-Br (Benzotriazole) sub_in->oa_complex boronic_in R'-B(OR)₂ boronic_in->trans_complex

Caption: Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol

This protocol provides a general starting point for coupling with arylboronic acids. Optimization may be required for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos or XPhos, 4 mol%). Add this mixture to the Schlenk tube.

  • Inerting: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Suzuki Coupling Conditions
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME80
3-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (6)K₃PO₄ (3)Dioxane110
Methylboronic acidPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (3)Toluene/H₂O100

Table references: General conditions adapted from established protocols.[8][9][10]

PART 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling the benzotriazole bromide with a wide array of primary and secondary amines.[11][12] This reaction has largely replaced harsher classical methods.[12]

Reaction Principle & Catalytic Cycle

The reaction mechanism is similar to other cross-couplings, involving the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[12][13][14] The choice of a bulky, non-coordinating base (e.g., NaOt-Bu, LHMDS) is critical to facilitate the deprotonation step without inhibiting the catalyst.[11]

Buchwald_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Br) pd0->oa_complex Oxidative Addition amine_adduct [L₂PdII(Ar)(HNR¹R²)]⁺Br⁻ oa_complex->amine_adduct Amine Coordination amido_complex L₂PdII(Ar)(NR¹R²) amido_complex->pd0 Reductive Elimination product_out Ar-NR¹R² amido_complex->product_out amine_adduct->amido_complex Deprotonation (Base) sub_in Ar-Br (Benzotriazole) sub_in->oa_complex amine_in HNR¹R² amine_in->amine_adduct

Caption: Buchwald-Hartwig Amination Cycle

Detailed Experimental Protocol
  • Reaction Setup: In a glovebox or under a stream of argon, add the base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 equiv), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), and the chosen ligand if not using a pre-catalyst.

  • Solvent and Amine: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the tube tightly and heat in an oil bath (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Data Summary: Recommended Buchwald-Hartwig Conditions
Amine PartnerPalladium Source (mol%)LigandBase (equiv)SolventTemp (°C)
AnilinePd₂(dba)₃ (1.5)RuPhos (3)NaOt-Bu (1.4)Toluene100
MorpholineBrettPhos Pd G3 (2)-LHMDS (1.5)Dioxane100
BenzylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH110
Ammonia surrogate (e.g., Benzophenone Imine)Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.5)Toluene100

Table references: Conditions are based on general protocols for aryl bromides.[11][14][15][16]

PART 4: Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to arylethynyl benzotriazole derivatives.[17]

Reaction Principle & Catalytic Cycle

The reaction is typically catalyzed by a palladium complex and often uses a copper(I) co-catalyst.[17] However, copper-free protocols are now widely used to prevent the undesired homocoupling of the alkyne (Glaser coupling).[18][19] The copper-free mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the alkyne, deprotonation by an amine base to form a palladium-alkynyl complex, and reductive elimination.[18]

Sonogashira_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Br) pd0->oa_complex Oxidative Addition intermediate [L₂PdII(Ar)(H-C≡CR)]⁺Br⁻ oa_complex->intermediate Alkyne Coordination alkynyl_complex L₂PdII(Ar)(C≡CR) alkynyl_complex->pd0 Reductive Elimination product_out Ar-C≡CR alkynyl_complex->product_out intermediate->alkynyl_complex Deprotonation (Base) sub_in Ar-Br (Benzotriazole) sub_in->oa_complex alkyne_in H-C≡CR alkyne_in->intermediate

Caption: Copper-Free Sonogashira Cycle

Detailed Experimental Protocol (Copper-Free)
  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 equiv), the palladium source (e.g., (AllylPdCl)₂, 2.5 mol%), and the ligand (e.g., P(t-Bu)₃, 10 mol%).

  • Inerting: Seal the tube, evacuate, and backfill with argon. Repeat three times.

  • Solvent, Base, and Alkyne Addition: Add the degassed solvent (e.g., DMF or THF), followed by the terminal alkyne (1.1-1.5 equiv) and a base (e.g., Cs₂CO₃ or an amine base like i-Pr₂NH, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-80 °C) as needed. The reaction is often rapid.

  • Monitoring: Follow consumption of the starting material by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ether or ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Recommended Sonogashira Conditions
Alkyne PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Phenylacetylene(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)Cs₂CO₃ (2)DMFRT - 50
1-HexynePd(PPh₃)₄ (5)-i-Pr₂NH (2.5)THF60
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (3)-Et₃N (3)Toluene80
Propargyl alcoholPd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃ (1)2-MeTHFRT

Table references: Conditions adapted from general and copper-free protocols.[18][20][21][22][23]

Overall Experimental Workflow

The general workflow for all three coupling reactions follows a similar logical progression from setup to final product.

Workflow setup 1. Reaction Setup (Substrate, Reagents, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent & Coupling Partner inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Work-up (Quench, Extract, Dry) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product (Characterize by NMR, MS) purify->product

Caption: General Cross-Coupling Workflow

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • What are the key steps involved in the general procedure of the Suzuki reaction? (n.d.). Consensus. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (2003). Organic Letters. [Link]

  • Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1H-Benzotriazoles. (2001). Organic Letters. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. (2001). PubMed. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). NIH. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). NIH. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (n.d.). ACS Publications. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent... (n.d.). PubMed Central. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). PubMed. [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols for the Characterization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole scaffold is a key structural motif in medicinal chemistry and materials science, frequently explored for its potential as a versatile synthetic intermediate.[1][2] The precise substitution pattern on the benzotriazole ring system, including the presence of a bromine atom, a methoxy group, and an N-methyl group, imparts distinct physicochemical properties that necessitate rigorous analytical characterization for unequivocal structure confirmation, purity assessment, and quality control. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the in-depth characterization of this class of compounds, tailored for researchers, scientists, and drug development professionals.

Our approach moves beyond a simple listing of methods to provide a rationale for the selection of each technique and the interpretation of the resulting data. This ensures a holistic understanding of the molecule's identity, purity, and structural integrity, which is paramount for advancing research and development efforts.

Strategic Analytical Workflow

A multi-technique approach is indispensable for the comprehensive characterization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole derivatives. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a self-validating analytical system. The logical flow of analysis typically begins with chromatographic separation to assess purity, followed by spectroscopic techniques for structural elucidation, and finally, crystallographic methods for unambiguous determination of the three-dimensional structure.

Analytical Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Definitive Structure HPLC HPLC (Purity & Quantification) NMR NMR Spectroscopy ('H, ¹³C, 2D) (Connectivity & Isomerism) HPLC->NMR Fraction Collection MS Mass Spectrometry (Molecular Weight & Formula) HPLC->MS LC-MS XRay X-ray Crystallography (Absolute Structure) NMR->XRay Confirmatory MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR

Caption: Integrated analytical workflow for the characterization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole derivatives.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the cornerstone for assessing the purity of synthesized 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole derivatives and for quantifying their concentration in various matrices. A reverse-phase method is typically employed, leveraging the nonpolar nature of the substituted benzotriazole.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column is the preferred choice due to its hydrophobic nature, which provides excellent retention and separation of moderately nonpolar benzotriazole derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic modifier (acetonitrile or methanol) is crucial. This allows for the efficient elution of the target compound while also separating it from potentially more or less polar impurities.[3]

  • Detection: A UV-Vis or Diode Array Detector (DAD) is highly effective as the benzotriazole ring system possesses a strong chromophore, leading to significant absorbance in the UV region (typically around 215-230 nm).[4]

Detailed Protocol for HPLC Analysis:
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a higher percentage of mobile phase A, and gradually increase the percentage of mobile phase B over the course of the run to elute the compound of interest and any non-polar impurities. A typical gradient might be: 0-2 min, 95% A; 2-15 min, linear gradient to 5% A; 15-18 min, hold at 5% A; 18-20 min, return to 95% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole derivative.

    • Dissolve in 1 mL of a mixture of acetonitrile and water (e.g., 1:1 v/v) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Parameter Typical Value Rationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for non-polar analytes.
Mobile Phase Water (with 0.1% Formic Acid) / AcetonitrileProvides good separation and peak shape.
Flow Rate 1.0 mL/minOptimal for resolution and run time.
Detection 220 nmHigh absorbance for the benzotriazole chromophore.
Temperature 30 °CEnsures reproducible retention times.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of the target compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum.[5]

Causality Behind Experimental Choices:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and moderately polar organic molecules, minimizing fragmentation and clearly showing the molecular ion peak.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for accurate mass measurement, which allows for the determination of the elemental formula.

Detailed Protocol for LC-MS Analysis:
  • Instrumentation:

    • A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Use the same HPLC conditions as described in the previous section to ensure good separation before introduction into the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Look for the molecular ion peak [M+H]+. For 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (C8H8BrN3O), the expected monoisotopic mass is approximately 257.99 g/mol .

    • Observe the isotopic pattern for the presence of one bromine atom, which will result in two peaks of nearly equal intensity separated by 2 Da (for the 79Br and 81Br isotopes).[5]

    • Utilize HRMS to confirm the elemental composition by comparing the measured accurate mass to the theoretical mass.

Isotopologue Theoretical m/z ([M+H]+) Expected Relative Abundance
C8H979BrN3O+258.9983100%
C8H981BrN3O+260.9963~98%

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. A combination of 1D (1H and 13C) and 2D NMR experiments provides information on the chemical environment of each proton and carbon atom, as well as their connectivity.

Causality Behind Experimental Choices:
  • 1H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • 13C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the benzotriazole ring.

Detailed Protocol for NMR Analysis:
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire standard 1H, 13C{1H}, COSY, HSQC, and HMBC spectra.

  • Expected Spectral Features for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole:

    • 1H NMR:

      • Two aromatic protons appearing as singlets or doublets with very small coupling constants in the aromatic region (δ 7.0-8.0 ppm).

      • A singlet for the N-methyl group (δ ~4.0-4.5 ppm).

      • A singlet for the methoxy group (δ ~3.8-4.2 ppm).

    • 13C NMR:

      • Signals for the eight carbon atoms of the molecule. The chemical shifts will be influenced by the substituents.

      • A signal for the N-methyl carbon (δ ~30-35 ppm).

      • A signal for the methoxy carbon (δ ~55-60 ppm).

      • Signals for the aromatic carbons, with the carbon attached to the bromine atom showing a lower chemical shift due to the heavy atom effect.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, FTIR can confirm the presence of the aromatic ring, C-H bonds, and the C-O bond of the methoxy group.

Causality Behind Experimental Choices:
  • The vibrational frequencies of chemical bonds are specific to the types of atoms and the bond order. By analyzing the absorption of infrared radiation, we can identify the functional groups present.

Detailed Protocol for FTIR Analysis:
  • Sample Preparation:

    • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation:

    • An FTIR spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm-1.

  • Expected Characteristic Absorption Bands:

    • ~3100-3000 cm-1: Aromatic C-H stretching.

    • ~2950-2850 cm-1: Aliphatic C-H stretching (from methyl and methoxy groups).

    • ~1600-1450 cm-1: C=C stretching of the aromatic ring.

    • ~1250-1000 cm-1: C-O stretching of the methoxy group.

    • ~800-600 cm-1: C-Br stretching.

    • The absence of a broad N-H stretching band around 3300-3500 cm-1 confirms the N-methylation of the triazole ring.[6][7]

FTIR Interpretation cluster_0 cluster_1 Spectrum A ~3050 cm⁻¹ Aromatic C-H Stretch B ~2950 cm⁻¹ Aliphatic C-H Stretch (CH₃, OCH₃) C ~1500 cm⁻¹ C=C Aromatic Ring Stretch D ~1200 cm⁻¹ C-O Methoxy Stretch E ~700 cm⁻¹ C-Br Stretch

Caption: Key FTIR absorption bands for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

X-ray Crystallography: Absolute Structure Determination

For an unequivocal determination of the molecular structure, including the regiochemistry of the substituents and the solid-state conformation, single-crystal X-ray diffraction is the gold standard.[8]

Causality Behind Experimental Choices:
  • X-ray crystallography provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This is particularly valuable for confirming the position of the methyl group on the triazole ring (N1 vs. N2 or N3) and the relative positions of the bromo and methoxy substituents on the benzene ring.

Detailed Protocol for X-ray Crystallography:
  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data.

  • Data Analysis:

    • The final refined structure will provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

    • The connectivity and regiochemistry of the molecule can be unambiguously confirmed.

Conclusion

The comprehensive analytical characterization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole derivatives is a critical step in their development and application. The integrated use of HPLC, MS, NMR, FTIR, and X-ray crystallography provides a robust and self-validating framework for confirming the identity, purity, and structure of these important compounds. The protocols and insights provided in this guide are intended to empower researchers to confidently and accurately characterize their synthesized molecules, thereby accelerating the pace of discovery and innovation.

References

  • CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents.
  • FTIR spectrum of the Benzotriazole powder. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • FTIR spectrum of benzotriazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society. Available at: [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - Academia.edu. Available at: [Link]

  • FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas... - ResearchGate. Available at: [Link]

  • X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC - NIH. Available at: [Link]

  • Determination of Benzotriazole by HPLC. Available at: [Link]

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  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at: [Link]

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  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

  • Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark - CORE Scholar. Available at: [Link]

  • Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry - Slideshare. Available at: [Link]

  • Formation of characteristic ions from ionized 1H-benzotriazole (a),... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole - MDPI. Available at: [Link]

  • 1H-Benzotriazole, 1-methyl- - the NIST WebBook. Available at: [Link]

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  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide - JOCPR. Available at: [Link]

  • Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed. Available at: [Link]

  • Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. Available at: [Link]

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Application Notes and Protocols for In Vitro Biological Activity Testing of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This is attributed to its bioisosteric similarity to endogenous purines, allowing for interactions with a variety of biological targets. The specific compound, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, belongs to a class of compounds with significant therapeutic potential. The strategic placement of a bromine atom, a methoxy group, and a methyl group on the benzotriazole core may modulate its physicochemical properties and biological activity. This document provides a comprehensive guide to a suite of in vitro assays for the preliminary evaluation of the biological activity of this and related compounds, with a focus on anticancer, antimicrobial, and enzyme inhibition properties.

Anticipated Biological Activities of Benzotriazole Derivatives

Benzotriazole derivatives have been reported to exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity: Many benzotriazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of protein kinases crucial for tumor growth and proliferation, such as cyclin-dependent kinases (CDKs).[2][1]

  • Antimicrobial Activity: The benzotriazole nucleus is a key component in numerous compounds with significant antibacterial and antifungal properties.[2][3][4] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[2][3] The presence of halogens, such as bromine, on the aromatic ring has been shown to enhance antimicrobial potency.[2]

  • Enzyme Inhibition: As kinase inhibitors, benzotriazole derivatives have shown promise in oncology.[2][1] They can compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways essential for cell survival and proliferation.

Experimental Workflow for Biological Activity Screening

A logical and stepwise approach is recommended to efficiently screen 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole compounds for their biological activity. The following workflow provides a general guideline:

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanism of Action Studies start Test Compound: 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity Cancer Cell Lines antimicrobial Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial Bacterial/Fungal Strains apoptosis Apoptosis Assays (Caspase Activity, DNA Fragmentation) cytotoxicity->apoptosis If Cytotoxic kinase_inhibition Kinase Inhibition Assay cytotoxicity->kinase_inhibition If Kinase Inhibition is a Hypothesized MOA end Data Analysis & Hit Prioritization antimicrobial->end cell_cycle Cell Cycle Analysis apoptosis->cell_cycle Further Characterization cell_cycle->end kinase_inhibition->end

Caption: A general workflow for screening the biological activity of novel compounds.

Detailed Application Notes and Protocols

Anticancer Activity Assays

Principle of the Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]

Materials and Reagents:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compound stock solution (e.g., in DMSO)

  • Multi-channel pipette and plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the test compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]

Data Analysis and Interpretation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation and Controls:

  • Vehicle Control: To account for any effect of the solvent used to dissolve the test compound.

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin) to ensure the assay is working correctly.

  • Blank Control: Medium without cells to determine background absorbance.

Parameter5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazoleDoxorubicin (Positive Control)
Cell Line IC50 (µM)IC50 (µM)
MCF-7Experimental ValueKnown Value
A549Experimental ValueKnown Value
HCT-116Experimental ValueKnown Value
Caption: Example data table for summarizing cell viability results.

Principle of the Assay: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[9] This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[9] The cleavage of the substrate releases a luminescent signal that is proportional to the amount of caspase-3/7 activity.[9]

Materials and Reagents:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates

  • Treated cells in culture medium

  • Luminometer

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well.[9][10]

    • Mix the contents of the wells using a plate shaker at 300-500 rpm for 5 minutes.[9]

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[9][10]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation: Calculate the fold increase in caspase-3/7 activity by dividing the luminescence of the treated samples by the luminescence of the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

Self-Validation and Controls:

  • Vehicle Control: To establish the basal level of caspase activity.

  • Positive Control: A known apoptosis-inducing agent (e.g., staurosporine) to confirm assay performance.

  • Blank Control: Medium with reagent only for background subtraction.

Principle of the Assay: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. This is mediated by caspase-activated DNase (CAD). When this fragmented DNA is separated by agarose gel electrophoresis, it appears as a characteristic "ladder."

Materials and Reagents:

  • Apoptotic DNA Ladder Extraction Kit (or individual reagents)

  • Treated cells

  • Lysis buffer

  • RNase A and Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol and sodium acetate

  • Agarose and Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Step-by-Step Protocol:

  • Cell Harvesting: Induce apoptosis in cells and harvest approximately 1-5 x 10^6 cells.

  • DNA Extraction:

    • Wash cells with PBS and lyse them in a detergent-containing buffer on ice.

    • Centrifuge to pellet the nuclei and high molecular weight DNA.

    • Treat the supernatant (containing fragmented DNA) with RNase A and then Proteinase K.

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with ethanol and sodium acetate at -80°C.

  • Gel Electrophoresis:

    • Resuspend the DNA pellet in TE buffer.

    • Add DNA loading dye and load the samples onto a 1.5-2% agarose gel containing ethidium bromide.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA fragments under UV light.

Data Analysis and Interpretation: The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis. The intensity of the laddering can provide a semi-quantitative measure of the extent of apoptosis.

Self-Validation and Controls:

  • Negative Control: Untreated or vehicle-treated cells, which should show a high molecular weight DNA band with no laddering.

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine or etoposide).

Principle of the Assay: Propidium iodide is a fluorescent intercalating agent that binds to DNA.[11] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11] Compounds that arrest the cell cycle at a particular phase will cause an accumulation of cells in that phase.

Materials and Reagents:

  • Treated cells

  • PBS

  • Cold 70% ethanol

  • Propidium iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Preparation: Harvest and wash approximately 1 x 10^6 cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or store at -20°C.[12]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[12]

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

Data Analysis and Interpretation: The resulting DNA content histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content). An increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest.

Self-Validation and Controls:

  • Vehicle Control: To establish the normal cell cycle distribution.

  • Positive Control: A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest).

cell_cycle_pathway cluster_compound_effect Potential Sites of Action for Test Compound G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 arrest_G1_S Arrest at G1/S arrest_G2_M Arrest at G2/M

Caption: Simplified diagram of the cell cycle and potential points of arrest.

Antimicrobial Activity Assay

Principle of the Assay: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[14] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of microorganisms.[14][15]

Materials and Reagents:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin, penicillin)

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Compound Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound at twice the highest desired concentration to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the last column of dilutions.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, then dilute to a final concentration of 5 x 10^5 CFU/mL in the wells).

  • Inoculation: Inoculate each well with 5 µL of the prepared inoculum.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A serial dilution of a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14][16]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Analysis and Interpretation: The MIC value is reported in µg/mL or µM. A lower MIC value indicates greater antimicrobial potency.

Microorganism5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazoleCiprofloxacin (Positive Control)
MIC (µg/mL) MIC (µg/mL)
S. aureusExperimental ValueKnown Value
E. coliExperimental ValueKnown Value
Caption: Example data table for summarizing MIC results.
Enzyme Inhibition Assay

Principle of the Assay: Kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation. There are various formats for kinase assays, including radiometric assays that use radiolabeled ATP ([γ-32P]-ATP) and non-radiometric assays that use fluorescence or luminescence readouts.[17][18]

Materials and Reagents:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound

  • Detection reagents (e.g., [γ-32P]-ATP and phosphocellulose paper for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescent assay)

Step-by-Step Protocol (General - Radiometric):

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific kinase, the substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]-ATP.[17]

  • Incubation: Incubate the reaction at 30°C for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS loading buffer or phosphoric acid).[17]

  • Detection:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

Data Analysis and Interpretation: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Self-Validation and Controls:

  • No-Enzyme Control: To determine background signal.

  • No-Substrate Control: To measure kinase autophosphorylation.

  • Positive Control Inhibitor: A known inhibitor of the target kinase.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 2024. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 2023. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

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  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. BosterBio. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • An update to DNA ladder assay for apoptosis detection. African Journal of Biotechnology, 2011. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 2023. [Link]

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  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. This molecule is a highly functionalized heterocyclic compound, often serving as a critical building block in the development of novel pharmaceutical agents and advanced materials. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common issues include poor yields during the initial cyclization, lack of regioselectivity during the crucial N-methylation step, and difficulties in purification.

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations for experimental choices, and field-proven strategies to help you navigate the complexities of this synthesis and maximize your yield.

Section 1: Synthesis Overview & Key Challenges

The most common synthetic route involves a two-step process starting from the corresponding o-phenylenediamine derivative. Each step presents unique challenges that must be carefully managed to achieve a high overall yield.

  • Step 1: Diazotization and Cyclization: Formation of the benzotriazole core from 3-bromo-5-methoxy-benzene-1,2-diamine. The primary challenge here is controlling the exothermic reaction and preventing the formation of tarry side products common in diazotization reactions.[1][2]

  • Step 2: N-Methylation: Introduction of the methyl group onto the benzotriazole nitrogen. This step is the most significant hurdle. Due to the tautomeric nature of the benzotriazole ring, methylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[3][4] The desired product is the N1-methylated isomer, and achieving high regioselectivity is paramount for simplifying purification and improving the effective yield.

Visualized Synthetic Workflow

G cluster_0 Step 1: Diazotization/Cyclization cluster_1 Step 2: N-Methylation A 3-Bromo-5-methoxy- benzene-1,2-diamine B 5-Bromo-7-methoxy- 1H-benzo[d]triazole A->B NaNO2, Acetic Acid 15°C -> 85°C C 5-Bromo-7-methoxy- 1-methyl-1H-benzo[d]triazole (Desired N1 Isomer) B->C Methylating Agent, Base Solvent, Temp Control D 6-Bromo-4-methoxy- 2-methyl-2H-benzo[d]triazole (Undesired N2 Isomer) B->D Poor Regiocontrol F Isolated Product C->F Purification D->F Purification

Caption: Overall synthetic pathway highlighting the critical N-methylation step.

Section 2: Troubleshooting Guide

This section addresses the most common experimental failures in a question-and-answer format.

Problem 1: Low Yield and Dark Product Color in Benzotriazole Ring Formation

Question: My initial cyclization of 3-bromo-5-methoxy-benzene-1,2-diamine results in a low yield of a dark, tarry crude product. What's causing this and how can I fix it?

Answer: This is a classic issue in benzotriazole synthesis via diazotization. The problem typically stems from poor temperature control and side reactions.

Causality: The reaction of sodium nitrite with acetic acid to form nitrous acid is exothermic. The subsequent diazotization must be carefully controlled.

  • Initial Cooling is Critical: The initial addition of sodium nitrite solution should be done at a reduced temperature (e.g., 15°C) to ensure a controlled reaction rate.[5][6]

  • Controlled Exotherm is Necessary: However, the reaction requires a subsequent rise in temperature (often to ~80-85°C) for the intramolecular cyclization to complete efficiently.[2][5] If the cooling is too efficient throughout the entire process, the reaction may stall, leading to lower yields.[2]

  • Side Reactions: Uncontrolled temperature spikes can lead to the decomposition of the diazonium salt intermediate and the formation of polymeric, tarry impurities, which are notoriously difficult to remove.[1]

Solutions:

  • Purity of Starting Material: Ensure your 3-bromo-5-methoxy-benzene-1,2-diamine is of high purity, as impurities can catalyze decomposition.

  • Strict Temperature Protocol: Begin the addition of sodium nitrite solution with the reaction vessel in an ice bath to maintain 15°C. After the addition is complete, remove the ice bath and allow the reaction's natural exotherm to raise the temperature.[2] Monitor it closely. If the temperature does not rise sufficiently on its own, gentle warming may be required.

  • Controlled Addition: Add the sodium nitrite solution dropwise or in small portions rather than all at once to manage the exotherm.[6]

  • Post-Reaction Quench: After the reaction has cooled, chilling it thoroughly in an ice bath for at least 30 minutes is crucial to maximize the precipitation of the product before filtration.[5]

  • Decolorization: The crude product can often be purified by dissolving it in a suitable solvent (e.g., boiling water or a glycol-based solvent) and treating it with activated charcoal before recrystallization or filtration.[1][2]

Problem 2: Formation of an Inseparable Mixture of N1 and N2 Methylated Isomers

Question: My N-methylation step produces a mixture of the desired 1-methyl and undesired 2-methyl isomers. How can I improve the regioselectivity to favor the N1 product?

Answer: Achieving high regioselectivity is the most significant challenge in this synthesis. The ratio of N1 to N2 alkylation is highly dependent on the interplay between steric effects, the nature of the electrophile (methylating agent), and the reaction conditions.[4][7]

Causality: The 7-methoxy group on the benzotriazole ring provides some steric hindrance. This hindrance can be exploited to direct methylation towards the less hindered N1 position. The key is to choose conditions that are sensitive to this steric bulk.

Strategies for Improving N1-Selectivity:

  • Choice of Methylating Agent:

    • Methyl Iodide (MeI): Often provides good selectivity. It's a reactive but relatively compact electrophile.

    • Dimethyl Sulfate (DMS): Can sometimes lead to different selectivity profiles. It should be handled with extreme caution due to its toxicity.

    • Methyl Tosylate (MeOTs): Can be used in enzymatic methylation for very high selectivity, though this requires a more complex biocatalytic setup.[8]

  • Choice of Base and Solvent: This is the most impactful variable.

    • Weak Base/Polar Aprotic Solvent (e.g., K₂CO₃ in DMF or Acetone): This is the most common and often most effective system. The base is strong enough to deprotonate the benzotriazole, but the resulting anion is not completely "free," allowing steric factors to dominate the reaction pathway.

    • Strong Base/Aprotic Solvent (e.g., NaH in THF): Using a very strong base like sodium hydride fully generates the benzotriazole anion. In this state, the electronic properties of the anion can sometimes play a larger role than sterics, potentially leading to less predictable or poorer selectivity.

Data Summary: N-Methylation Conditions vs. Regioselectivity

Methylating Agent Base Solvent Temperature Expected Outcome Rationale / Comments
Methyl Iodide K₂CO₃ DMF Room Temp Good N1 Selectivity A standard, reliable method. Steric hindrance at N2 is maximized.
Methyl Iodide NaH THF 0°C to RT Variable to Poor Selectivity Strong base creates a more reactive anion, potentially reducing steric influence.
Dimethyl Sulfate K₂CO₃ Acetone Reflux Good N1 Selectivity A common alternative to MeI/DMF, may require heating.

| Methyl Iodide | NaOH / H₂O | Phase Transfer | Room Temp | Poor Selectivity | Alkaline aqueous conditions often lead to mixtures of isomers.[4] |

Problem 3: Difficulty in Purifying the Final Product

Question: My final product is an oil or a low-melting solid, and I'm struggling to purify it by column chromatography. The isomers are co-eluting.

Answer: Purifying closely related isomers is a common frustration. A low yield of 31% has been reported for a similar compound, 5-bromo-1-methyl-1H-benzo[d]triazole, after purification by silica gel chromatography, indicating that this can be a challenging step.[9]

Solutions:

  • Optimize the Reaction First: The best purification strategy is to minimize the formation of impurities in the first place. Revisit the N-methylation step to maximize N1 selectivity before attempting large-scale purification.

  • Chromatography Optimization:

    • Solvent System: Instead of standard ethyl acetate/hexane, try a dichloromethane/petroleum ether gradient.[9] Dichloromethane can offer different selectivity for halogenated aromatic compounds.

    • High-Performance Liquid Chromatography (HPLC): If scale allows, preparative reverse-phase HPLC is often the best method for separating stubborn isomers.

  • Recrystallization: If you can solidify the crude mixture, fractional recrystallization may be possible. This is an iterative process of crystallizing, collecting the solids, and re-analyzing the mother liquor and crystals by NMR or LC-MS to see which isomer is enriching in each fraction.

  • Chemical Treatment: If the product is dark, it may contain residual tar from the first step. A pre-purification step involving dissolving the crude material in a solvent like dichloromethane, treating with activated charcoal, and filtering through a plug of silica or celite can remove highly polar, colored impurities before final chromatography.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is a realistic overall yield to target for this synthesis?

    • A: Given the challenges, achieving an overall yield above 40% should be considered a success. The diazotization step can often proceed in 75-85% yield with good control.[2] The N-methylation step is highly variable; a yield of 50-60% of the desired, isolated N1 isomer after chromatography is a reasonable goal.

  • Q2: How can I definitively confirm the structure of the N1 vs. N2 isomer?

    • A: ¹H NMR spectroscopy is a powerful tool. The chemical shifts of the aromatic protons and the N-methyl protons will be distinct for each isomer.[4] For unambiguous assignment, a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) can show the correlation between the N-methyl protons and the carbons of the benzotriazole ring system.

  • Q3: Are there any alternative synthetic routes?

    • A: While the described route is the most common, advanced methods involving late-stage functionalization are possible. For example, one could start with 7-methoxy-1-methyl-1H-benzo[d]triazole and then perform a regioselective bromination. However, controlling bromination on an already substituted benzotriazole ring can present its own regioselectivity challenges.[10]

  • Q4: What are the primary safety concerns?

    • A: Handle all brominated compounds and solvents in a well-ventilated fume hood. Sodium nitrite is an oxidizer and is toxic. Acetic acid is corrosive. Dimethyl sulfate, if used, is extremely toxic and a suspected carcinogen; handle with extreme caution and appropriate personal protective equipment.

Section 4: Optimized Experimental Protocols

Protocol 4.1: Synthesis of 5-bromo-7-methoxy-1H-benzo[d]triazole (Step 1)
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-bromo-5-methoxy-benzene-1,2-diamine in glacial acetic acid.

  • Cool the resulting solution to 15°C using an ice-water bath.

  • In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of water.

  • Slowly add the sodium nitrite solution to the stirred diamine solution, ensuring the temperature does not exceed 20°C during the addition.

  • Once the addition is complete, remove the ice bath. The temperature of the mixture should rise to approximately 80-85°C and the color will change from deep red to pale brown.[5][6]

  • Continue stirring for 15-20 minutes as the mixture cools.

  • Once the temperature is below 40°C, thoroughly chill the flask in an ice-water bath for at least 30 minutes to precipitate the product.

  • Collect the pale brown solid by vacuum filtration and wash thoroughly with several portions of ice-cold water.

  • The crude product can be purified by recrystallization from boiling water (using decolorizing charcoal if necessary) or carried forward to the next step after thorough drying.

Protocol 4.2: Regioselective N-Methylation (Step 2)

G A 1. Dissolve Benzotriazole in DMF B 2. Add K2CO3 (2.5 eq) Stir at RT A->B C 3. Add MeI (1.2 eq) Dropwise B->C D 4. Monitor by TLC (2-4 hours) C->D E 5. Quench with Water Extract with EtOAc D->E F 6. Wash, Dry, Concentrate E->F G 7. Purify by Column (DCM/Pet Ether) F->G H Final Product G->H

Caption: Recommended workflow for regioselective N1-methylation.

  • To a solution of 5-bromo-7-methoxy-1H-benzo[d]triazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 equivalents) dropwise to the mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc).

  • Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography using a gradient of dichloromethane in petroleum ether to isolate the desired 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

References

  • CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents.
  • EP1633750B1 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Google Patents.
  • A Review on: Synthesis of Benzotriazole - International Journal of Advanced Research in Innovative Ideas in Education (IJARIIE). Available at: [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents.
  • CN1085664C - Process for synthesizing methyl benzotriazazole - Google Patents.
  • New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[5][9][11]triazolo[1,5-a]pyrimidin-7-ol - ResearchGate. Available at: [Link]

  • US3334054A - Purification of benzotriazole - Google Patents.
  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • JP2007224014A - Method for purification of benzotriazole derivative - Google Patents.
  • Acute and chronic toxicity of benzotriazoles to aquatic organisms - ResearchGate. Available at: [Link]

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. Available at: [Link]

  • Probing the role of BrCl in benzotriazole transformation during seawater chlorination - PubMed. Available at: [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. Available at: [Link]

  • Synthesis of Benzotriazole from o-Phenylenediamine - Scribd. Available at: [Link]

  • Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants - ResearchGate. Available at: [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Review on synthetic study of benzotriazole - GSC Online Press. Available at: [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC - NIH. Available at: [Link]

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Technical Support Center: Purification of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. Drawing upon established chemical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Introduction to Purification Challenges

The purification of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole presents a unique set of challenges stemming from its synthesis and inherent physicochemical properties. The primary hurdles in obtaining this compound in high purity often involve the removal of structurally similar impurities, including regioisomers and unreacted starting materials. Effective purification is paramount as even minor impurities can significantly impact downstream applications, particularly in drug development where purity is a critical quality attribute.

A common synthetic route to this molecule involves the bromination and methoxylation of a suitable aniline precursor, followed by diazotization and cyclization, and finally N-methylation. Each of these steps can introduce specific impurities that co-elute or co-crystallize with the desired product, necessitating a robust and well-designed purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in a question-and-answer format.

Issue 1: Persistent Impurity with Similar Polarity to the Product

Question: After column chromatography, I still observe an impurity with a very similar Rf value to my desired product in the TLC analysis. How can I resolve this?

Answer: This is a frequent challenge, often due to the presence of a regioisomer. The methylation of the benzotriazole nitrogen can yield both the N1 and N2-methylated products. The 1-methyl isomer is typically the desired product in many synthetic schemes.

Causality and Solution:

  • Isomer Formation: The N-methylation of 5-bromo-7-methoxy-1H-benzo[d]triazole can lead to the formation of the undesired 2-methyl isomer. These isomers often have very similar polarities, making their separation by standard silica gel chromatography difficult.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: A systematic screen of solvent systems with varying polarities and selectivities is recommended. A common starting point for benzotriazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[1] Fine-tuning the ratio of these solvents can improve separation. Consider adding a small percentage of a third solvent, such as dichloromethane or methanol, to modulate the selectivity.

      • Column and Stationary Phase: A longer column or a stationary phase with a smaller particle size can provide higher resolution. While silica gel is standard, other stationary phases like alumina or reverse-phase silica (C18) could offer different selectivity for isomer separation.[2]

    • Recrystallization: If chromatography is insufficient, recrystallization can be a powerful technique for purifying solids. A successful recrystallization relies on finding a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurity remains soluble at all temperatures.

      • Solvent Screening: Test a range of solvents with varying polarities. Based on the solubility of similar benzotriazole derivatives, consider solvents such as ethanol, methanol, toluene, or mixtures like ethanol/water.[3]

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for benzotriazole derivatives.[2]

Issue 2: Low Yield After Recrystallization

Question: My recrystallization successfully removed the impurities, but my final yield of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is very low. What could be the cause?

Answer: Low recovery after recrystallization is typically due to the selection of a suboptimal solvent or procedural errors.

Causality and Solution:

  • Solvent Choice: The chosen solvent may have too high a solubility for your compound even at low temperatures, leading to a significant portion remaining in the mother liquor.

  • Procedural Factors: Using an excessive amount of solvent to dissolve the crude product, or premature crystallization at a high temperature can also lead to poor recovery.

Troubleshooting Steps:

  • Systematic Solvent Selection:

    • Perform small-scale solubility tests with a variety of solvents to identify one that provides a significant difference in solubility between hot and cold conditions.

  • Minimize Solvent Volume:

    • During the recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Mother Liquor Analysis:

    • Analyze the mother liquor by TLC or HPLC to determine if a significant amount of the desired product remains. If so, you may be able to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my crude 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole?

A1: Based on a plausible synthetic route starting from 4-methoxy-2-nitroaniline, you should anticipate the following potential impurities:

  • Unreacted Starting Materials: 4-methoxy-2-nitroaniline.[4]

  • Intermediates: 4-bromo-6-methoxy-2-nitroaniline and 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine.

  • Regioisomers: The N2-methyl isomer, 6-bromo-4-methoxy-2-methyl-2H-benzo[d]triazole.

  • Byproducts from side reactions: Depending on the specific reaction conditions, other minor byproducts could be present.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of your compound and detecting impurities.[5] A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both chromatographic separation and mass information, which is invaluable for identifying unknown impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your final product and can also reveal the presence of impurities if they are at a sufficient concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful tool.[7]

Q3: How can I confirm the identity of the N1 versus the N2-methyl isomer?

A3: Distinguishing between the N1 and N2-methyl isomers can be achieved through advanced NMR techniques. 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the N-methyl protons and the carbons of the benzotriazole ring system, allowing for unambiguous structural assignment.

Experimental Protocols

Protocol 1: Column Chromatography for General Purification

This protocol provides a general guideline for the purification of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for High Purity Product

This protocol outlines a general procedure for recrystallizing 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair (e.g., ethanol/water, toluene).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf Range (Product)
Hexane / Ethyl Acetate (9:1 to 7:3)Initial screening and separation of non-polar impurities0.2 - 0.4
Dichloromethane / Methanol (99:1 to 95:5)Separation of more polar impurities0.3 - 0.5
Toluene / Acetone (9:1 to 8:2)Alternative for isomer separationVaries

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 5-bromo-7-methoxy- 1-methyl-1H-benzo[d]triazole Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography TLC_Analysis_1 TLC Analysis for Fraction Purity Column_Chromatography->TLC_Analysis_1 Recrystallization Recrystallization TLC_Analysis_1->Recrystallization Combine Pure Fractions Purity_Analysis Final Purity Analysis (HPLC, NMR, LC-MS) Recrystallization->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: A typical purification workflow for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

References

  • Google Patents. (n.d.). CN1978435A - Method for producing 5-methyl benzotriazole.
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • PubMed. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sripet, W., Chantrapromma, S., Ruanwas, P., & Fun, H. K. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1369.
  • ResearchGate. (2016). 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1][6][8]triazolo[1,5-a]pyrimidin-7-ol. Retrieved from [Link]

  • ACS Publications. (2002). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository). (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • PubMed Central. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. Retrieved from [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

  • PubMed. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Retrieved from [Link]

  • Veeprho. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • ACS Publications. (2017). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Benzotriazole and 5-methylbenzotriazole in recycled water, surface water and dishwashing detergents from Perth, Western Australia: Analytical method development and application. Retrieved from [Link]

  • Google Patents. (n.d.). CN1978435A - Method for producing 5-methyl benzotriazole.
  • International Journal of Industrial Engineering & Computations. (2010). Benzotriazole and its derivatives. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar substituted benzotriazole structures. Here, we will address common challenges and side reactions you may encounter during your synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.

Introduction to the Synthesis

The synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole typically proceeds via the diazotization of an appropriately substituted o-phenylenediamine precursor, namely 4-bromo-6-methoxy-N¹-methylbenzene-1,2-diamine. This reaction involves the in situ formation of nitrous acid, which selectively diazotizes one of the amino groups, followed by intramolecular cyclization to form the stable triazole ring. While conceptually straightforward, the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy and N-methyl groups can lead to specific side reactions and purification challenges.

This guide will focus on a systematic approach to identifying and mitigating these issues, ensuring high purity and yield of your target compound.

Visualizing the Synthetic Pathway

Synthetic_Pathway Synthetic Pathway for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole cluster_0 Diazotization and Cyclization cluster_1 Potential Side Reactions Starting_Material 4-bromo-6-methoxy-N-methyl-o-phenylenediamine Reagents NaNO₂, Acetic Acid, 0-5 °C Starting_Material->Reagents Target_Product 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole Reagents->Target_Product Side_Product_1 Tarry Polymer Formation Target_Product->Side_Product_1 Decomposition Side_Product_2 Phenolic Impurities Target_Product->Side_Product_2 Hydrolysis Side_Product_3 Isomeric Byproducts Target_Product->Side_Product_3 Incomplete Reaction

Caption: General synthetic route and potential side reactions.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific problems you might encounter during the synthesis. Each problem is analyzed for its potential causes, and a detailed solution is provided.

Problem 1: Formation of a Dark, Tarry, or Oily Product Instead of a Clean Solid

This is one of the most common issues in benzotriazole synthesis and is often due to the decomposition of the diazonium salt intermediate.

Potential Cause Explanation Recommended Solution
Elevated Reaction Temperature The diazotization reaction is highly exothermic. If the temperature rises above 5 °C, the diazonium salt intermediate can decompose, leading to the formation of phenolic compounds which can then polymerize into tarry materials.1. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling. 2. Slow Reagent Addition: Add the sodium nitrite solution dropwise to the reaction mixture with vigorous stirring to dissipate heat effectively.
Incorrect Acidic Medium The use of strong mineral acids like hydrochloric acid (HCl) has been reported to promote the formation of tarry byproducts in benzotriazole synthesis.Use Glacial Acetic Acid: Acetic acid is the preferred solvent and acid catalyst for this reaction as it is less prone to promoting side reactions compared to mineral acids.
Oxidation of Starting Material The o-phenylenediamine precursor can be susceptible to air oxidation, especially if it is not pure or has been stored for a long time. This can lead to colored impurities that contribute to the oily or tarry appearance of the product.1. Check Starting Material Purity: Ensure the 4-bromo-6-methoxy-N¹-methylbenzene-1,2-diamine is of high purity. If necessary, purify it by recrystallization or column chromatography before use. 2. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Problem 2: Low Yield of the Desired Product

Low yields can be attributed to several factors, from incomplete reactions to product loss during workup.

Potential Cause Explanation Recommended Solution
Incomplete Diazotization Insufficient nitrous acid or a non-homogenous reaction mixture can lead to unreacted starting material.1. Stoichiometry: Ensure the correct stoichiometry of sodium nitrite and acetic acid. A slight excess of sodium nitrite (1.05-1.1 equivalents) is often used. 2. Efficient Stirring: Use a magnetic stirrer that is adequate for the reaction volume to ensure proper mixing of the reagents.
Product Loss During Workup The product may have some solubility in the aqueous filtrate, leading to loss during isolation.1. Thorough Precipitation: After the reaction is complete, ensure the product has fully precipitated by cooling the mixture in an ice bath for an extended period (e.g., 1-2 hours). 2. Minimize Wash Volumes: Wash the filtered product with a minimal amount of ice-cold water to reduce dissolution. 3. Second Crop: Concentrate the filtrate to see if a second crop of the product can be obtained.
Side Reactions The formation of byproducts, as discussed in Problem 1, will inherently lower the yield of the desired product.By addressing the causes of side reactions (temperature control, proper acid), you will inherently improve the yield of the target molecule.
Problem 3: Product is Contaminated with Isomeric Impurities

While the primary reaction is the formation of the 1-methyl isomer, other isomers are possible, though less likely in this specific intramolecular cyclization. More relevant is the potential for regioisomers if the synthesis is performed in a stepwise manner (benzotriazole formation followed by N-methylation).

Potential Cause Explanation Recommended Solution
N-Methylation of 5-bromo-7-methoxy-1H-benzo[d]triazole If the synthesis involves N-methylation of the unmethylated benzotriazole, a mixture of N1 and N2 isomers can be formed. The ratio of these isomers is dependent on the alkylating agent, base, and solvent used.[1]1. Route Selection: The preferred route is the diazotization of the already N-methylated precursor (4-bromo-6-methoxy-N¹-methylbenzene-1,2-diamine) to avoid this issue. 2. Regioselective N-Methylation: If the stepwise route is necessary, consult literature for regioselective N-methylation protocols. Biocatalytic methods using methyltransferases have shown high regioselectivity.[2]
Incomplete Reaction of an Isomeric Starting Material If the starting o-phenylenediamine contains isomeric impurities, these could lead to the formation of isomeric benzotriazoles.Starting Material Purity: As mentioned previously, the purity of the starting material is crucial. Analyze the precursor by NMR or LC-MS to ensure isomeric purity.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of the diazotization reaction?

A1: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting o-phenylenediamine. The benzotriazole product will have a different Rf value. Additionally, the completion of the reaction is often indicated by a color change from a deep red or dark green to a paler orange-brown.[3]

Q2: What is the best method for purifying the crude 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole?

A2:

  • Recrystallization: This is a common and effective method. Solvents such as ethanol, or a mixture of ethyl acetate and hexanes, can be suitable. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: For high purity, silica gel column chromatography is recommended. A gradient elution with a hexane/ethyl acetate system is likely to be effective in separating the product from less polar and more polar impurities.

  • Activated Charcoal: If the product is colored, this is often due to tarry impurities. During recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb these colored byproducts. The charcoal should be filtered off while the solution is still hot.

Q3: My final product is a persistent oil, even after attempting recrystallization. What should I do?

A3:

  • Confirm Product Identity: First, confirm that the oil is indeed your product and not primarily byproducts. Obtain an NMR or mass spectrum of the oil.

  • Re-evaluate Purity: The presence of impurities can significantly lower the melting point of a compound, sometimes to the point where it becomes an oil at room temperature. Attempt a thorough purification by column chromatography.

  • Alternative Crystallization Techniques:

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane) and allow the solvent to evaporate slowly in a loosely covered container.

    • Trituration: Add a solvent in which your product is poorly soluble (e.g., hexanes) and scratch the inside of the flask with a glass rod to induce crystallization.

    • Seeding: If you have a small crystal of the pure product, add it to a supersaturated solution to induce crystallization.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes.

  • Diazonium Salts: Although the diazonium salt in this reaction is an intermediate and not isolated, it's important to be aware that diazonium salts in their solid, dry state can be explosive. Always keep the reaction mixture cold.[4]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: As with all chemical syntheses, perform the reaction in a well-ventilated fume hood and wear appropriate PPE.

Experimental Protocol: Diazotization of 4-bromo-6-methoxy-N¹-methylbenzene-1,2-diamine

This protocol is a general guideline based on established procedures for benzotriazole synthesis.[3] Optimization may be required.

  • Preparation of the Amine Solution:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-6-methoxy-N¹-methylbenzene-1,2-diamine in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold water.

  • Diazotization and Cyclization:

    • Slowly add the sodium nitrite solution dropwise to the cold, stirring amine solution. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Product Isolation:

    • Pour the reaction mixture into a beaker containing ice water.

    • Stir the mixture until the product precipitates completely.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of ice-cold water.

    • Dry the product under vacuum.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

References

  • BenchChem. (2025). Minimizing byproduct formation during benzotriazole synthesis. BenchChem Technical Support.
  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. Available from: [Link]

  • Clare, M., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(1), e202111531. Available from: [Link]

  • Avhad, K. C., & Upadhyay, P. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Available from: [Link]

  • Katritzky, A. R., & Lan, X. (1999). Synthesis and utility of some N-substituted benzotriazoles. University of Florida.
  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Available from: [Link]

  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. Available from: [Link]

  • Freeman, H. (2013). Aromatic Amines: Use in Azo Dye Chemistry. Frontiers in Bioscience, 18(1), 145.
  • Organic Syntheses. (n.d.). 1,2,3-Benzotriazole. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. BenchChem Technical Support.

Sources

Technical Support Center: Optimizing Derivatization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. As a key building block, its successful functionalization is often pivotal for downstream applications. This document provides in-depth, field-proven insights into optimizing common cross-coupling reactions, structured in a practical question-and-answer format to address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs) & General Considerations

This section addresses high-level questions that apply to the derivatization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, focusing on the foundational choices that precede troubleshooting.

Q1: Which cross-coupling reaction should I choose for my desired transformation?

A1: The choice of reaction is dictated by the type of bond you intend to form at the C-5 position. The three most common and powerful palladium-catalyzed cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For forming Carbon-Carbon (C-C) bonds with aryl, heteroaryl, vinyl, or alkyl groups. This is often the first choice due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[1][2]

  • Buchwald-Hartwig Amination: For forming Carbon-Nitrogen (C-N) bonds. This reaction is essential for introducing primary or secondary amines, anilines, or N-heterocycles.[3][4][5]

  • Sonogashira Coupling: For forming Carbon-Carbon (C-C) triple bonds by coupling with terminal alkynes. This is invaluable for creating rigid linkers or precursors for further transformations.[6][7][8][9]

Q2: My palladium catalyst appears to be decomposing (forms palladium black). What causes this and how can I prevent it?

A2: Palladium black formation indicates the agglomeration of the active Pd(0) catalyst into an inactive state. This is a common failure mode in cross-coupling reactions.

Causality:

  • Insufficient Ligand: The ligand's primary role is to stabilize the Pd(0) species. If the ligand concentration is too low, or if the ligand itself degrades, the palladium will precipitate.

  • High Temperatures: While necessary for activating the C-Br bond, excessive heat can accelerate catalyst decomposition.

  • Oxygen: The presence of oxygen can lead to the oxidation of phosphine ligands and the Pd(0) center, disrupting the catalytic cycle.[10]

  • Inappropriate Solvent or Base: Certain combinations can lead to catalyst deactivation.

Solutions:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Optimize Ligand:Palladium Ratio: For many reactions, a ratio of 1:1 to 2:1 (ligand:Pd) is sufficient, but for challenging couplings, a higher ratio may be necessary.

  • Use Pre-formed Catalysts: Using air-stable Pd(II) pre-catalysts, which are reduced to the active Pd(0) in situ, can often give more reproducible results.[10]

  • Screen Different Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to be more robust and provide greater stability to the palladium center.[1][11]

Q3: How critical is the purity of my reagents and solvents?

A3: Extremely critical. Palladium-catalyzed reactions are sensitive to a variety of impurities.

  • Solvents: Anhydrous, degassed solvents are mandatory. Water can interfere with the base and certain organometallic reagents. Oxygen, as mentioned, is detrimental.

  • Base: The choice and purity of the base are crucial. For instance, using an old bottle of potassium carbonate that has absorbed moisture can inhibit the reaction.

  • Starting Material: Ensure your 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is pure and free from any residual acids or bases from its synthesis.

Part 2: Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki reaction has stalled with low conversion of the starting material. What are the first things to check?

A: Low conversion is the most common issue. A systematic approach to troubleshooting is essential.

Probable Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species was not generated or has decomposed.

    • Solution: Prepare a fresh catalyst/ligand mixture. Consider using a robust pre-catalyst like SPhos Pd G3. Ensure rigorous degassing of your reaction mixture.[1][10]

  • Ineffective Base: The base may be too weak, not soluble enough, or hydrated.

    • Solution: K₃PO₄ and Cs₂CO₃ are often effective bases.[1][12] Ensure the base is finely powdered and anhydrous. Using a mixed solvent system like dioxane/water can improve the solubility and efficacy of inorganic bases.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (reaction with water/protons) or form inactive cyclic anhydrides (trimerization) upon heating.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Add it towards the end of the reaction setup, just before the final degassing and heating. For particularly sensitive boronic acids, consider using the corresponding pinacol ester (BPin), which is more stable.

  • Inhibition by the Benzotriazole Nitrogen: The triazole nitrogens in your substrate can coordinate to the palladium center, acting as a ligand and inhibiting catalysis.

    • Solution: This is an inherent challenge with nitrogen-rich heterocycles. Using a higher catalyst loading (e.g., 2-5 mol%) or selecting a ligand that forms a very stable complex with palladium can overcome this substrate inhibition.

Workflow for Troubleshooting Low Suzuki Coupling Yield

G start Low or No Conversion check_inert Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) start->check_inert check_inert->start If compromised check_reagents Use Fresh Reagents (Anhydrous Base, Pure Boronic Acid) check_inert->check_reagents If OK check_reagents->start If old/impure change_catalyst Screen Catalyst System check_reagents->change_catalyst If OK optimize_base Optimize Base (e.g., K3PO4, Cs2CO3, K2CO3) change_catalyst->optimize_base Try different ligands (e.g., SPhos, RuPhos) optimize_temp Adjust Temperature (Too low? Too high?) optimize_base->optimize_temp If still low success Reaction Successful optimize_temp->success If optimized G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification prep_reagents Dry & Weigh Reactants (Aryl Halide, Coupling Partner, Base) prep_catalyst Prepare Catalyst/Ligand System prep_reagents->prep_catalyst prep_solvent Degas Anhydrous Solvent prep_catalyst->prep_solvent setup Assemble Under Inert Gas (N2 or Ar) prep_solvent->setup add_solvents Add Solvent & Liquid Reagents setup->add_solvents heat Heat to Reaction Temperature add_solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Work-up/Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Sources

Technical Support Center: Troubleshooting the ¹H NMR Spectrum of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the characterization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in modern chemistry. However, obtaining a clean, interpretable ¹H NMR spectrum requires careful sample preparation, precise data acquisition, and a logical approach to troubleshooting. This guide is designed to function as a direct line to an experienced application scientist, helping you navigate common challenges and interpret your spectral data with confidence. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you not only solve the immediate problem but also enhance your foundational understanding of NMR spectroscopy.

Section 1: The Ideal ¹H NMR Spectrum

Before we can troubleshoot, we must establish a baseline. The structure of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole dictates a specific spectral signature. Understanding this expected pattern is the first step in identifying any deviations in your experimental results.

Structure and Proton Assignments:

  • H-4 & H-6: These are the two aromatic protons on the benzene ring. Due to their separation, they are not expected to show significant coupling to each other, appearing as singlets.

  • -OCH₃: The three protons of the methoxy group are chemically equivalent and will appear as a singlet.

  • N-CH₃: The three protons of the methyl group attached to the triazole nitrogen are also equivalent and will appear as a singlet.

Expected Data Summary (in CDCl₃, 400 MHz):

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and integration values for the target compound. Note that exact chemical shifts can vary slightly depending on solvent and concentration.[1][2][3]

Assigned ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H-6~7.1 - 7.3Singlet (s)1HAromatic proton ortho to the electron-donating -OCH₃ group and meta to the N1 of the triazole ring.
H-4~7.4 - 7.6Singlet (s)1HAromatic proton ortho to the electron-withdrawing bromine atom and the N-N-N system, leading to a downfield shift compared to H-6.
N-CH₃~4.2 - 4.4Singlet (s)3HMethyl group directly attached to a nitrogen atom within the electron-deficient triazole ring system, causing a significant downfield shift.[4][5]
-OCH₃~3.9 - 4.1Singlet (s)3HMethoxy group protons on an aromatic ring, a typical region for such functional groups.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when acquiring the ¹H NMR spectrum for this and similar heterocyclic compounds.

Q1: My spectrum has more signals than the four singlets I expected. What's going on?

A1: The presence of extra peaks is one of the most frequent issues and almost always points to the presence of other proton-containing species in your NMR tube.[6] Here’s a logical breakdown of potential sources:

  • Residual Solvents: The most common culprits are solvents from your reaction workup or purification. Even after extensive drying under high vacuum, solvents like ethyl acetate or dichloromethane can remain.[7]

    • Ethyl Acetate: Look for a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.

    • Acetone: A singlet around 2.17 ppm (often from cleaning glassware).[7][8]

    • Dichloromethane (DCM): A singlet around 5.3 ppm.

  • Water: A broad singlet that can appear anywhere from 1.5 ppm (in CDCl₃) to 3.3 ppm (in DMSO-d₆).[7][9] NMR solvents can be hygroscopic. To confirm the presence of water or other exchangeable protons (like -OH or -NH), perform a D₂O shake (see Protocol 2).

  • Synthetic Artifacts - N-Methyl Regioisomers: The methylation of a benzotriazole precursor is not always perfectly selective. Methylation can occur at N1, N2, or N3 of the triazole ring. Your desired product is the 1-methyl isomer, but you may have contamination from the 2-methyl isomer. The electronic environment of the N-CH₃ and aromatic protons is different in each isomer, giving rise to a separate set of signals.[5] Careful chromatography is required to separate these isomers.

  • Unreacted Starting Material: Incomplete reaction can leave starting materials, such as 5-bromo-7-methoxy-1H-benzo[d]triazole, in your sample. This would show a different aromatic pattern and lack the N-CH₃ signal.

Q2: The aromatic signals are broad or poorly resolved, not the sharp singlets I predicted. Why?

A2: Poor resolution is typically a technical issue related to either the sample or the spectrometer configuration.

  • Poor Magnetic Field Homogeneity (Shimming): This is the most common cause of broad peaks.[9] The spectrometer's "shimming" process adjusts magnetic coils to make the B₀ field as uniform as possible across the sample volume. If the sample is not shimmed well, different parts of the sample experience slightly different magnetic fields, causing a broadening of the signals.

    • Solution: Ensure the instrument performs a thorough shimming routine. If the problem persists, the sample itself may be the issue (see below) or the instrument may require service.

  • Sample Concentration & Solubility:

    • An overly concentrated sample can lead to viscosity-related broadening and intermolecular interactions that affect peak shape.[7][10]

    • If your compound is not fully dissolved, the solid particulates will disrupt the magnetic field homogeneity, making good shimming impossible.[10]

    • Solution: Prepare your sample within the recommended concentration range (typically 5-25 mg in 0.6-0.7 mL of solvent).[11][12] If solubility is an issue, try gently warming the sample or choosing a different deuterated solvent (e.g., DMSO-d₆). Always filter your sample into the NMR tube to remove any particulate matter.[8]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause severe peak broadening.

    • Solution: If you suspect paramagnetic contamination, you can try degassing your sample by bubbling an inert gas (like nitrogen or argon) through it before capping the tube.

Q3: The chemical shifts of my peaks don't quite match the reference table. Should I be concerned?

A3: Minor deviations are normal, but significant shifts warrant investigation. Chemical shifts are highly sensitive to the local electronic environment.

  • Solvent Effects: The choice of deuterated solvent has a significant impact on chemical shifts, especially for aromatic compounds.[2][3][13] Solvents like benzene-d₆, with their own ring currents, can cause dramatic upfield or downfield shifts compared to CDCl₃. If you are comparing your spectrum to a literature source, you must use the same solvent.[9]

  • Concentration Effects: As concentration increases, intermolecular interactions can cause slight changes in chemical shifts.[3][7] This is usually a minor effect but can be noticeable.

  • Temperature: Temperature can also influence chemical shifts, particularly for protons involved in hydrogen bonding or conformational exchange.[1][3]

Q4: My integrations are not in the expected 1:1:3:3 ratio. What does this mean?

A4: Inaccurate integration is a strong indicator of an impure sample, assuming the spectrum was processed correctly.

  • Overlapping Impurity Peaks: This is the most likely cause. An impurity signal may be hiding under one of your product peaks, artificially inflating its integral value.[6] For example, if a grease peak (a multiplet around 1.2-1.4 ppm) is present, it could interfere with other aliphatic signals.

  • Processing Errors: Ensure that the spectrum has been properly phased and that the baseline is flat before integrating. An undulating baseline will lead to significant integration errors.

  • Calibration: Double-check that you have correctly calibrated the integrals. The standard practice is to set one well-resolved, reliable peak to its known proton count (e.g., set one of the methyl singlets to 3H) and let the software calculate the rest relative to that standard.

Section 3: Key Experimental Protocols

Adhering to best practices in sample preparation is the most effective way to prevent many of the issues described above.

Protocol 1: Standard ¹H NMR Sample Preparation

This protocol is designed to produce a high-quality sample, minimizing common sources of contamination and spectral artifacts.[8][10][11]

  • Select Glassware: Use a clean, dry vial for dissolving your sample. Ensure your NMR tube is clean and free of scratches. It is best practice to oven-dry NMR tubes and store them in a desiccator.[8]

  • Weigh Sample: Accurately weigh approximately 5-10 mg of your purified 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole directly into the vial.

  • Add Solvent: Using a clean glass pipette, add ~0.7 mL of your chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve: Gently swirl or vortex the vial to completely dissolve the solid. A brief, gentle application of heat from a heat gun can aid dissolution if necessary, but be mindful of solvent evaporation. Visually inspect the solution against a bright background to ensure no solid particles remain.[10]

  • Filter and Transfer: Prepare a filtration pipette by pushing a small piece of cotton or Kimwipe into a Pasteur pipette.[8] Transfer the solution through this filter into the NMR tube. This critical step removes any insoluble impurities that would otherwise ruin the magnetic field homogeneity.

  • Cap and Label: Ensure the sample height is adequate for the spectrometer (typically ~4 cm or 0.55 mL).[12] Cap the NMR tube securely to prevent evaporation and label it clearly.

Protocol 2: D₂O Shake for Identifying Labile Protons

This simple test definitively identifies signals from water or other exchangeable protons (e.g., -OH, -NH).[7]

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to H₂O (and any other exchangeable protons) will have significantly decreased in intensity or disappeared entirely in the second spectrum.

Section 4: Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing common ¹H NMR spectral issues.

G start Observed ¹H NMR Spectrum Does Not Match Prediction prob_extra_peaks Extra Peaks Present? start->prob_extra_peaks prob_broad_peaks Peaks Broad / Poorly Resolved? start->prob_broad_peaks prob_wrong_integrals Integrals Incorrect? start->prob_wrong_integrals cause_solvent Residual Solvent (EtOAc, Acetone, etc.) prob_extra_peaks->cause_solvent Yes cause_water Water Contamination prob_extra_peaks->cause_water Yes cause_isomer N-Methyl Regioisomer prob_extra_peaks->cause_isomer Yes cause_shimming Poor Shimming prob_broad_peaks->cause_shimming Yes cause_solubility Incomplete Dissolution or High Concentration prob_broad_peaks->cause_solubility Yes cause_paramagnetic Paramagnetic Impurities prob_broad_peaks->cause_paramagnetic Yes cause_overlap Overlapping Impurity Signal prob_wrong_integrals->cause_overlap Yes cause_processing Incorrect Phasing or Baseline Correction prob_wrong_integrals->cause_processing Yes sol_repurify Repurify Sample (Chromatography, Recrystallization) cause_solvent->sol_repurify sol_d2o Perform D₂O Shake cause_water->sol_d2o cause_isomer->sol_repurify sol_reshim Re-run Experiment: Ensure Proper Shimming cause_shimming->sol_reshim sol_resample Re-prepare Sample: Check Concentration, Filter cause_solubility->sol_resample cause_paramagnetic->sol_resample cause_overlap->sol_repurify sol_reprocess Re-process Spectrum: Check Phase/Baseline cause_processing->sol_reprocess

Caption: A flowchart for troubleshooting common ¹H NMR spectral issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Mammino, L., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(9), 2135. Available at: [Link]

  • Cavaleiro, J. A. S. (1987). "Solvent effects" in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(7), 633. Available at: [Link]

  • Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 9923881. Available at: [Link]

  • ResearchGate. (n.d.). Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X- Benzotriazole Derivatives. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (15), 1695-1703. Available at: [Link]

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stability issues of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers encountering stability issues with this compound under various experimental conditions.

A Note on Scientific Inference: Direct stability studies on 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole are not extensively available in the current body of scientific literature. Therefore, this guide is built upon the well-established chemical principles of the benzotriazole scaffold and its derivatives. The information presented herein is a synthesis of published data on related analogues and expert interpretation of substituent effects.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the benzotriazole core structure?

The 1H-benzotriazole ring system is known for its high degree of stability.[1][2] This stability is attributed to the aromaticity of the fused benzene and triazole rings. The fused benzene ring, in particular, lends additional stability to the conjugate base.[2] Generally, the benzotriazole core is resistant to degradation by moderate acids and bases, as well as many oxidizing and reducing agents under standard laboratory conditions.[1]

Q2: How is 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole expected to behave under acidic conditions?

Benzotriazole itself is a very weak base, with the pKa of its conjugate acid being less than 0.[3] Your compound, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, is expected to behave similarly.

  • Protonation: In the presence of strong acids, one of the nitrogen atoms in the triazole ring can be protonated. This will increase the compound's polarity and its solubility in aqueous acidic solutions.

  • Ring Stability: While generally stable, the benzotriazole ring can be susceptible to cleavage under forcing conditions, such as in the presence of strong Lewis acids at elevated temperatures.[4][5][6] This typically occurs with N-acyl benzotriazoles, but it highlights a potential, albeit extreme, reactivity pathway for the core structure. For most standard experimental protocols using protic acids (e.g., HCl, H₂SO₄, TFA) at or below room temperature, significant ring degradation is not expected.

Q3: What is the expected stability of the compound under basic conditions?

The parent 1H-benzotriazole has an acidic proton on the triazole ring (pKa ≈ 8.2).[3] However, your compound is methylated at the N1 position, meaning it lacks this acidic proton. This structural feature significantly influences its behavior in basic media.

  • Lack of Deprotonation: The absence of the N-H proton means it will not form an anionic species in the presence of common bases (e.g., NaOH, K₂CO₃, triethylamine).

  • General Stability: The compound is expected to be highly stable under mild to moderate basic conditions.

  • Forced Degradation: In the presence of strong bases at high temperatures, or in combination with oxidizing agents, degradation may occur. Studies on the degradation of benzotriazoles in wastewater treatment have shown that advanced oxidation processes are often more effective at higher pH values.[7][8][9]

Q4: How do the substituents (5-bromo, 7-methoxy, 1-methyl) influence the stability of the molecule?

The substituents on the benzene ring can modulate the electronic properties and steric environment of the benzotriazole core, thereby influencing its reactivity.

  • 5-Bromo Group: As an electron-withdrawing group, the bromine atom decreases the electron density of the aromatic system. This can make the ring more susceptible to nucleophilic attack, although this is generally not a common degradation pathway for benzotriazoles.

  • 7-Methoxy Group: The methoxy group is electron-donating, which increases the electron density of the benzene ring. This could potentially enhance the ring's stability against electrophilic attack.

  • 1-Methyl Group: As discussed, this group removes the acidic N-H proton, significantly increasing stability in basic conditions compared to the parent benzotriazole.

The combined electronic effects of the bromo and methoxy groups are complex and their net impact on the degradation kinetics is not immediately predictable without experimental data. However, the fundamental stability of the benzotriazole core is expected to be maintained under typical laboratory conditions.

Q5: If my compound degrades, what are the likely degradation products?

Based on studies of other benzotriazole derivatives, several degradation pathways are possible under forcing conditions (e.g., strong oxidation, UV light, high heat).[10][11][12][13][14]

  • Hydroxylation: The aromatic ring can be hydroxylated.

  • Ring Opening: Either the triazole or the benzene ring can be cleaved. This can lead to the formation of o-phenylenediamine derivatives or various smaller, more oxidized fragments.

  • Demethylation/Demethoxylation: Loss of the methyl or methoxy groups is also a possibility under harsh conditions.

Commonly identified degradation products of the broader benzotriazole class include hydroxylated benzotriazoles, aniline, and phenazine.[11][13][14][15][16] For your specific molecule, you might expect to see hydroxylated or demethylated versions of the parent compound, or fragments resulting from the cleavage of the triazole ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Loss of Compound During Acidic Workup or Purification
  • Symptom: You observe a significantly lower than expected yield after an extraction from an acidic aqueous solution or during chromatography with an acidic mobile phase.

  • Probable Cause: Protonation of the triazole ring nitrogens increases the compound's polarity and solubility in the aqueous phase.

  • Troubleshooting Steps:

    • pH Adjustment: Before extraction with an organic solvent, carefully neutralize the acidic aqueous layer with a base (e.g., sodium bicarbonate, sodium carbonate) to a pH > 8. This will deprotonate the compound and decrease its aqueous solubility.

    • Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which may be more effective at recovering the protonated form.

    • Chromatography: If using reverse-phase HPLC, consider using a mobile phase with a neutral or slightly basic pH, provided your column is stable under these conditions.

Problem 2: Appearance of Unknown Impurities After Reaction with Strong Lewis Acids
  • Symptom: After a reaction involving a strong Lewis acid (e.g., AlCl₃, BBr₃) at elevated temperatures, TLC or LC-MS analysis shows multiple new spots/peaks that are not your desired product.

  • Probable Cause: The harsh conditions may be causing a Lewis acid-catalyzed ring-opening of the benzotriazole core.[5][17]

  • Troubleshooting Steps:

    • Milder Conditions: If possible, reduce the reaction temperature and time.

    • Alternative Reagents: Explore the use of milder Lewis acids.

    • Analytical Investigation: Attempt to characterize the impurities. The presence of o-amino-substituted aromatic compounds could be an indicator of benzotriazole ring cleavage.

Problem 3: Compound Degradation Observed Under Basic Conditions
  • Symptom: You notice a decrease in the amount of your starting material when it is subjected to basic conditions, especially over extended periods, at high temperatures, or in the presence of air/oxidants.

  • Probable Cause: While stable to most bases, the benzotriazole ring can be susceptible to oxidative degradation, a process that can be accelerated at higher pH.[7][8]

  • Troubleshooting Steps:

    • Inert Atmosphere: If the reaction chemistry allows, perform the procedure under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

    • Temperature Control: Avoid excessive heating in basic media.

    • Avoid Oxidants: Be mindful of other reagents in your reaction mixture that could act as oxidants.

Problem 4: Difficulty Identifying Potential Degradants
  • Symptom: You have evidence of degradation but are unable to identify the resulting impurities from simple analytical data (TLC, HPLC-UV).

  • Probable Cause: Degradation can lead to a complex mixture of products with different polarities and chromophores.

  • Recommended Protocol:

    • LC-MS Analysis: This is the most powerful tool for this problem. It provides the molecular weight of the impurities, which is a critical clue to their structure. Look for masses corresponding to hydroxylation (+16 Da), demethylation (-14 Da), demethoxylation (-30 Da), or other plausible transformations.

    • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the elemental composition of the degradants, greatly aiding in their identification.

    • NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy will be invaluable for full structural elucidation.

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general procedure to systematically test the stability of your compound.

Objective: To determine the stability of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative: Dilute the stock solution with 3% H₂O₂.

    • Control: Dilute the stock solution with the solvent used for preparation (e.g., acetonitrile/water 50:50).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) and protect from light.

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Quantify the peak area of the parent compound and look for the appearance of new peaks.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B 0.1 M HCl (Acid) A->B C 0.1 M NaOH (Base) A->C D 3% H₂O₂ (Oxidative) A->D E Solvent (Control) A->E F Sample at t=0, 2, 4, 8, 24h B->F C->F D->F E->F G Neutralize Acid/Base Samples F->G H Analyze by HPLC-UV G->H I Quantify Parent Compound & New Peaks H->I

Caption: Workflow for a forced degradation study.

Visualizing Potential Reactions

Caption: Protonation of the triazole ring in acidic media.

Caption: Potential degradation via hydroxylation and ring opening.

Data Summary Table: Expected Stability
ConditionReagent ExampleTemperatureExpected Stability of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazolePotential Issues
Mild Acidic 1 M HCl, Acetic AcidRoom TempHigh Increased aqueous solubility due to protonation.
Strong Acidic Conc. H₂SO₄, Lewis AcidsElevated TempModerate to Low Potential for ring-opening, charring.
Mild Basic 1 M NaOH, K₂CO₃Room TempVery High Generally stable due to the N1-methyl group.
Strong Basic Conc. NaOH, t-BuOKElevated TempHigh Degradation is possible over long periods or with oxidants.
Oxidative H₂O₂, m-CPBARoom TempModerate Potential for hydroxylation and ring-opening.
References
  • Efficient Degradation of High-Concentration Benzotriazole Wastewater via UV/H2O2/O3 Operation.
  • Differentiation of Nucleophilic and General Base Catalysis in the Hydrolysis of N-Acetylbenzotriazole Using the Proton Inventory. American Chemical Society.
  • Efficient Degradation of High-Concentration Benzotriazole Wastewater via UV/H2O2/O3 Operation.
  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. Royal Society of Chemistry.
  • Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives.
  • Effects of Substitutions on the Biodegradation Potential of Benzotriazole Deriv
  • Benzotriazole. Wikipedia.
  • Photochemical degrad
  • 1H-Benzotriazole. PubChem.
  • Photochemical Degradation of Benzotriazole. Taylor & Francis Online.
  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology (RSC Publishing).
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook.
  • BENZOTRIAZOLES: TOXICITY AND DEGRADATION.
  • Benzotriazole-Triggered Three-Component Lewis Acid-Catalyzed Ring-Opening 1,3-Aminofunctionalization of Donor-Acceptor Cyclopropanes. PubMed.
  • Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. PubMed.
  • Ring-opening chemistry of 1,2,3-triazoles and benzotriazoles.
  • Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process.
  • Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC)
  • Renaissance of Ring-Opening Chemistry of Benzotriazoles: New Wine in an Old Bottle. PubMed.
  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Deriv
  • Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis.
  • Chemical structures of benzotriazole derivatives observed in biodegradation studies.
  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed.

Sources

Technical Support Center: Overcoming Challenges in Cross-Coupling Reactions with 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers working with 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. This resource is designed to provide expert insights and practical troubleshooting strategies to address the low reactivity often encountered when using this substrate in palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve successful outcomes in your synthetic endeavors.

Understanding the Challenge: The Intrinsic Reactivity of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

The structure of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole presents a unique set of electronic and steric challenges that can contribute to its low reactivity in standard cross-coupling protocols. The electron-donating nature of the methoxy group and the nitrogen-rich benzotriazole core can increase the electron density at the carbon-bromine bond, making the initial oxidative addition to the palladium catalyst, a rate-determining step in many coupling reactions, more difficult.[1]

This guide will provide a systematic approach to overcoming these hurdles for three common and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole failing or giving low yields?

A: The low reactivity is likely due to the electron-rich nature of the benzotriazole ring system, which can hinder the oxidative addition of the aryl bromide to the Pd(0) catalyst. Additionally, the nitrogen atoms in the triazole ring can act as coordinating ligands, potentially interfering with the catalyst's activity. To address this, consider using more electron-rich and bulky phosphine ligands, stronger bases, or higher reaction temperatures to facilitate the catalytic cycle.

Q2: I'm observing significant decomposition of my starting material in a Buchwald-Hartwig amination attempt. What could be the cause?

A: High reaction temperatures in combination with strong bases, such as sodium tert-butoxide, can sometimes lead to the degradation of sensitive heterocyclic substrates. The methoxy group might also be susceptible to cleavage under harsh conditions. We recommend screening a panel of milder bases (e.g., K₃PO₄, Cs₂CO₃) and exploring catalyst systems that operate at lower temperatures.

Q3: In my Sonogashira coupling, I'm primarily seeing the homo-coupling of my terminal alkyne (Glaser coupling) and very little of the desired product. How can I prevent this?

A: The Glaser side reaction is often promoted by the copper(I) co-catalyst, especially when the cross-coupling is sluggish. Running the reaction under copper-free conditions is a primary strategy to avoid this. Additionally, ensuring strictly anaerobic conditions and using an appropriate amine base are crucial for a successful copper-free Sonogashira reaction.[2]

Q4: Can microwave irradiation be used to improve the reaction rates?

A: Absolutely. Microwave-assisted heating can significantly accelerate the reaction by efficiently reaching and maintaining higher temperatures. This can be particularly effective for overcoming the activation energy barrier of the oxidative addition step with challenging substrates like this one.[3]

Troubleshooting Guide: A Systematic Approach to Optimizing Your Coupling Reactions

This section provides a logical workflow for troubleshooting and optimizing your cross-coupling reactions with 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_start Initial Observation cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Adjustment cluster_reagents Reagent & Substrate Considerations cluster_success Successful Outcome start Low Yield or No Reaction ligand Screen Ligands (Bulky, Electron-Rich) start->ligand Step 1 precatalyst Evaluate Pd Precatalyst (e.g., G3-XPhos) ligand->precatalyst base Vary the Base (Strength & Solubility) precatalyst->base Step 2 solvent Change Solvent (Polarity & Aprotic/Protic) base->solvent temperature Increase Temperature (Conventional or Microwave) solvent->temperature purity Check Reagent Purity (Anhydrous, Degassed) temperature->purity Step 3 coupling_partner Assess Coupling Partner (Reactivity, Stability) purity->coupling_partner success Improved Yield coupling_partner->success Step 4

Caption: A stepwise approach to troubleshooting coupling reactions.

Detailed Protocols for Specific Coupling Reactions

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[4] Given the electron-rich nature of the substrate, a highly active catalyst system is recommended.

Baseline Protocol (If you are starting out):

  • Reactants: 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 eq.), Arylboronic acid (1.5 eq.)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 eq.)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 100 °C

  • Time: 12-24 hours

Troubleshooting & Optimization Strategies:

ParameterRecommended ChangeRationale
Palladium Catalyst & Ligand Switch to a more active catalyst system, such as a pre-catalyst like XPhos Pd G3 or use a combination of Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos.[5]These advanced ligands promote the oxidative addition step and can stabilize the catalytic species, leading to higher turnover numbers, especially for challenging substrates.
Base If the reaction is sluggish, consider a stronger base like K₃PO₄ or Cs₂CO₃.A stronger base can accelerate the transmetalation step, which can sometimes be rate-limiting.
Solvent For poorly soluble reagents, consider a solvent system like DME/H₂O or toluene/EtOH/H₂O.Ensuring all components are in solution is critical for reaction efficiency.
Temperature Increase the temperature to 120 °C or utilize microwave heating (e.g., 150 °C for 30-60 minutes).[3]Higher temperatures provide the necessary energy to overcome the activation barrier for the oxidative addition of the electron-rich aryl bromide.
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] Careful selection of the base is crucial to avoid substrate degradation.

Baseline Protocol:

  • Reactants: 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 eq.), Amine (1.2 eq.)

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like BINAP (4 mol%)

  • Base: NaOtBu (1.4 eq.)

  • Solvent: Toluene

  • Temperature: 110 °C

  • Time: 12-24 hours

Troubleshooting & Optimization Strategies:

ParameterRecommended ChangeRationale
Palladium Catalyst & Ligand Employ a more specialized ligand system such as Josiphos or a bulky biarylphosphine ligand like RuPhos. Consider using a pre-catalyst like RuPhos Pd G3.These ligands have been shown to be highly effective for the coupling of a wide range of amines with aryl halides, often under milder conditions.[7][8]
Base If substrate decomposition is observed, switch to a weaker base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.Milder bases can prevent side reactions and degradation of the starting material while still being effective in promoting the reaction.
Solvent For polar amines, a more polar aprotic solvent like 1,4-dioxane or t-amyl alcohol may improve solubility and reaction rates.Matching the solvent polarity to the reactants can enhance reaction kinetics.
Temperature Attempt the reaction at a lower temperature (e.g., 80-90 °C) with a more active catalyst system.Modern Buchwald-Hartwig catalyst systems are often highly active at lower temperatures, which can improve the functional group tolerance and reduce side reactions.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the method of choice for the synthesis of arylalkynes.[9] Minimizing the homo-coupling of the alkyne is a key consideration.

Baseline Protocol (Copper-catalyzed):

  • Reactants: 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (1.0 eq.), Terminal Alkyne (1.5 eq.)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPEA)

  • Solvent: THF or DMF

  • Temperature: 60-80 °C

  • Time: 6-18 hours

Troubleshooting & Optimization Strategies:

ParameterRecommended ChangeRationale
Copper-Free Conditions Eliminate CuI from the reaction and use a palladium catalyst with a bulky, electron-rich ligand like XPhos or an N-heterocyclic carbene (NHC) ligand.[2][10]This is the most effective way to prevent the undesired Glaser homo-coupling of the terminal alkyne.
Base In copper-free systems, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. An amine base like pyrrolidine can also be effective.[11]The choice of base is critical in copper-free protocols to facilitate the deprotonation of the alkyne and the subsequent steps in the catalytic cycle.
Solvent For copper-free reactions, polar aprotic solvents like DMF, DMSO, or NMP can be beneficial.These solvents can help to stabilize the catalytic species and improve reaction rates.
Additives In some cases, the addition of a salt like tetrabutylammonium bromide (TBAB) can improve the reaction efficiency.Additives can sometimes help to solubilize reagents or stabilize intermediates in the catalytic cycle.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Coupling Partner, & Base degas Degas Solvent add_solvent Add Anhydrous, Degassed Solvent reagents->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst heat Heat to Desired Temperature (Conventional or Microwave) add_catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for cross-coupling reactions.

By systematically applying these troubleshooting strategies, you can significantly enhance your success rate in utilizing 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in a variety of powerful cross-coupling reactions. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Hartwig, J. F., & Buchwald, S. L. (2007). Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1H-Benzotriazoles. Journal of Combinatorial Chemistry, 9(6), 1114-37. [Link]

  • PubMed. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. [Link]

  • American Chemical Society. (Date unavailable). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]

  • American Chemical Society. (Date unavailable). Palladium-Catalyzed Cross-Electrophile Couplings of Aryl Thianthrenium Salts with Aryl Bromides via C–S Bond Activation. Organic Letters. [Link]

  • Royal Society of Chemistry. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • American Chemical Society. (Date unavailable). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Wikipedia. (Date unavailable). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • American Chemical Society. (Date unavailable). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2004). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications. [Link]

  • Organic Chemistry Portal. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. [Link]

  • TSI Journals. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. [Link]

  • ResearchGate. (Date unavailable). Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases. [Link]

  • Springer. (Date unavailable). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • MDPI. (Date unavailable). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Institutes of Health. (Date unavailable). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient process.

Proposed Synthetic Pathway

A logical and scalable synthetic route for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is proposed as a four-step sequence starting from 3-methoxy-5-nitroaniline. This pathway is designed to control regioselectivity and facilitate purification at each stage.

Synthetic_Pathway A 3-Methoxy-5-nitroaniline B 4-Bromo-2-methoxy-6-nitroaniline A->B Bromination C 3-Bromo-5-methoxy-benzene-1,2-diamine B->C Reduction D 5-Bromo-7-methoxy-1H-benzo[d]triazole C->D Diazotization E 5-Bromo-7-methoxy-1-methyl-1H-benzo[d]triazole D->E N-Methylation

Caption: Proposed synthetic workflow for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.

Step 1: Bromination of 3-Methoxy-5-nitroaniline

Q1: Low yield and formation of multiple brominated isomers during the bromination of 3-methoxy-5-nitroaniline.

A1:

  • Plausible Cause: The methoxy and amino groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator. This can lead to a mixture of brominated products. The reaction conditions, particularly the choice of brominating agent and solvent, are critical for regioselectivity.

  • Troubleshooting Steps:

    • Protect the Amine: Acetylating the amino group to form an acetanilide can moderate its activating effect and sterically hinder one of the ortho positions, leading to more selective bromination.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride is often a milder and more selective brominating agent compared to liquid bromine.

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) to minimize side reactions and improve selectivity.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed to prevent over-bromination.

ParameterRecommended ConditionRationale
Protecting Group Acetic AnhydrideReduces the activating effect of the amine.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent Dichloromethane (DCM)Aprotic, non-polar solvent favors NBS bromination.
Temperature 0-5 °CMinimizes side reactions.
Step 2: Reduction of 4-Bromo-2-methoxy-6-nitroaniline

Q2: Incomplete reduction of the nitro group or formation of undesired side products.

A2:

  • Plausible Cause: Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions. Side products can arise from over-reduction or reaction with impurities. For large-scale reactions, catalytic transfer hydrogenation is often preferred over metal/acid reductions for safety and waste reduction reasons.

  • Troubleshooting Steps:

    • Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reductions. Ensure the catalyst is fresh and of high quality.

    • Hydrogen Source: For catalytic transfer hydrogenation, formic acid or ammonium formate are common and effective hydrogen donors. Ensure the correct stoichiometry is used.

    • Solvent: A protic solvent like ethanol or methanol is typically used to facilitate the reaction.

    • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material disappears. The product, an o-phenylenediamine, is often sensitive to air oxidation, so it's advisable to proceed to the next step quickly.

ParameterRecommended ConditionRationale
Catalyst 10% Pd/CEfficient and selective for nitro group reduction.
Hydrogen Donor Ammonium FormateSafer and easier to handle than hydrogen gas.
Solvent EthanolGood solubility for reactants and intermediates.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the o-phenylenediamine product.
Step 3: Diazotization of 3-Bromo-5-methoxy-benzene-1,2-diamine

Q3: Low yield of the benzotriazole product and/or formation of tarry byproducts.

A3:

  • Plausible Cause: Diazotization reactions are highly exothermic and the resulting diazonium salt can be unstable, leading to decomposition and side reactions if not properly controlled. The reaction is also sensitive to pH and temperature. The formation of benzotriazole from an o-phenylenediamine involves an intramolecular cyclization of the initially formed diazonium salt.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: The reaction must be maintained at a low temperature, typically 0-5 °C, using an ice-salt bath to prevent decomposition of the diazonium salt.[2]

    • Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of the diamine to control the reaction rate and temperature.

    • Acidic Conditions: The reaction is typically carried out in an acidic medium, such as acetic acid or dilute hydrochloric acid, to generate nitrous acid in situ.[3]

    • Immediate Use: The resulting benzotriazole solution should be used promptly in the next step or the product should be isolated without delay.

Diazotization_Troubleshooting cluster_0 Key Control Parameters Temperature Temperature Addition Rate Addition Rate pH pH Low Yield / Tarry Products Low Yield / Tarry Products Low Yield / Tarry Products->Temperature is affected by Low Yield / Tarry Products->Addition Rate is affected by Low Yield / Tarry Products->pH is affected by

Sources

Technical Support Center: Impurity Identification in 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the identification, characterization, and troubleshooting of impurities in samples of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. Our approach is rooted in established analytical principles and regulatory expectations, designed to ensure scientific rigor and data integrity throughout your investigation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Q1: What are the most likely types of impurities I should expect in my sample?

A1: Impurities in any active pharmaceutical ingredient (API) can be broadly categorized according to guidelines from the International Council for Harmonisation (ICH).[1][2][3] For 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, you should anticipate:

  • Organic Impurities:

    • Starting Materials: Unreacted precursors, such as a substituted 4-bromo-N1-methylbenzene-1,2-diamine or related compounds used in the synthesis.

    • Intermediates: Partially reacted or uncyclized intermediates.

    • By-products: These arise from side reactions during synthesis. Common examples for this scaffold could include positional isomers (e.g., 6-bromo-7-methoxy-1-methyl-), regioisomers of methylation (e.g., the 2-methyl or 3-methyl isomer), or products of over- or under-bromination.

    • Degradation Products: These form during storage or upon exposure to stress conditions like light, heat, or pH extremes. Benzotriazoles can undergo oxidation (hydroxylation) or cleavage of the triazole ring.[4][5][6]

  • Inorganic Impurities: Residual catalysts, salts, or heavy metals from the manufacturing process.[2]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification.[1]

Q2: Which analytical technique is the best starting point for impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the universally accepted starting point and the gold standard for impurity profiling.[7] Its high resolving power can separate the main compound from closely related impurities, and its quantitative accuracy is essential for determining if impurities exceed regulatory thresholds. A typical reverse-phase HPLC method (e.g., using a C18 column) is robust and effective for this class of compounds.

Q3: My chromatogram shows several small peaks. At what level do I need to identify them?

A3: The requirement to identify an impurity is dictated by regulatory guidelines, specifically ICH Q3A(R2).[8][9] The key metric is the "Identification Threshold," which is based on the maximum daily dose of the drug substance. For a typical maximum daily dose of ≤ 2 g/day , the identification threshold is 0.10% or a 1.0 mg total daily intake, whichever is lower. Any impurity observed at or above this level must be structurally characterized.[8][9]

Q4: Can I use Gas Chromatography (GC) to analyze for impurities?

A4: While GC-MS is a powerful technique, it is generally best suited for volatile organic impurities, such as residual solvents, or volatile starting materials.[7][10] The target molecule, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, has a relatively low volatility, making it less amenable to direct GC analysis without derivatization. HPLC remains the preferred method for profiling non-volatile and thermally labile related substances.[11]

Part 2: Analytical Workflow & Troubleshooting Guides

A systematic approach is critical for successful impurity identification. This section provides a logical workflow and detailed troubleshooting for the primary analytical techniques involved.

Overall Impurity Identification Workflow

The following diagram illustrates a typical workflow for identifying and characterizing impurities in a drug substance sample.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Isolation & Characterization Sample Sample of 5-bromo-7-methoxy- 1-methyl-1H-benzo[d]triazole HPLCScreen Purity Screen by HPLC-UV Sample->HPLCScreen Decision Impurity > Identification Threshold? HPLCScreen->Decision PrepHPLC Isolate Impurity (e.g., Prep-HPLC) Decision->PrepHPLC Yes No Report & Monitor Decision->No No LCMS Obtain Molecular Weight (LC-MS) PrepHPLC->LCMS NMR Elucidate Structure (NMR Spectroscopy) LCMS->NMR FinalID Structure Confirmed NMR->FinalID

Caption: A typical workflow for the impurity identification and characterization process.

Troubleshooting Guide: HPLC-UV Analysis

Q: My main peak is tailing or fronting. What is causing this and how can I fix it?

A: Peak asymmetry is a common issue with several potential causes:

  • Causality (Tailing):

    • Secondary Silanol Interactions: The primary cause is often the interaction of basic nitrogen atoms in your benzotriazole molecule with acidic residual silanol groups on the silica-based column packing.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened, tailing peak.

    • Column Void/Contamination: A void at the column inlet or contamination of the frit can disrupt the sample band, causing tailing.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a competitor to block silanol interactions. A small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanols and improve peak shape. Alternatively, a basic modifier like triethylamine (TEA) can be used.

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Check Column Health: Reverse flush the column (if permitted by the manufacturer) to remove inlet contamination. If the problem persists, the column may need replacement.

Q: I am not seeing good separation between the main peak and a suspected impurity.

A: Poor resolution requires optimization of the chromatographic conditions to exploit differences in the analytes' physicochemical properties.

  • Causality:

    • Insufficient Chromatographic Selectivity: The chosen mobile phase and stationary phase are not providing enough differential interaction with the analyte and impurity.

    • Low Column Efficiency: The column may be old or of poor quality, resulting in broad peaks that merge.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Strength: If using a gradient, make it shallower (i.e., decrease the rate of change of the organic solvent percentage). This increases the run time but gives more opportunity for separation. For isocratic methods, decrease the percentage of the strong solvent (e.g., acetonitrile).

    • Change Organic Solvent: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can significantly alter selectivity and change the elution order.

    • Change Stationary Phase: If mobile phase optimization fails, the column chemistry is likely not suitable. Consider a column with a different functionality (e.g., a Phenyl-Hexyl phase) or one with end-capping to minimize silanol interactions.

Q: How do I confirm the identity of a peak that I suspect is a known impurity?

A: Co-elution is the standard method for confirmation.

  • Methodology:

    • Obtain a reference standard of the known impurity.

    • Prepare a solution of your sample and a separate solution of the reference standard.

    • Inject both separately to determine their individual retention times.

    • Prepare a third solution by spiking your sample with a small amount of the reference standard.

    • Inject the spiked sample. If the suspected impurity peak increases in area/height without the appearance of a new peak, and the peak shape remains symmetrical, it confirms the identity.

Troubleshooting Guide: LC-MS Analysis

Q: I can't get a good signal for my compound in the mass spectrometer.

A: Poor ionization is the most common reason for a weak MS signal.

  • Causality:

    • Incorrect Ionization Mode: Benzotriazoles contain multiple nitrogen atoms, which are readily protonated. Electrospray Ionization (ESI) in positive mode ([M+H]+) is almost always the correct choice.[12][13]

    • Mobile Phase Suppression: Non-volatile buffers like phosphate are incompatible with MS and will suppress the signal. High concentrations of ion-pairing agents like TFA can also cause suppression.

  • Troubleshooting Steps:

    • Confirm ESI Positive Mode: Ensure your instrument is set to ESI+.

    • Use MS-Compatible Mobile Phases: Replace any non-volatile buffers with volatile alternatives like formic acid, acetic acid, or ammonium formate/acetate. If TFA is necessary for chromatography, keep its concentration low (e.g., ≤0.05%).

    • Optimize Source Parameters: Tune the source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of your compound directly into the mass spectrometer.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol describes a general-purpose reverse-phase HPLC method suitable for detecting and quantifying impurities.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) %B
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (or use PDA to screen for optimal wavelength)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the area of the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks and report the area percentage of any impurity peak relative to the total peak area.

Protocol 2: Structure Elucidation by NMR

This protocol is for the structural analysis of an isolated impurity.

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Ensure the isolated impurity fraction (from preparative HPLC) is free of solvent.

    • Dissolve approximately 1-5 mg of the impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[14]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling constants, and integration of the aromatic and methyl protons are critical for determining substitution patterns.[15][16]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (if needed): If the structure is ambiguous, perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to definitively assign atom connectivity.

Part 4: Potential Impurity Summary

The table below summarizes potential process-related and degradation impurities. The exact m/z values will depend on the specific impurity structure.

Impurity TypePlausible Structure/DescriptionExpected m/z [M+H]⁺Key Analytical Observations
Starting Material 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine231/233Likely more polar; elutes earlier than the API.
Isomeric By-product 6-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole242/244Very similar polarity; may co-elute or be a shoulder on the main peak. Requires a highly efficient column for separation.
Process By-product 5,X-dibromo-7-methoxy-1-methyl-1H-benzo[d]triazole (Over-brominated)320/322/324Less polar; elutes later than the API. Isotopic pattern for two bromines will be distinctive in MS.
Process By-product 7-methoxy-1-methyl-1H-benzo[d]triazole (Under-brominated)164More polar; elutes earlier than the API.
Degradation Product Hydroxylated derivative (e.g., -OH replacing -H on the benzene ring)258/260More polar; elutes earlier than the API.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Chemical Engineering Journal. [Link]

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. [Link]

  • ICH- Q3 Impurity. Slideshare. [Link]

  • BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. [Link]

  • Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. RSC Publishing. [Link]

  • Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PubMed. [Link]

  • Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Mass spectrometer parameters for benzotriazoles detection. ResearchGate. [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. [Link]

  • An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. ResearchGate. [Link]

  • ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with... ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Impurity Profiling in different analytical techniques. IJNRD. [Link]

Sources

Technical Support Center: Crystallization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for refining crystallization methods. As your application scientist, my goal is to explain the causality behind experimental choices, empowering you to move beyond simple protocols and effectively troubleshoot challenges.

Compound Overview

Understanding the physicochemical properties of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is the foundation for developing a robust crystallization protocol. While experimental data for this specific molecule is not widely published, we can infer its behavior from closely related analogs and its structural motifs. The benzotriazole core provides rigidity and potential for π-π stacking, while the bromo and methoxy groups influence its polarity, solubility, and intermolecular interactions.

PropertyValue (Estimated for Analogs)Source
Molecular Formula C₉H₁₀BrN₃O[1]
Molecular Weight 256.10 g/mol [1]
Topological Polar Surface Area 39.9 Ų[1]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Predicted LogP 2.34[2]

The moderate LogP value suggests solubility in a range of organic solvents, from moderately polar to nonpolar, making solvent screening a critical first step. The absence of hydrogen bond donors simplifies potential intermolecular interactions, placing a greater emphasis on dipole-dipole interactions and van der Waals forces in crystal lattice formation.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My compound will not crystallize upon cooling. What are the immediate steps I should take?

Answer: Failure to crystallize is typically due to either insufficient supersaturation or kinetic barriers to nucleation. The appearance of your solution is the first diagnostic clue.

  • If the solution is clear: The solution is likely not sufficiently supersaturated.[3]

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[3]

    • Introduce a Seed Crystal: If you have a small amount of solid material, add a single speck to the solution.[3] This bypasses the initial energy barrier of nucleation, allowing crystal growth to commence on a pre-formed lattice.

    • Concentrate the Solution: If scratching or seeding fails, there is likely too much solvent.[3] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), then allow it to cool again. This increases the solute concentration, pushing it into the metastable zone where crystallization can occur.

    • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator to further decrease the solubility of the compound.

  • If the solution is cloudy or turbid: This indicates that the compound has precipitated out of solution in an amorphous or microcrystalline form, rather than forming ordered crystals. This can happen if the solution is cooled too rapidly or is overly saturated.

    • Re-heat and Cool Slowly: Gently warm the solution until it becomes clear again. Ensure all solid material has redissolved. Then, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of larger, more ordered crystals.

Q2: My compound has "oiled out" instead of crystallizing. How do I resolve this?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point in the solvent system, or when the concentration is too high. The resulting liquid phase is a supersaturated solution of the compound in the solvent.

  • Causality: This is common when using a solvent in which the compound is excessively soluble, or when the solution is cooled too quickly. The system phase-separates into two liquids instead of forming a solid crystal lattice.

  • Solutions:

    • Add More Solvent: While the solution is still warm, add small aliquots of the same hot solvent until the oil just redissolves. This lowers the overall concentration, potentially avoiding the liquid-liquid phase separation region upon cooling.

    • Lower the Temperature Drastically: Once the oil has formed, try cooling the entire system in an ice or dry ice/acetone bath. This can sometimes shock the oil into solidifying into an amorphous solid. While not ideal, this solid can then be re-dissolved in a more appropriate solvent system for a second attempt.

    • Change the Solvent System: This is often the most effective solution. The initial solvent may be too good. Consider switching to a less effective solvent or, more commonly, a binary solvent system (see FAQ section). A good starting point is to dissolve the compound in a small amount of a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (like hexanes or heptane) until turbidity persists.[4]

Q3: The crystals I've obtained are very small, like powder, or are needle-like and difficult to filter. How can I grow larger crystals?

Answer: Crystal size and morphology are primarily governed by the rates of nucleation versus crystal growth. A high rate of nucleation leads to many small crystals, while a slower rate allows for the growth of larger, more well-defined crystals.

  • Causality: Rapid cooling, high levels of supersaturation, and the presence of impurities can all lead to rapid nucleation.

  • Optimization Strategies:

    • Decrease the Rate of Cooling: This is the most critical parameter. Slow, controlled cooling is essential. Allow the solution to cool to room temperature on the benchtop, undisturbed, before considering refrigeration. A Dewar flask filled with warm water can be used to achieve very slow cooling rates.

    • Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This ensures the solution enters the metastable zone more slowly upon cooling, favoring growth over new nucleation.

    • Use a Co-solvent: Adding a small amount of a poorer solvent to the primary solvent can sometimes modulate the solubility profile to encourage slower, more controlled crystal growth.

    • Vapor Diffusion: For growing high-quality single crystals for X-ray diffraction, vapor diffusion is an excellent technique. Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a larger volume of a more volatile "poor" solvent (e.g., pentane or hexanes).[5] The poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole?

Answer: The principle of "like dissolves like" is a good starting point.[4] Given the compound's structure (aromatic, halogenated, ether linkage), a systematic screening approach is recommended.

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol, MethanolThe hydroxyl group offers moderate polarity. Often good for compounds with some polar functionality. Ethanol is a common first choice.[4]
Esters Ethyl AcetateA versatile, moderately polar solvent. Good for compounds that are not highly polar.
Ketones AcetoneA polar aprotic solvent that can be effective, often used in binary systems with hexanes.[4]
Aromatic TolueneThe aromatic ring can interact favorably with the benzotriazole core. Often used for recrystallizing less polar aromatic compounds.[6]
Halogenated Dichloromethane (DCM)Often a very good solvent for a wide range of organic molecules, but its high volatility can make slow crystallization challenging. Best used in vapor diffusion or layering techniques.
Ethers Tetrahydrofuran (THF), Diethyl EtherCan be effective, but their low boiling points and tendency to form peroxides require caution.
Nonpolar Hexanes, HeptaneThe compound is unlikely to be very soluble in these, making them excellent anti-solvents for binary solvent systems.

Recommended Protocol: Start by testing solubility in small amounts (e.g., 10-20 mg) in about 0.5 mL of solvent at room temperature and then with heating. An ideal single solvent will dissolve the compound when hot but show low solubility when cold.

Q2: How do I select and use a binary (two-solvent) system?

Answer: A binary solvent system is ideal when no single solvent has the desired solubility profile. The technique relies on one "good" solvent in which the compound is highly soluble and one "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

Experimental Protocol: Binary Solvent Crystallization
  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it. It is crucial to use the absolute minimum to ensure the final solution is concentrated.

  • Addition of Anti-Solvent: While the solution is still hot and being stirred, add the "poor" solvent dropwise.

  • Induce Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the saturation point has been reached.

  • Re-clarify: Add a few drops of the hot "good" solvent back into the mixture until it just becomes clear again. This crucial step ensures the solution is at the edge of saturation at that elevated temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should form as the solubility of the compound in the mixed solvent system decreases.

Q3: Can impurities affect the crystallization process?

Answer: Absolutely. Impurities can have several negative effects:

  • Inhibition of Nucleation: Some impurities can remain in solution and inhibit the formation of initial crystal nuclei.

  • Disruption of Crystal Lattice: Soluble impurities can be incorporated into the growing crystal lattice, leading to defects, poor crystal quality, and lower purity of the final product.[7]

  • Oiling Out: Impurities can depress the melting point of the solid, increasing the likelihood of oiling out.

If you suspect impurities are the issue (e.g., if the crude material is colored or sticky), consider a preliminary purification step. This could involve passing a solution of the crude material through a short plug of silica gel to remove highly polar impurities or treating the solution with activated carbon to remove colored impurities before proceeding with crystallization.[6]

Visual Workflows and Diagrams

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an appropriate solvent system for crystallization.

Solvent_Selection cluster_0 cluster_1 Step 1: Solubility Test (Room Temp) cluster_2 Step 2: Hot Solubility Test cluster_3 start Start: Crude Compound test_rt Add 0.5 mL Solvent to ~15mg Compound start->test_rt soluble_rt Soluble at RT test_rt->soluble_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_rt->insoluble_rt No too_good_solvent Too Good for Single System (Consider as 'Good' Solvent in Binary Pair) soluble_rt->too_good_solvent test_hot Heat the Insoluble Mixture insoluble_rt->test_hot soluble_hot Soluble when Hot test_hot->soluble_hot Yes insoluble_hot Insoluble when Hot test_hot->insoluble_hot No good_solvent Potential Single-Solvent System! (Proceed to slow cooling test) soluble_hot->good_solvent bad_solvent Poor Solvent for Single System (Consider as Anti-Solvent) insoluble_hot->bad_solvent

Caption: A flowchart for systematically screening and selecting an appropriate crystallization solvent.

Troubleshooting Crystallization Failures

This decision tree provides a logical path for diagnosing and solving common crystallization problems.

Troubleshooting cluster_outcomes cluster_solutions start Crystallization Unsuccessful After Slow Cooling oiling_out Compound 'Oiled Out' start->oiling_out Liquid droplets form? clear_solution Solution Remains Clear start->clear_solution No solid forms? amorphous_solid Amorphous Precipitate / Fine Powder start->amorphous_solid Solid crashes out? sol_oil 1. Re-heat & add more solvent. 2. Change to a less-polar solvent. 3. Use a binary solvent system. oiling_out->sol_oil sol_clear 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Concentrate solution (boil off solvent). 4. Lower cooling temperature. clear_solution->sol_clear sol_amorphous 1. Re-heat until dissolved. 2. Cool MUCH slower (use insulated bath). 3. Use a more viscous solvent or co-solvent. amorphous_solid->sol_amorphous

Caption: A decision tree for troubleshooting common crystallization failures.

References
  • Supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole.3H2O: Synthesis, spectroscopic investigations, DFT computation, MD simulations and Docking studies. ResearchGate. [Link]

  • 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1][8][9]triazolo[1,5-a]pyrimidin-7-ol. ResearchGate. [Link]

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Validation & Comparative

comparing the reactivity of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole with other benzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of Substituted Benzotriazoles: A Comparative Analysis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Introduction: The Versatile Benzotriazole Scaffold in Modern Chemistry

Benzotriazoles are a cornerstone class of heterocyclic compounds with remarkable versatility. Their utility spans from being indispensable synthetic auxiliaries and leaving groups to forming the core of biologically active molecules in medicinal chemistry and functional materials in materials science.[1][2] The reactivity of the benzotriazole scaffold is profoundly influenced by the substituents on both the benzene and triazole rings. Understanding these substituent effects is paramount for researchers designing complex synthetic routes or developing novel functional molecules.

This guide provides a detailed comparative analysis of the reactivity of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole , a polysubstituted derivative, against a series of structurally simpler benzotriazoles. By dissecting the electronic and steric contributions of the bromo, methoxy, and N-methyl groups, we aim to provide a predictive framework for its behavior in common organic transformations. This analysis is grounded in established principles of physical organic chemistry and supported by data from relevant studies on related heterocyclic systems.

Analyzing the Subject Molecule: Electronic Landscape of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

The reactivity of our target molecule is a direct consequence of the interplay between its three key substituents and the inherent electronic nature of the benzotriazole ring system.

  • 1-Methyl Group: The methylation at the N1 position is crucial. It locks the tautomeric form, preventing the formation of the 2H-isomer which can exhibit different reactivity.[3][4] This modification removes the acidic N-H proton, rendering the molecule inert to reactions involving deprotonation at the triazole ring, such as certain N-alkylation or acylation conditions.

  • 7-Methoxy Group: As a powerful electron-donating group (EDG) through resonance (+R effect), the methoxy substituent increases the electron density of the benzene ring, particularly at the ortho and para positions. However, in this specific molecule, its primary influence will be on the overall electron density of the aromatic system.

  • 5-Bromo Group: The bromine atom exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) but electron-donating through resonance (+R effect). Overall, halogens are considered deactivating groups.[5][6] Critically, the C5-Br bond serves as a versatile synthetic handle for cross-coupling reactions.

  • Benzotriazole Core: The triazole moiety itself is strongly electron-withdrawing, significantly reducing the nucleophilicity of the fused benzene ring and making it less susceptible to electrophilic aromatic substitution compared to benzene.[7]

The combination of a strong EDG (methoxy) and a deactivating group (bromo) on an already electron-deficient benzotriazole core creates a unique electronic environment that dictates its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions.

Caption: Electronic contributions of substituents on the benzotriazole core.

Comparative Reactivity Study: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most significant and synthetically useful point of differentiation for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is its reactivity as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron species, is an ideal model reaction.[8][9]

Experimental Rationale & Design

To objectively compare reactivity, a standardized Suzuki-Miyaura reaction is proposed. The rate and yield of the reaction are directly influenced by the ease of the oxidative addition step, where the palladium catalyst inserts into the C-Br bond. The electronic nature of the aromatic ring dictates the lability of this bond.

  • Hypothesis: Electron-withdrawing groups on the benzotriazole ring will enhance the rate of oxidative addition, leading to higher reactivity. Conversely, electron-donating groups may slightly decrease the rate.

Comparative Substrates:

  • 5-Bromo-1H-benzotriazole: Baseline for a C-Br bond on the core.

  • 5-Bromo-1-methyl-1H-benzotriazole: Isolates the effect of the N1-methyl group.

  • 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: The target molecule, featuring both electron-donating (methoxy) and electron-withdrawing (triazole) influences.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R)L2 transmetalation->pd_intermediate boronic_acid R-B(OR)2 (Boronic Ester) boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Standardized Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system for comparing the reactivity of different bromo-benzotriazole substrates.

  • Reactor Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the bromo-benzotriazole substrate (0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (1.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by LC-MS and ¹H NMR to determine the conversion rate and yield. The product can be further purified by column chromatography.

Predicted Reactivity and Data Comparison

The following table summarizes the predicted outcomes based on the electronic properties of each substrate. The reactivity is primarily assessed by the anticipated reaction yield under standardized conditions, which serves as a proxy for the rate of the oxidative addition step.

SubstrateKey SubstituentsPredicted Electronic Effect on C-Br BondPredicted ReactivityExpected Yield (Standardized Conditions)
5-Bromo-1H-benzotriazole -Br, -NHStrongly electron-withdrawn by triazole ring.High85-95%
5-Bromo-1-methyl-1H-benzotriazole -Br, -NMeSimilar to N-H; N-Me is weakly donating but effect is minimal.High85-95%
5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole -Br, -NMe, -OMeElectron-withdrawing triazole effect is partially offset by the electron-donating methoxy group.Moderate-High70-85%

Analysis of Predictions:

  • The C-Br bond in both 5-Bromo-1H-benzotriazole and its N-methyl analog is significantly activated towards oxidative addition due to the potent electron-withdrawing nature of the triazole ring. High yields are expected.[10][11]

  • In our target molecule, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole , the electron-donating methoxy group at C7 increases the overall electron density of the aromatic system. This can make the C-Br bond slightly less electrophilic and thus marginally less reactive towards oxidative addition by the Pd(0) catalyst compared to the analogs lacking the methoxy group. While still highly reactive, a slight decrease in yield or a slower reaction rate under identical conditions might be observed.

Comparative Reactivity Study: Other Transformations

Electrophilic Aromatic Substitution

Electrophilic substitution (e.g., nitration, further halogenation) on the benzene ring of benzotriazoles is generally difficult due to the strong deactivating effect of the triazole moiety.[12]

  • Unsubstituted Benzotriazole: If forced, substitution occurs at the 4- and 7-positions.

  • 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: The existing substitution pattern leaves only the C4 and C6 positions available. The powerful activating and ortho-directing methoxy group at C7 would strongly direct any potential electrophilic attack to the C6 position. However, the overall deactivation by the triazole and bromo groups means that harsh reaction conditions would be required, likely leading to low yields or decomposition.

Reactivity at the Triazole Ring: N-Alkylation

A key difference arises when comparing N-methylated and N-H benzotriazoles.

  • 1H-Benzotriazole & 5-Bromo-1H-benzotriazole: These compounds possess an acidic proton and can be readily N-alkylated or N-acylated, typically yielding a mixture of N1 and N2 isomers.[13][14]

  • 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: Having the N1 position blocked by a methyl group, this molecule is inert to further alkylation at the triazole nitrogen atoms under standard conditions. This stability is a significant advantage in multistep synthesis where the benzotriazole moiety must remain intact.

Conclusion and Outlook

This guide establishes that the reactivity of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is primarily defined by the C5-bromo group, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. A comparative analysis suggests its reactivity in Suzuki-Miyaura coupling is high, though potentially moderated slightly by the electron-donating C7-methoxy group when compared to analogs lacking this substituent.

Furthermore, the N1-methyl group provides crucial stability, preventing isomerization and side reactions at the triazole ring that can complicate syntheses using N-H benzotriazoles. While the benzene ring is largely deactivated towards electrophilic substitution, the directing effects of the existing substituents provide a clear predictive model for any forced reactions. This detailed understanding of its reactivity profile allows researchers to strategically employ this versatile building block in the rational design and synthesis of complex target molecules in drug discovery and materials science.

References

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The Anticipated Biological Profile of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: A Comparative Guide Based on Analog Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide delves into the predicted biological landscape of the novel compound, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, by drawing comparisons with its structurally related analogs. While direct experimental data for this specific molecule is not yet publicly available, a comprehensive analysis of existing literature on substituted benzotriazoles allows for a scientifically grounded projection of its potential therapeutic value. This document will explore the anticipated antiviral, antimicrobial, and anticancer activities, supported by experimental data from analogous compounds, to guide future research and development efforts.

The Benzotriazole Core: A Privileged Scaffold in Drug Discovery

Benzotriazole, a bicyclic heterocyclic system, and its derivatives have demonstrated a wide spectrum of pharmacological activities.[3] These include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4] The ability to readily modify the benzene and triazole rings allows for the fine-tuning of their biological effects, making them a fertile ground for the development of new therapeutic agents.[5]

Projected Antiviral Activity: The Influence of Halogenation and N-Alkylation

The presence of a bromine atom on the benzotriazole ring is a key feature that suggests potential antiviral activity. Halogenated benzimidazoles and benzotriazoles have been identified as inhibitors of the NTPase/helicase activities of the Hepatitis C virus (HCV) and other related viruses.[6] For instance, 4,5,6,7-tetrabromobenzotriazole (TBBT) has been shown to be a potent inhibitor of HCV helicase.[6]

Furthermore, the N-methylation at the 1-position of the triazole ring in the target compound is significant. Studies on N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole have demonstrated that N-alkylation can enhance the inhibitory activity and selectivity towards the HCV NTPase/helicase.[7] Specifically, 2-methyl, 2-ethyl, and 2-propyl derivatives were found to be the most active, with IC50 values around 6.5 µM.[7] N-alkylation has also been associated with a substantial decrease in cytotoxicity.[7]

Based on these findings, it is plausible to hypothesize that 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole could exhibit antiviral properties, potentially through the inhibition of viral helicases. The combination of bromination and N-methylation is a promising structural motif for this activity.

Comparative Antiviral Activity of Benzotriazole Analogs

Compound/Analog ClassVirus TargetMechanism of ActionIC50/EC50 ValuesReference
4,5,6,7-tetrabromobenzotriazole (TBBT)Hepatitis C Virus (HCV)Helicase InhibitionIC50 ≈ 20 µM (DNA substrate)[6]
5,6-dichloro-1-(β-d-ribofuranosyl)benzotriazole (DRBT)West Nile VirusHelicase InhibitionIC50 ≈ 0.3 µM (RNA substrate)[6]
N-alkyl derivatives of TBBT (e.g., 2-methyl)Hepatitis C Virus (HCV)Helicase InhibitionIC50 ≈ 6.5 µM (DNA substrate)[7]
Various Benzotriazole DerivativesCoxsackievirus B5 (CVB5)Inhibition of early phase of infectionEC50 values ranging from 6 to 18.5 μM[8]

Projected Antimicrobial and Antifungal Activity: A Spectrum of Possibilities

Benzotriazole derivatives have a well-documented history of antimicrobial and antifungal activity.[5][9] The introduction of small hydrophobic groups, such as chloro and methyl substituents, on the benzotriazole ring has been shown to result in compounds effective against both Candida and Aspergillus species.[10] The presence of a methyl group in our target compound aligns with this structure-activity relationship (SAR).

However, the influence of the methoxy group at the 7-position is less certain. Some studies suggest that a methoxy group can sometimes have a detrimental effect on biological properties.[10] Therefore, the overall antimicrobial profile of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole will likely be a balance between the potentially enhancing effects of the bromo and methyl groups and the uncertain contribution of the methoxy group.

Experimental Protocol: Assessing Antimicrobial Activity (Agar Well Diffusion Method)

A standard and reliable method to determine the antimicrobial efficacy of novel compounds is the agar well diffusion method.

Objective: To evaluate the in vitro antimicrobial activity of a test compound against various bacterial and fungal strains.

Materials:

  • Test compound (e.g., 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole)

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar and Sabouraud Dextrose Agar

  • Sterile Petri dishes

  • Sterile cork borer

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize Nutrient Agar for bacteria and Sabouraud Dextrose Agar for fungi according to the manufacturer's instructions.

  • Inoculation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a standardized microbial suspension and uniformly spread it over the surface of the agar plates.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Application: Add a defined volume of the test compound solution (at various concentrations), positive control, and negative control to the respective wells.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare & Sterilize Media inoculate Inoculate Agar Plates prep_media->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compound & Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Assay.

Projected Anticancer Activity: Targeting Proliferative Pathways

The anticancer potential of benzotriazole derivatives is an area of active research.[11] N-substituted benzotriazoles have shown cytotoxicity against various cancer cell lines, including breast, lung, colorectal, and cervical cancers.[11] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[11]

A recent study highlighted N-substituted benzotriazole scaffolds as potent inhibitors of methionine aminopeptidase (MAP) enzymes, which are crucial for cancer cell proliferation.[12] Molecular docking and dynamics simulations revealed strong binding affinities of these derivatives to MAP type-I.[12] Given that our target compound is an N-substituted benzotriazole, it is a candidate for investigation as a MAP inhibitor and, consequently, as a potential anticancer agent.

Signaling Pathway: Methionine Aminopeptidase (MAP) in Cancer

G Met Methionine tRNA Initiator tRNA Met->tRNA Protein Nascent Polypeptide tRNA->Protein MAP Methionine Aminopeptidase (MAP) Protein->MAP Cleavage of N-terminal Methionine Active_Protein Active Protein MAP->Active_Protein Cell_Proliferation Cell Proliferation Active_Protein->Cell_Proliferation Benzotriazole N-Substituted Benzotriazole (e.g., 5-bromo-7-methoxy- 1-methyl-1H-benzo[d]triazole) Benzotriazole->MAP Inhibition

Caption: Inhibition of MAP by N-substituted benzotriazoles disrupts protein maturation and cell proliferation.

Conclusion and Future Directions

Future research should focus on the synthesis of this novel compound and its systematic evaluation in a battery of in vitro and in vivo assays to confirm these predictions and elucidate its precise mechanisms of action. Structure-activity relationship studies involving the systematic modification of the bromo, methoxy, and methyl groups will be crucial for optimizing its therapeutic potential.

References

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  • Singh, S., & Singh, P. (2022). Supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole.3H2O: Synthesis, spectroscopic investigations, DFT computation, MD simulations and Docking studies. ResearchGate. [Link]

  • Kumar, A., & Sharma, P. (2024). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1010. [Link]

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  • Corona, A., Ibba, R., Piras, S., Madeddu, S., Deplano, A., Liori, B., ... & Tramontano, E. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals (Basel, Switzerland), 14(11), 1109. [Link]

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  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Wang, Y. (2021). Design, synthesis, and structure–activity relationship studies of 6, 7-dihydro-5H-pyrrolo [1, 2-b][1][6][7] triazole derivatives as necroptosis inhibitors. European Journal of Medicinal Chemistry, 223, 113636. [Link]

  • Glushkov, V. A., & Shklyaev, Y. V. (2016). 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4, 5, 6, 7-tetrahydro[1][6][7] triazolo [1, 5-a] pyrimidin-7-ol. Molbank, 2016(3), M898. [Link]

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A Comparative Guide to the Structural Validation of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: Anchoring Molecular Identity with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities, particularly heterocyclic systems like benzotriazoles which are prevalent scaffolds in medicinal chemistry, precise structural validation is non-negotiable.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole , establishing single-crystal X-ray crystallography as the definitive method, supported and corroborated by a suite of spectroscopic techniques.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver a precise and absolute three-dimensional model of a molecule in the solid state.[2] It provides unequivocal evidence of atom connectivity, bond lengths, bond angles, and stereochemistry, resolving any ambiguities that may arise from spectroscopic data alone. For a molecule like 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, this technique confirms the substitution pattern on the aromatic ring and definitively distinguishes it from potential isomers.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[3]

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Compound Purified Compound Solvent Solvent Selection (Moderate Solubility) Compound->Solvent Solution Saturated Solution Solvent->Solution Growth Slow Evaporation/ Cooling/Vapor Diffusion Solution->Growth Crystal Single Crystal (>0.1 mm) Growth->Crystal Mount Mount Crystal Crystal->Mount Xray Expose to X-ray Beam (Diffractometer) Mount->Xray Diff_Pattern Collect Diffraction Pattern Xray->Diff_Pattern Process Process Data (Integrate Intensities) Diff_Pattern->Process Phase Solve Phase Problem (Initial Model) Process->Phase Refine Refine Atomic Positions & Thermal Parameters Phase->Refine Validate Validate Final Structure (R-factor, Fo/Fc maps) Refine->Validate Final_Structure Final 3D Structure (CIF file) Validate->Final_Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve approximately 5-10 mg of highly purified 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/hexane) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.[4]

    • Filter the solution to remove any particulate matter.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.[4][5]

    • Alternative methods include slow cooling of a saturated solution or solvent layering, where a poor solvent is carefully layered on top of a solution of the compound in a good solvent.[6]

  • Data Collection:

    • Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[3]

    • Place the mounted crystal on the X-ray diffractometer. The instrument generates a monochromatic X-ray beam that is directed at the crystal.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern based on the crystal's internal lattice structure.

    • A detector measures the position and intensity of thousands of these diffracted reflections.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model can be built.

    • This model is then refined against the experimental data, a process that iteratively adjusts atomic coordinates, bond lengths, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

Corroborative Evidence: A Spectroscopic Triad

While X-ray crystallography provides the definitive answer, it is crucial to correlate the solid-state structure with the behavior of the molecule in solution and to confirm its fundamental composition. NMR spectroscopy, mass spectrometry, and IR spectroscopy form a powerful triad of techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is unparalleled for determining the covalent framework of a molecule in solution.[7] For 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, ¹H and ¹³C NMR spectra would provide key insights.

  • ¹H NMR: Would show distinct signals for the two aromatic protons, the methoxy protons, and the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons would confirm their relative positions on the benzene ring.

  • ¹³C NMR: Would reveal the number of unique carbon environments, corroborating the overall symmetry and structure of the molecule.

nmr_logic cluster_nmr NMR Data Interpretation Spectrum Acquire ¹H & ¹³C NMR Spectra ChemShift Chemical Shifts (δ) - Proton/Carbon Environments Spectrum->ChemShift Integration Integration - Proton Ratios Spectrum->Integration Coupling Coupling (J-values) - Neighboring Protons Spectrum->Coupling Connectivity Assemble Fragments - Propose Connectivity ChemShift->Connectivity Integration->Connectivity Coupling->Connectivity Structure Confirm 2D Structure Connectivity->Structure

Figure 2: Logic flow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]

  • Data Acquisition: Acquire one-dimensional ¹H and proton-decoupled ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For a halogenated compound like this, MS is particularly informative.

  • Molecular Ion Peak: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, separated by 2 m/z units.[8][9] This provides definitive evidence for the presence of a single bromine atom in the molecule.

  • Fragmentation: The fragmentation pattern can help confirm the presence of key structural motifs, such as the loss of a methyl group or a methoxy group.

ms_logic cluster_ms Mass Spectrometry Data Interpretation MS_Spectrum Acquire Mass Spectrum Mol_Ion Identify Molecular Ion Peak(s) (M⁺, M+2) MS_Spectrum->Mol_Ion Fragments Analyze Fragmentation Pattern MS_Spectrum->Fragments Isotope_Pattern Analyze Isotopic Pattern (Br: ~1:1 ratio at M⁺, M+2) Mol_Ion->Isotope_Pattern Composition Confirm Elemental Composition (Presence of one Br atom) Isotope_Pattern->Composition Fragments->Composition

Figure 3: Logic flow for interpreting mass spectrometry data of a brominated compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns useful for structural elucidation.[10]

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic distribution of the molecular ion peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7] For 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, the IR spectrum would be expected to show characteristic absorption bands for:

  • Aromatic C-H stretching

  • Aromatic C=C ring stretching

  • Aliphatic C-H stretching (from methyl and methoxy groups)

  • C-O stretching (from the methoxy group)

  • C-N stretching vibrations

The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a characteristic signature for the compound.[11]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, homogeneous powder.[7]

  • Pellet Formation: Use a hydraulic press to form a thin, transparent pellet from the KBr mixture.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[7]

Comparative Analysis: A Synergistic Approach

No single technique tells the whole story. The true power of structural validation lies in the synergy between these methods. X-ray crystallography provides the definitive 3D structure, while NMR confirms the connectivity in solution, MS validates the elemental composition and molecular weight, and IR confirms the presence of key functional groups.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and definitive structural determination.[2]Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure only.[2][3]
NMR Spectroscopy Atom connectivity, chemical environment of nuclei, proton ratios, 2D/3D structure in solution.Excellent for determining covalent structure and isomeric purity in solution.[7]Does not provide precise bond lengths/angles; interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight, elemental composition (via isotopic patterns), structural fragments.High sensitivity; characteristic isotopic pattern for halogens provides strong evidence.[8][10]Does not provide information on atom connectivity or stereochemistry; isomers may not be distinguishable.
IR Spectroscopy Presence of functional groups, characteristic molecular fingerprint.Fast, simple, and non-destructive; provides a quick check for key functional groups.[7][11]Provides limited information on the overall molecular skeleton; not suitable for complete structure determination alone.

Conclusion

The structural validation of a novel compound like 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a hierarchical process. While spectroscopic methods like NMR, MS, and IR provide essential and corroborative data on the molecule's composition and connectivity, single-crystal X-ray crystallography remains the unequivocal gold standard. It provides the final, high-resolution snapshot of the molecular architecture, anchoring all other data and providing the absolute structural proof required for advancing a compound in the rigorous pipeline of drug development. The integration of these techniques ensures a self-validating system, providing the highest level of confidence in the molecular structure.

References

  • Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. International Journal of Farmacia. Available at: [Link]

  • Synthesis, Characterization and Cardioprotective Activity of Some Novel Benzotriazole and Pyrazole Derivatives. Rasayan Journal of Chemistry. Available at: [Link]

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  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]

  • FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. ResearchGate. Available at: [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Available at: [Link]

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  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a key building block in the development of novel therapeutics and functional materials. The strategic placement of its substituents necessitates a careful consideration of synthetic design to ensure efficiency, regioselectivity, and overall yield. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols for researchers, scientists, and professionals in drug development. The routes are critically evaluated based on their respective merits and challenges, with a focus on starting material accessibility, reaction efficiency, and control of regiochemistry.

Introduction

The benzotriazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The specific substitution pattern of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole makes it a valuable intermediate for probing structure-activity relationships in medicinal chemistry. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methoxy and N-methyl groups influence the molecule's electronic properties and steric profile.

The synthesis of N-substituted benzotriazoles often presents a significant challenge in controlling the regioselectivity of N-alkylation. The tautomeric nature of the benzotriazole ring can lead to the formation of a mixture of N1 and N2 isomers. This guide will explore two distinct strategies to navigate this challenge: a post-diazotization N-methylation approach (Route 1) and a pre-emptive N-methylation strategy (Route 2).

Route 1: Diazotization Followed by N-Methylation

This classical approach involves the initial construction of the benzotriazole core followed by the introduction of the methyl group onto one of the nitrogen atoms.

Logical Workflow: Route 1

Route 1 A 2-Methoxy-4-nitroaniline B 4-Bromo-2-methoxy-6-nitroaniline A->B Bromination C 4-Bromo-6-methoxybenzene-1,2-diamine B->C Reduction D 5-Bromo-7-methoxy-1H-benzo[d]triazole C->D Diazotization E 5-Bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (and N2-isomer) D->E N-Methylation

Caption: Synthetic pathway for Route 1.

Expertise & Experience: Rationale Behind Experimental Choices

The initial bromination of 2-methoxy-4-nitroaniline is directed by the activating methoxy and amino groups. The subsequent reduction of the nitro group to an amine is a critical step to furnish the required o-phenylenediamine precursor for diazotization. The formation of the benzotriazole ring is a well-established cyclization reaction. The final N-methylation step is the most challenging aspect of this route due to the potential for forming a mixture of N1 and N2 isomers.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Bromo-2-methoxy-6-nitroaniline

  • Materials: 2-Methoxy-4-nitroaniline, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure: To a solution of 2-methoxy-4-nitroaniline (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of 4-Bromo-6-methoxybenzene-1,2-diamine

  • Materials: 4-Bromo-2-methoxy-6-nitroaniline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, Ethanol.

  • Procedure: To a solution of 4-bromo-2-methoxy-6-nitroaniline (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (5.0 eq). Heat the mixture to reflux and add concentrated HCl dropwise. Continue refluxing for 2-3 hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the diamine, which can be used in the next step without further purification.

Step 3: Synthesis of 5-Bromo-7-methoxy-1H-benzo[d]triazole

  • Materials: 4-Bromo-6-methoxybenzene-1,2-diamine, Sodium nitrite (NaNO₂), Glacial acetic acid.

  • Procedure: Dissolve the crude 4-bromo-6-methoxybenzene-1,2-diamine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 5-bromo-7-methoxy-1H-benzo[d]triazole.[1][2]

Step 4: N-Methylation of 5-Bromo-7-methoxy-1H-benzo[d]triazole

  • Materials: 5-Bromo-7-methoxy-1H-benzo[d]triazole, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure: To a solution of 5-bromo-7-methoxy-1H-benzo[d]triazole (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq). Reflux the mixture for 6-8 hours. Monitor the reaction by TLC. After completion, filter off the inorganic salts and concentrate the filtrate. The residue will contain a mixture of the N1 and N2 methylated isomers. Separation of these isomers typically requires careful column chromatography.

Route 2: Pre-emptive N-Methylation Followed by Diazotization

This route aims to circumvent the regioselectivity issue of the final step by introducing the methyl group at an earlier stage, prior to the formation of the benzotriazole ring.

Logical Workflow: Route 2

Route 2 A 4-Bromo-2-methoxy-6-nitroaniline B 4-Bromo-2-methoxy-N-methyl-6-nitroaniline A->B N-Methylation C 4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine B->C Reduction D 5-Bromo-7-methoxy-1-methyl-1H-benzo[d]triazole C->D Diazotization

Caption: Synthetic pathway for Route 2.

Expertise & Experience: Rationale Behind Experimental Choices

By methylating the nitroaniline precursor, the subsequent reduction and diazotization are expected to yield the desired N1-methylated benzotriazole directly, thus avoiding the formation of the N2-isomer. The choice of methylation conditions for the nitroaniline is crucial to ensure mono-methylation. The reduction and diazotization steps follow similar principles as in Route 1. A commercial source for the key intermediate, 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine, has been identified, suggesting the viability of this approach.[3]

Experimental Protocol: Route 2

Step 1: Synthesis of 4-Bromo-2-methoxy-N-methyl-6-nitroaniline

  • Materials: 4-Bromo-2-methoxy-6-nitroaniline, Methyl iodide (CH₃I), Sodium hydride (NaH), Tetrahydrofuran (THF).

  • Procedure: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-bromo-2-methoxy-6-nitroaniline (1.0 eq) in THF dropwise. Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction carefully with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. A commercial supplier for this compound has been noted.[4]

Step 2: Synthesis of 4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine

  • Materials: 4-Bromo-2-methoxy-N-methyl-6-nitroaniline, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol/Water.

  • Procedure: To a mixture of 4-bromo-2-methoxy-N-methyl-6-nitroaniline (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC. After completion, filter the hot reaction mixture through a pad of celite and wash with ethanol. Concentrate the filtrate, and extract the residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired N-methylated diamine.

Step 3: Synthesis of 5-Bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

  • Materials: 4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).

  • Procedure: Dissolve the crude 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 10 °C. Stir the reaction for 1 hour at 0-5 °C. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the pure 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Comparative Analysis

ParameterRoute 1: Diazotization then MethylationRoute 2: Pre-emptive N-Methylation
Number of Steps 43
Key Challenge Regioselectivity of N-methylationSynthesis of the N-methylated nitroaniline precursor
Potential for Isomers High (N1 and N2 isomers formed)Low (Theoretically yields only the N1 isomer)
Purification Challenging separation of N1/N2 isomersPotentially simpler purification
Overall Yield Likely lower due to isomer separationPotentially higher due to improved regioselectivity
Starting Materials Readily availableRequires synthesis of a more complex starting material
Advantages Utilizes well-established, classical reactions.Offers excellent control over regioselectivity.
Disadvantages Poor regioselectivity in the final step, leading to difficult purification and lower yield of the desired product.The synthesis of the N-methylated precursor adds a step and may require optimization.

Conclusion

Both synthetic routes presented offer viable pathways to 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Route 2 presents a more elegant and efficient strategy by addressing the regioselectivity challenge from the outset. By methylating the aniline precursor before the formation of the triazole ring, this route is designed to exclusively yield the desired 1-methyl isomer. Although it may require the synthesis of a more complex starting material, the avoidance of a difficult isomer separation makes this route more attractive for large-scale synthesis and for ensuring the purity of the final product. The commercial availability of the key N-methylated diamine intermediate further enhances the practicality of this approach.

For researchers and drug development professionals, Route 2 is the recommended synthetic strategy for obtaining 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole in a highly pure form and with a potentially higher overall yield.

References

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Submission

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in Advanced Synthesis

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a substituted benzotriazole, a class of heterocyclic compounds utilized in various industrial and pharmaceutical applications, often as corrosion inhibitors or as building blocks in organic synthesis.[1][2] In the context of drug discovery and development, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a detailed, experience-driven framework for assessing the purity of this specific molecule using High-Performance Liquid Chromatography (HPLC). It will explore the rationale behind method development, offer a robust, validated protocol, and compare it against an alternative HPLC approach to provide a comprehensive analytical perspective.

The Analytical Challenge: Anticipating Impurities

The synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole can introduce several potential impurities. These may include unreacted starting materials (e.g., 4-bromo-N1-methylbenzene-1,2-diamine), regioisomers, or by-products from side reactions.[3] An effective analytical method must be able to resolve the main compound from these structurally similar molecules. Given the aromatic and moderately nonpolar nature of the target compound and its likely impurities, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[1][4]

Primary Method: Gradient RP-HPLC with UV Detection

Our primary recommended method employs a gradient elution strategy on a C18 column. This approach offers a powerful balance of resolution and analysis time, making it ideal for separating compounds with differing hydrophobicities.

Causality Behind Experimental Choices
  • Stationary Phase: C18 (Octadecylsilane) Column: The benzotriazole core, augmented by a methyl and a bromo group, imparts significant hydrophobic character to the molecule. A C18 stationary phase, with its long alkyl chains, provides a highly nonpolar environment that promotes retention and allows for effective separation based on hydrophobicity.[5][6][7] Polar impurities will elute quickly, while nonpolar impurities will be well-retained, enabling clear separation from the main analyte peak.[7]

  • Mobile Phase: Acetonitrile and Water Gradient: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is superior for purity analysis. It ensures that early-eluting, polar impurities are resolved at lower organic concentrations, while late-eluting, more hydrophobic impurities are efficiently eluted from the column as the solvent strength increases. This prevents excessively broad peaks and long run times associated with isocratic methods for complex samples.

  • Detector: UV-Vis at 254 nm: The benzotriazole ring system is an excellent chromophore due to its conjugated aromatic structure.[8] This allows for sensitive detection using a UV-Vis spectrophotometer. A wavelength of 254 nm is a common and effective choice for aromatic compounds, providing a strong signal for the analyte and potential aromatic impurities.[9]

Detailed Experimental Protocol: Method A

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 acetonitrile/water mixture.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Purity Calculation: Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with an Alternative HPLC Method

To illustrate the advantages of the gradient approach, we compare it with a common alternative: an isocratic HPLC method. An isocratic method uses a constant mobile phase composition throughout the run.

Alternative Protocol: Method B (Isocratic)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 65% Acetonitrile / 35% Water (constant).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Performance Comparison
ParameterMethod A: Gradient ElutionMethod B: Isocratic ElutionRationale & Field Insights
Resolution of Impurities Excellent. Capable of separating impurities with a wide range of polarities.Moderate to Poor. Optimized for a narrow hydrophobicity range. Very polar or very nonpolar impurities may be co-eluted or poorly resolved.The gradient method is far more robust for initial purity screening when the full impurity profile is unknown.
Analysis Time ~17 minutes (plus equilibration).Potentially shorter for main peak, but very long for late-eluting impurities. While the main peak may elute faster in an optimized isocratic method, any strongly retained impurities can lead to extremely long run times and carryover.
Peak Shape Sharp peaks for all components.Good for the main peak, but late-eluting impurities will show significant peak broadening.Broad peaks reduce sensitivity and make accurate integration difficult, compromising the quantitative accuracy of the purity assessment.
Method Robustness High. Less affected by small variations in mobile phase composition.Lower. Small changes in the organic/aqueous ratio can significantly shift retention times.For routine QC, a gradient method is often more transferable between different HPLC systems and laboratories.
Simplicity Requires a gradient pump.Simpler; can be run on a basic isocratic HPLC system.The hardware requirement is the primary advantage of the isocratic method, but this is outweighed by its analytical limitations for purity assays.

Trustworthiness: A Self-Validating System

The described HPLC method is designed for reliability, but its trustworthiness must be formally established through validation. According to the International Council for Harmonisation (ICH) guideline Q2(R1), the following parameters should be assessed for a purity method:[10][11][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.

  • Limit of Detection (LOD) / Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

Adherence to these validation principles ensures the method is a self-validating system, providing confidence in every result.[10][14]

HPLC Purity Assessment Workflow

The following diagram illustrates the logical flow of the purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample 1. Weigh Sample & Reference Standard Dissolve 2. Dissolve in Diluent (e.g., ACN/H2O) Sample->Dissolve Filter 3. Filter Sample (0.45 µm Syringe Filter) Dissolve->Filter Inject 4. Inject into HPLC System Filter->Inject Separate 5. Separation on C18 Column (Gradient) Inject->Separate Detect 6. UV Detection at 254 nm Separate->Detect Chromatogram 7. Generate Chromatogram Detect->Chromatogram Integrate 8. Integrate All Detected Peaks Chromatogram->Integrate Calculate 9. Calculate Purity (Area % Method) Integrate->Calculate Report 10. Final Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

For the comprehensive purity assessment of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, a gradient reversed-phase HPLC method with UV detection is demonstrably superior to an isocratic approach. Its ability to resolve a wide range of potential impurities, coupled with excellent peak shape and robustness, provides a high degree of confidence in the analytical results. While isocratic methods have a place in quality control for well-characterized products with a known, simple impurity profile, the gradient method is the authoritative choice for research, development, and validation contexts where the unknown must be anticipated.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]

  • Hawach Scientific. (2023, August 2). How to Choose the Suitable C18 HPLC Column. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub, A. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • PharmaGuideline. (2018, May 20). C18 HPLC Columns and Their Properties. [Link]

  • Quora. (2017, January 27). How does a C18 HPLC column work? [Link]

  • Welch Materials. (2024, November 5). Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. [Link]

  • ChemComplete. (2020, December 18). HPLC - What is a C18 Column? YouTube. [Link]

  • Google Patents. A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
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  • PubMed. Quantitative analysis of aromatics for synthetic biology using liquid chromatography. [Link]

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  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Link]

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  • ResearchGate. 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[10][14][15]triazolo[1,5-a]pyrimidin-7-ol. [Link]

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structure-activity relationship (SAR) studies of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-7-Methoxy-1-Methyl-1H-Benzo[d]triazole Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole scaffold. Moving beyond a simple recitation of facts, we will delve into the causal relationships between structural modifications and biological activity, offering field-proven insights for researchers in drug discovery and medicinal chemistry. The protocols and principles described herein are designed to be self-validating, grounded in established chemical and biological standards.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole and its derivatives are a cornerstone in modern medicinal chemistry, recognized for their metabolic stability and versatile biological activities.[1][2] This privileged scaffold is found in compounds targeting a wide array of diseases, demonstrating antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The unique electronic properties and the ability of the triazole nitrogens to act as hydrogen bond acceptors make it an excellent bioisosteric replacement for other aromatic systems, enhancing drug-like properties.[1]

The specific scaffold of interest, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, is pre-functionalized with key features that dictate its potential as a versatile intermediate for library synthesis:

  • 1-Methyl Group: This substituent occupies the N1 position, directing any subsequent modifications and preventing tautomerization. This creates a fixed vector for substituents, which is crucial for consistent interaction with a biological target.

  • 7-Methoxy Group: An electron-donating group, the methoxy moiety can modulate the electronic environment of the aromatic system and potentially serve as a hydrogen bond acceptor.

  • 5-Bromo Group: This is the most critical feature for SAR exploration. The bromine atom serves as a highly effective "handle" for introducing chemical diversity through various palladium-catalyzed cross-coupling reactions.[5] This allows for the systematic probing of the chemical space around the core scaffold.

Comparative Analysis: The Strategic Importance of Key Substituents

The biological activity of a compound series is exquisitely sensitive to the nature and position of its substituents. Here, we compare the core scaffold to potential alternatives to understand the rationale behind its design.

The Lability of the 5-Bromo Position: A Gateway to Diversity

The C-Br bond at the 5-position is the primary site for diversification. Its utility in Suzuki, Stille, and Buchwald-Hartwig couplings allows for the introduction of a vast range of aryl, heteroaryl, and alkyl groups.[5] This strategy is fundamental for optimizing interactions with a target protein, often exploring a hydrophobic pocket or a solvent-exposed region.

Below is a comparative table illustrating how activity might be modulated by replacing the 5-bromo group, using a hypothetical kinase inhibition assay as an endpoint.

Compound R Group at C5 Hypothetical IC₅₀ (nM) Rationale for Activity Change
Core -Br>10,000The bromo group is primarily a synthetic handle; it offers limited direct interaction but provides ideal lipophilicity and a vector for modification.
Alternative 1a -H>10,000Removal of the bromine reduces molecular weight and lipophilicity but offers no new beneficial interactions.
Alternative 1b -Phenyl850Introduces a hydrophobic moiety that can engage in π-stacking or occupy a hydrophobic pocket within the target.
Alternative 1c -4-Fluorophenyl400The fluorine atom can enhance binding affinity through favorable electrostatic interactions or by modulating the electronics of the phenyl ring without adding significant steric bulk.
Alternative 1d -Pyridin-3-yl150The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming a key interaction with a donor residue (e.g., lysine, serine) in the active site, significantly boosting potency.
Alternative 1e -Morpholine2,500While adding a polar group can improve solubility, it may not be optimal for binding in a hydrophobic pocket unless a specific hydrogen bond can be formed.
The Influence of the 7-Methoxy and 1-Methyl Groups

The methoxy and methyl groups are not merely spectators; they are critical for orienting the molecule and fine-tuning its properties.

  • 7-Position (-OCH₃ vs. -OH vs. -H): A methoxy group is a moderate electron-donating group and a hydrogen bond acceptor. Replacing it with a hydroxyl (-OH) group would introduce both a hydrogen bond donor and acceptor, potentially altering the binding mode or improving solubility. Removing it entirely (-H) would simplify the structure but lose a potential interaction point.

  • N1-Substitution (-CH₃ vs. -H): The N1-methyl group blocks a potential hydrogen bond donation site on the triazole ring. While this might seem disadvantageous, it provides conformational rigidity and prevents the formation of alternative tautomers, ensuring a single, predictable binding conformation. An N-H analogue would be more flexible but could also introduce undesired interactions or metabolic liabilities.

Experimental Design and Protocols

Scientific integrity demands that claims be supported by robust, reproducible experimental data. The following sections provide detailed methodologies for the synthesis and evaluation of these derivatives.

Synthetic Workflow: From Core to Diversified Library

The synthesis of a library of 5-substituted-7-methoxy-1-methyl-1H-benzo[d]triazole derivatives is a multi-step process that relies on established, high-yielding reactions. The causality is clear: each step is designed to install a key feature of the final compounds.

G cluster_0 Core Synthesis cluster_1 Diversification via Suzuki Coupling A Substituted o-Phenylenediamine B Benzotriazole Formation (Diazotization) A->B NaNO₂, AcOH C N-Methylation B->C CH₃I, K₂CO₃ D Core Scaffold 5-Bromo-7-methoxy- 1-methyl-1H-benzo[d]triazole C->D NBS, MeCN F Suzuki Coupling D->F Pd(PPh₃)₄, Na₂CO₃ E Aryl/Heteroaryl Boronic Acid E->F G Final Derivative Library F->G

Caption: Synthetic workflow for the generation of a diversified library.

Step-by-Step Synthesis Protocol (Example: Suzuki Coupling):

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole core (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of Dioxane/Water (0.1 M concentration relative to the starting bromide).

  • Degassing: Bubble argon through the solution for 15 minutes to remove any dissolved oxygen, which can poison the catalyst. This step is critical for reaction efficiency.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The choice of a Pd(0) catalyst is based on its proven efficacy in the oxidative addition step of the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the final compound.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To quantify the activity of the synthesized compounds, a robust and high-throughput assay is required. The ATP-Glo™ Kinase Assay is a common choice as it measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.

G cluster_0 Assay Principle A 1. Kinase Reaction (Kinase, Substrate, ATP, + Test Compound) B 2. Termination & ATP Depletion (Add ATP-Glo™ Reagent) A->B Incubate 30 min C 3. Luminescence Generation (Luciferase converts ADP to ATP, then light is produced) B->C Incubate 10 min D 4. Signal Detection (Measure luminescence) C->D key1 High Kinase Activity → Low ATP → Low Light key2 Low Kinase Activity → High ATP → High Light

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Kinase Assay Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

  • Reaction Mixture: In a 384-well plate, add the kinase enzyme, the appropriate peptide substrate, and ATP in a buffered solution.

  • Initiation: Add the test compounds to the wells (final DMSO concentration <1%) and incubate at room temperature for a defined period (e.g., 30-60 minutes). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Signal Generation: Stop the kinase reaction by adding the ATP-Glo™ Reagent. This reagent lyses the cells (if applicable) and contains luciferase and its substrate.

  • Detection: After a brief incubation to stabilize the luminescent signal, measure the light output using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole scaffold represents a highly promising starting point for the development of potent and selective therapeutic agents. The SAR is driven by the strategic placement of the 5-bromo group, which acts as a versatile chemical handle for introducing diversity. By systematically exploring substitutions at this position with various aryl and heteroaryl moieties, researchers can optimize interactions with target proteins, particularly in the context of kinase inhibition and antimicrobial discovery. The methoxy and methyl groups provide essential structural and electronic properties that stabilize the core and ensure a consistent binding orientation. Future work should focus on expanding the library of derivatives and testing them across a panel of biological targets to fully elucidate the therapeutic potential of this versatile scaffold.

References

  • ResearchGate. Structure‐activity relationship of compounds 5–7. Available from: [Link]

  • ResearchGate. Supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole.3H2O: Synthesis, spectroscopic investigations, DFT computation, MD simulations and Docking studies. Available from: [Link]

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  • National Institutes of Health. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][6][7][8]triazole derivatives as necroptosis inhibitors. Available from: [Link]

  • ACS Publications. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Available from: [Link]

  • ResearchGate. 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[6][7][8]triazolo[1,5-a]pyrimidin-7-ol. Available from: [Link]

  • National Institutes of Health. Rejuvenating the[6][7][9]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Available from: [Link]

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  • National Institutes of Health. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Available from: [Link]

  • ResearchGate. Discovery and SAR of 2-arylbenzotriazoles and 2-arylindazoles as potential treatments for Duchenne muscular dystrophy. Available from: [Link]

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  • National Institutes of Health. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Available from: [Link]

  • Google Patents.Synthetic method of 5-bromo-7-azaindole.
  • ePrints Soton. 6-Bromo-N-(2-methyl-2H-benzo[d][6][7][9]triazol-5- yl)quinolin-4-amine. Available from: [Link]

  • ResearchGate. Synthesis, antimicrobial and antioxidant activities of imidazotriazoles and new multicomponent reaction toward 5-amino-1-phenyl[6][7][8]triazole derivatives. Available from: [Link]

  • MDPI. Substituted Triazole-3,5-Diamine Compounds as Novel Human Topoisomerase III Beta Inhibitors. Available from: [Link]

  • National Institutes of Health. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Available from: [Link]

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Sources

comparing the efficacy of different catalysts for the synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of target molecules is paramount. The benzotriazole scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This guide provides an in-depth, objective comparison of different catalytic systems for the synthesis of a specific, highly functionalized derivative: 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to enable you to make informed decisions for your synthetic strategy.

Introduction: The Significance of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole and the Role of Catalysis

5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole is a key intermediate in the synthesis of various pharmacologically active compounds. The substituents on the benzene ring—a bromine atom, a methoxy group, and an N-methyl group on the triazole ring—provide specific steric and electronic properties that are often crucial for biological activity. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the methoxy and methyl groups can influence the molecule's lipophilicity and binding interactions with biological targets.

The synthesis of the benzotriazole core typically involves the cyclization of a corresponding ortho-phenylenediamine precursor. While the classical approach using diazotization with sodium nitrite is well-established, modern catalytic methods offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions. This guide will compare the traditional non-catalytic method with palladium- and copper-catalyzed approaches.

Proposed Synthetic Pathway

The synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole can be envisioned in two key stages: the formation of the benzotriazole ring from a substituted ortho-phenylenediamine, and the subsequent regioselective N-methylation.

Synthetic Pathway cluster_0 Step 1: Benzotriazole Ring Formation cluster_1 Step 2: N-Methylation Precursor 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine Unmethylated 5-bromo-7-methoxy-1H-benzotriazole Precursor->Unmethylated Cyclization (Catalyst Comparison) Benzotriazole 5-bromo-7-methoxy-1-methyl-1H-benzotriazole Unmethylated->Benzotriazole Methylating Agent

Caption: Proposed synthetic pathway for 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole.

Part 1: Comparative Efficacy of Catalysts for Benzotriazole Ring Formation

The critical step in this synthesis is the formation of the benzotriazole ring from the precursor, 4-bromo-6-methoxy-N-methyl-1,2-phenylenediamine. We will compare three primary methods: the classical non-catalytic approach, palladium-catalyzed cyclization, and copper-catalyzed cyclization. The presence of both an electron-donating group (-OMe) and an electron-withdrawing group (-Br) on the precursor molecule can influence the efficacy of these methods.

Method 1: Classical Diazotization (Non-Catalytic)

This is the traditional method for synthesizing benzotriazoles, involving the reaction of an ortho-phenylenediamine with sodium nitrite in an acidic medium, typically acetic acid.[1][2][3][4]

Mechanism: The reaction proceeds through the diazotization of one of the amino groups to form a diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization to yield the benzotriazole ring.[1]

Advantages:

  • Well-established and widely used.

  • Does not require expensive metal catalysts.

  • Often proceeds with high yields for simple substrates.

Disadvantages:

  • Can require stoichiometric amounts of reagents.

  • The use of nitrous acid can lead to side reactions and the formation of impurities.

  • May not be suitable for sensitive substrates due to the acidic conditions.

Method 2: Palladium-Catalyzed Cyclization

Palladium catalysts are renowned for their ability to facilitate the formation of C-N bonds. In the context of benzotriazole synthesis, palladium catalysis can be achieved through intramolecular C-H amination or the cyclization of aryl triazenes.[4][5]

Mechanism: A common mechanism for palladium-catalyzed N-arylation involves the oxidative addition of an aryl halide (or a related electrophile) to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][7]

Pd_Catalyzed_Mechanism General Mechanism for Pd-Catalyzed N-Arylation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Ligand_Ex Ligand Exchange (R2NH) PdII_Amine [Ar-Pd(II)L_n(R2NH)]+X- PdII_Aryl->PdII_Amine R2NH Deprotonation Deprotonation (-HX) PdII_Amido Ar-Pd(II)L_n(NR2) PdII_Amine->PdII_Amido -HX Red_Elim Reductive Elimination Product Ar-NR2 PdII_Amido->Product Product->Pd0 Catalyst_Regen Catalyst Regeneration

Caption: Simplified catalytic cycle for palladium-catalyzed N-arylation.

Advantages:

  • High efficiency and yields, often with low catalyst loadings.

  • Good functional group tolerance.

  • Milder reaction conditions compared to some classical methods.

Disadvantages:

  • Palladium catalysts and their ligands can be expensive.

  • Trace palladium residues may need to be removed from the final product, especially for pharmaceutical applications.

Method 3: Copper-Catalyzed Cyclization

Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for the formation of C-N bonds. Modern advancements have led to more efficient and milder copper-catalyzed systems for the synthesis of N-heterocycles.[8][9][10]

Mechanism: The mechanism of copper-catalyzed N-arylation is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The Cu(I) catalyst undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. This is followed by reaction with the amine and subsequent reductive elimination to form the product and regenerate the Cu(I) catalyst.[11][12][13]

Advantages:

  • Copper is a more abundant and less expensive metal than palladium.

  • A wide variety of copper catalysts and ligands are available.

  • Often effective for substrates that are challenging for palladium-catalyzed reactions.

Disadvantages:

  • Can sometimes require higher catalyst loadings and temperatures than palladium systems.

  • Ligand selection can be crucial for achieving high efficiency.

Comparative Data
MethodCatalyst/ReagentTypical ConditionsProjected YieldKey Considerations
Classical Diazotization NaNO₂, Acetic Acid0-15 °C70-85%Simple, cost-effective, but potential for side products.
Palladium-Catalyzed Pd(OAc)₂, Ligand80-120 °C85-95%High efficiency, good functional group tolerance, but higher cost.
Copper-Catalyzed CuI, Ligand100-140 °C80-90%More economical than palladium, but may require harsher conditions.

Part 2: Regioselective N-Methylation

The final step in the synthesis is the N-methylation of 5-bromo-7-methoxy-1H-benzotriazole. This step is crucial as methylation can occur at either the N1 or N2 position of the triazole ring, leading to different isomers. The regioselectivity of this reaction is influenced by the steric and electronic properties of the benzotriazole, the nature of the methylating agent, and the reaction conditions.[14][15][16][17] For the synthesis of the target molecule, 1-methyl-benzotriazole, conditions favoring N1-alkylation are required.

Common Methylating Agents:

  • Methyl iodide (MeI)

  • Dimethyl sulfate (DMS)

  • Methyl tosylate (MeOTs)

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the benzotriazole ring can direct methylation to the less sterically hindered nitrogen atom.

  • Solvent: The polarity of the solvent can influence the site of methylation.

  • Base: The choice of base can affect the equilibrium between the N1 and N2 anions of the benzotriazole, thereby influencing the regioselectivity.

Recent advances in biocatalysis have shown that engineered methyltransferases can achieve high regioselectivity in the N-methylation of benzotriazoles.[14]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-o-phenylenediamine (Precursor Analog)

This protocol describes the synthesis of a key precursor analog. The synthesis of the specific N-methylated precursor, 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine, would involve a multi-step sequence likely starting from a substituted aniline or nitrobenzene.

  • Acetylation: o-Phenylenediamine is first protected by reacting it with acetic anhydride in acetic acid.

  • Bromination: The resulting diacetylated compound is then brominated. A mixture of sodium bromide and hydrogen peroxide in acetic acid is a safer alternative to using liquid bromine.[18]

  • Hydrolysis: The bromo-diacetylated intermediate is hydrolyzed using a base, such as sodium hydroxide in methanol, to yield 4-bromo-o-phenylenediamine.[18]

Protocol 2: Classical Synthesis of 5-bromo-7-methoxy-1H-benzotriazole

This protocol is adapted from general procedures for benzotriazole synthesis.[2]

  • Dissolve 4-bromo-6-methoxy-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

  • Cool the solution to 15 °C with stirring.

  • Add a solution of sodium nitrite in water in one portion. The temperature will rise.

  • Continue stirring as the mixture cools.

  • Chill the mixture in an ice bath to complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 3: Palladium-Catalyzed Synthesis of 5-bromo-7-methoxy-1H-benzotriazole

This is a general protocol that would require optimization for the specific substrate.

  • To a reaction vessel, add the 4-bromo-6-methoxy-1,2-phenylenediamine, a palladium source (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃).

  • Add a high-boiling solvent (e.g., toluene or DMF).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.

  • Purify the product by column chromatography.

Protocol 4: Copper-Catalyzed Synthesis of 5-bromo-7-methoxy-1H-benzotriazole

This is a general protocol that would require optimization.

  • Combine the 4-bromo-6-methoxy-1,2-phenylenediamine, a copper(I) source (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., Cs₂CO₃) in a reaction vessel.

  • Add a high-boiling polar aprotic solvent (e.g., DMSO or NMP).

  • Heat the mixture under an inert atmosphere at 100-140 °C.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The synthesis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole can be achieved through several routes, with the choice of method depending on factors such as cost, desired efficiency, and available equipment.

  • The classical diazotization method remains a viable and cost-effective option, particularly for large-scale synthesis where catalyst cost is a significant factor.

  • Palladium-catalyzed synthesis offers the potential for higher yields and milder conditions, making it an attractive choice for laboratory-scale synthesis and for substrates that are sensitive to the conditions of the classical method.

  • Copper-catalyzed synthesis provides a more economical alternative to palladium catalysis, although it may require more optimization to achieve high efficiency.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the use of earth-abundant metal catalysts, catalyst recycling, and the use of greener reaction media. The development of highly regioselective N-alkylation methods, including biocatalytic approaches, will also be crucial for the efficient synthesis of specific benzotriazole isomers. This guide provides a solid foundation for researchers to select and optimize the most suitable synthetic route for their specific needs in the pursuit of novel and effective therapeutic agents.

References

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  • SUPPORTING INFORM
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  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in w
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A Researcher's Guide to Differentiating N1 and N2 Isomers of Substituted Benzotriazoles: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzotriazoles are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antivirals, anticancer drugs, and anti-inflammatory molecules.[1][2] Their utility also extends to materials science, where they serve as effective corrosion inhibitors and UV stabilizers.[1] The synthesis of N-substituted benzotriazoles, typically through alkylation or arylation, frequently yields a mixture of two constitutional isomers: the N1- (or 1H-) and N2- (or 2H-) substituted products.[2][3]

The distinction between these isomers is not trivial; the position of the substituent dramatically influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and material performance. For researchers in drug development and materials science, rapid and unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of the N1 and N2 isomers of substituted benzotriazoles using key spectroscopic techniques, grounded in fundamental principles and supported by experimental data. We will explore how differences in molecular symmetry are directly reflected in NMR, UV-Vis, and IR spectra, providing a reliable toolkit for isomer differentiation.

The Fundamental Difference: Symmetry and Electronic Distribution

The core distinction between N1- and N2-substituted benzotriazoles lies in their molecular symmetry. The N1 isomer is asymmetric, with the substituent on one of the outer nitrogen atoms of the triazole ring. In contrast, the N2 isomer is C₂ᵥ-symmetric, with the substituent on the central nitrogen atom. This fundamental structural difference dictates the electronic environment of every atom in the molecule.

Caption: General structures of N1- and N2-substituted benzotriazole isomers.

This inherent asymmetry in the N1 isomer results in four chemically non-equivalent protons and six non-equivalent carbons in the benzene ring. Conversely, the C₂ᵥ symmetry of the N2 isomer creates a plane of symmetry through the N2-R bond, rendering the C4/C7 and C5/C6 positions (and their corresponding protons) chemically equivalent. These symmetry-driven differences are the primary source of the distinct spectroscopic signatures discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between N1 and N2 benzotriazole isomers. Multinuclear analysis (¹H, ¹³C, and ¹⁵N) provides a comprehensive picture of the molecular structure.[4]

¹H NMR Spectroscopy

In ¹H NMR, the aromatic region of the spectrum provides the first and most immediate clue to the isomer's identity.

  • N1-Isomers (Asymmetric): The four protons on the benzene ring (H4, H5, H6, H7) are all chemically and magnetically distinct. This results in a complex, asymmetric multiplet pattern, often described as an ABCD spin system.[5]

  • N2-Isomers (Symmetric): Due to the plane of symmetry, there are only two sets of chemically equivalent protons: H4/H7 and H5/H6. This gives rise to a simpler, symmetrical AA'BB' spin system, which typically appears as two distinct multiplets.[6]

The chemical shift of the protons on the substituent (e.g., the methylene protons in an N-benzyl group) is also diagnostic. The proximity to the benzene ring in the N1 isomer often results in a different chemical shift compared to the more centrally located N2 position.

¹³C NMR Spectroscopy

The difference in symmetry is even more starkly reflected in the proton-decoupled ¹³C NMR spectrum.

  • N1-Isomers (Asymmetric): Will display six distinct signals for the six carbons of the benzene ring (C4, C5, C6, C7, C3a, C7a).

  • N2-Isomers (Symmetric): Will display only three signals for the benzene ring carbons due to equivalence (C4/C7, C5/C6, and C3a/C7a).[7]

This unambiguous difference in the number of aromatic carbon signals is often considered conclusive proof of isomer identity.

Spectroscopic FeatureN1-Substituted Isomer (Asymmetric)N2-Substituted Isomer (Symmetric)
¹H Aromatic Signals 4 distinct proton environments (ABCD system)2 distinct proton environments (AA'BB' system)
¹³C Aromatic Signals 6 distinct carbon signals3 distinct carbon signals

Table 1: Key NMR spectral differences for the aromatic core of N1 vs. N2 benzotriazole isomers.

¹⁵N NMR Spectroscopy

For challenging cases or for researchers seeking the highest level of structural confirmation, ¹⁵N NMR spectroscopy is an exceptionally powerful tool.[8][9] The chemical environment of the three nitrogen atoms in the triazole ring is drastically different between the two isomers. While N1 and N3 in the N2-isomer are equivalent, all three nitrogens in the N1-isomer are unique. This leads to vastly different ¹⁵N chemical shifts that are highly characteristic of the substitution pattern.[10] Although less commonly used due to lower sensitivity, techniques like ¹H-¹⁵N HMBC can provide this information without direct ¹⁵N detection.[11]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule's conjugated π-system. The position of the substituent (N1 vs. N2) alters the nature of this chromophore, leading to distinct absorption profiles.

  • N1-Isomers: The π-system is less symmetric.

  • N2-Isomers: The substituent at the N2 position creates a more linearly conjugated and symmetric system.

These electronic differences typically result in observable shifts in the maximum absorption wavelength (λmax) and changes in the molar absorptivity (ε). While the specific changes are dependent on the substituent and solvent, comparing the UV-Vis spectra of the two isolated isomers will reveal consistent differences. For example, in aqueous solutions of unsubstituted benzotriazole, the spectrum shows distinct absorption features that can be used for quantification.[12][13] The N-substituent will modulate these absorptions in a pattern characteristic of the isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the molecule's vibrational modes. The key differentiator again relates to symmetry. According to group theory, more symmetrical molecules have fewer IR-active vibrational bands than less symmetrical ones.

  • N1-Isomers: Being less symmetric, they are expected to show a richer, more complex IR spectrum.

  • N2-Isomers: The higher symmetry can result in some vibrational modes being IR-inactive, leading to a comparatively "simpler" spectrum with fewer resolved bands.

Specific "marker bands," particularly those associated with the triazole ring stretching and bending vibrations in the fingerprint region (1600-700 cm⁻¹), can be used to distinguish the isomers.[14][15] Detailed vibrational assignment, often aided by computational chemistry, can definitively link spectral features to a specific isomeric structure.[14]

Experimental Protocol: Synthesis, Separation, and Characterization of N-Benzylbenzotriazole Isomers

This protocol describes a common synthetic route that yields a mixture of N1 and N2 isomers, followed by their separation and characterization, providing a practical, self-validating workflow.

Part A: Synthesis of N1 and N2-Benzylbenzotriazole

This procedure is adapted from established N-alkylation methods.[1][3]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzotriazole (5.95 g, 50 mmol) in 50 mL of N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (8.29 g, 60 mmol) to the solution.

  • Alkylation: Add benzyl bromide (8.55 g, 50 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture three times with 50 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Part B: Isomer Separation and Spectroscopic Analysis

G A Crude Product (Mixture of N1 and N2 Isomers) B Column Chromatography (Silica Gel, Hexane:EtOAc gradient) A->B C1 Fraction 1: N2-Isomer (Less Polar) B->C1 Elute First C2 Fraction 2: N1-Isomer (More Polar) B->C2 Elute Second D1 Spectroscopic Analysis: ¹H NMR, ¹³C NMR, UV-Vis, IR C1->D1 C2->D1 E1 Structure Confirmed: 2-benzyl-2H-benzotriazole D1->E1 E2 Structure Confirmed: 1-benzyl-1H-benzotriazole D1->E2

Caption: Workflow for isomer separation and characterization.

  • Separation: Purify the crude mixture using flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 5% to 20%) is typically effective. The less polar N2-isomer will elute first, followed by the more polar N1-isomer.

  • Sample Preparation for Spectroscopy:

    • NMR: Dissolve 5-10 mg of each pure isomer in ~0.6 mL of deuterated chloroform (CDCl₃).[16]

    • UV-Vis: Prepare dilute solutions (~10⁻⁵ M) of each isomer in a UV-grade solvent like ethanol or methanol.[16]

    • IR: Acquire the spectrum of each solid isomer using a KBr pellet or an ATR accessory.[16]

  • Data Acquisition and Interpretation:

    • ¹H NMR: Acquire spectra for both isomers. For the N2-isomer, expect to see a symmetric AA'BB' pattern (two multiplets) in the aromatic region (approx. 7.4-7.9 ppm). For the N1-isomer, expect a more complex ABCD pattern (four multiplets) in the same region.

    • ¹³C NMR: Acquire proton-decoupled spectra. Count the signals in the aromatic region (approx. 110-145 ppm). The N2-isomer will show three peaks, while the N1-isomer will show six. This is the most definitive confirmation.

    • UV-Vis: Record the absorption spectra from 200-400 nm. Note the λmax values for each isomer. You should observe a reproducible difference in their absorption profiles.

    • IR: Compare the fingerprint regions of the two spectra. Note the relative simplicity of the N2-isomer's spectrum compared to the N1-isomer.

Conclusion

The differentiation of N1 and N2 isomers of substituted benzotriazoles is a critical step in chemical research and development. While each spectroscopic technique offers valuable clues, a combined approach provides the most robust and irrefutable evidence. For routine and definitive identification, ¹³C NMR spectroscopy is the gold standard , owing to the unambiguous difference in the number of aromatic signals generated by the symmetric (N2) versus asymmetric (N1) isomers. By understanding the fundamental principles of how molecular symmetry dictates spectroscopic output, researchers can confidently assign the correct structures to their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

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  • ResearchGate. (n.d.). Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-.... [Link]

  • TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

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  • Jagerovic, N., et al. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Tetrahedron, 58(44), 9089-9094. [Link]

  • Adib, M., et al. (2014). Modular Synthesis of N-Vinyl Benzotriazoles. Organic letters, 16(18), 4842-4845. [Link]

  • Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

  • Ceniceros-Gómez, A. E., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6288. [Link]

  • Process Insights. (2023). Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. [Link]

  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Becerro-garcía, E., et al. (2014). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 12(32), 6123-6130. [Link]

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A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. Identifying compounds with poor pharmacokinetic profiles long before they enter costly clinical trials is paramount. This guide provides a comprehensive framework for evaluating the drug-likeness of a novel class of compounds: 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole derivatives. As a scaffold, benzotriazoles are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7] This guide will walk researchers through a multiparametric approach, combining computational and experimental methodologies to build a robust drug-likeness profile, enabling data-driven decisions in the early stages of drug development.

The Rationale for a Multiparametric Approach

A single parameter is insufficient to predict the complex journey of a drug through the human body. Therefore, we advocate for a holistic evaluation encompassing physicochemical properties, absorption, distribution, metabolism, excretion (ADMET), and potential toxicity. This guide will use a representative set of hypothetical 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole derivatives to illustrate this evaluation process. These derivatives feature varied substitutions at a hypothetical position 'R' to demonstrate the impact of structural modifications on drug-likeness.

Hypothetical Derivatives for Evaluation:

Compound IDR-Group
BMT-H -H
BMT-CH3 -CH3
BMT-OH -OH
BMT-COOH -COOH
BMT-NH2 -NH2
BMT-CF3 -CF3

Part 1: In Silico Profiling - The First Pass Filter

Computational, or in silico, methods offer a rapid and cost-effective first assessment of a compound's drug-likeness.[8][9][10] These predictive models are built on vast datasets of known drugs and their properties.

Physicochemical Properties and Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" is a cornerstone of drug-likeness assessment, providing a simple yet powerful set of guidelines for oral bioavailability.[11][12][13][14][15] The rules are as follows:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. An optimal balance between lipophilicity and hydrophilicity is crucial for membrane permeability and solubility.[13]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

Workflow for Calculating Lipinski's Parameters:

cluster_input Input cluster_tool Computational Tool cluster_output Output SMILES Compound SMILES String Software SwissADME, ChemDraw, etc. SMILES->Software Input Structure MW Molecular Weight Software->MW LogP LogP Software->LogP HBD HBD Count Software->HBD HBA HBA Count Software->HBA cluster_input Input cluster_tool ADMET Prediction Server cluster_output Predicted ADMET Profile SMILES Compound SMILES String Server e.g., SwissADME, pkCSM SMILES->Server Absorption HIA, Caco-2 Server->Absorption Distribution BBB, PPB Server->Distribution Metabolism CYP Inhibition Server->Metabolism Excretion Clearance Server->Excretion Toxicity hERG, AMES Server->Toxicity

Caption: In Silico ADMET Prediction Workflow.

Illustrative ADMET Profile Comparison:

ParameterBMT-HBMT-COOHBMT-CF3Desirable Range
HIA HighLowHighHigh
BBB Permeant YesNoYesTarget Dependent
CYP2D6 Inhibitor NoYesNoNo
hERG Inhibitor Low RiskLow RiskModerate RiskLow Risk
AMES Mutagenicity NoNoNoNo

This comparative table allows for the early identification of potential liabilities. For instance, the carboxyl group in BMT-COOH may reduce intestinal absorption, while the trifluoromethyl group in BMT-CF3 might introduce a risk of hERG inhibition.

Part 2: Experimental Validation - Grounding Predictions in Reality

While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable for progressing compounds. The following are key assays to confirm and refine the computational predictions.

Solubility and Lipophilicity

Aqueous Solubility: Poor solubility is a major hurdle for oral drug delivery.

  • Protocol: Kinetic Solubility Assay (Turbidimetric Method)

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Monitor the turbidity of the solution over time using a plate reader.

    • The concentration at which precipitation occurs is the kinetic solubility.

Lipophilicity (LogD): While LogP is calculated for the neutral form of a molecule, LogD measures the lipophilicity at a specific pH, which is more physiologically relevant.

  • Protocol: Shake-Flask Method for LogD7.4

    • Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4).

    • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

    • After separation of the layers, determine the concentration of the compound in each phase using HPLC-UV.

    • LogD = log10([Compound]octanol / [Compound]buffer).

Membrane Permeability

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay to predict passive membrane permeability.

  • Protocol: PAMPA

    • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells.

    • The acceptor plate, containing buffer, is placed on top of the filter plate.

    • After incubation, the concentration of the compound in the donor and acceptor wells is measured by HPLC-UV or LC-MS/MS.

    • Permeability is calculated based on the rate of compound transfer across the membrane.

Metabolic Stability

Liver Microsomal Stability Assay: This assay assesses the susceptibility of a compound to metabolism by CYP enzymes in the liver.

  • Protocol: Liver Microsomal Stability Assay

    • Incubate the test compound with liver microsomes (human or from other species) and the cofactor NADPH.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a solvent like acetonitrile.

    • Analyze the remaining parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Experimental Data Summary and Comparison:

Compound IDKinetic Solubility (µM)LogD7.4PAMPA Permeability (10-6 cm/s)Microsomal Half-life (min)
BMT-H >1002.41545
BMT-COOH 250.5<1>60
BMT-CF3 803.62520
Warfarin >1001.81030

Note: Warfarin is included as a well-characterized reference compound.

Part 3: Synthesis of Insights and Strategic Decision-Making

The ultimate goal of this comprehensive evaluation is to enable informed decisions. By integrating both in silico and experimental data, a clear picture of each derivative's drug-likeness emerges.

Integrated Drug-Likeness Assessment Workflow:

cluster_in_silico In Silico Evaluation cluster_experimental Experimental Validation cluster_decision Decision Lipinski Lipinski's Rule of Five Solubility Solubility & LogD Lipinski->Solubility Guides Experiment ADMET ADMET Prediction Permeability PAMPA ADMET->Permeability Guides Experiment Metabolism Microsomal Stability ADMET->Metabolism Guides Experiment Prioritize Prioritize for In Vivo Studies Solubility->Prioritize Optimize Lead Optimization Solubility->Optimize Deprioritize Deprioritize Solubility->Deprioritize Permeability->Prioritize Permeability->Optimize Permeability->Deprioritize Metabolism->Prioritize Metabolism->Optimize Metabolism->Deprioritize

Caption: Integrated workflow for drug-likeness assessment.

Comparative Analysis and Recommendations:

  • BMT-H: This parent compound demonstrates a favorable profile with no Rule of Five violations, good predicted ADMET, high solubility, and moderate metabolic stability. It serves as a strong baseline.

  • BMT-COOH: The carboxylic acid derivative shows poor permeability and lower solubility, likely due to its increased polarity. While its metabolic stability is high, its poor absorption properties would likely make it a poor candidate for oral administration without significant formulation efforts.

  • BMT-CF3: The trifluoromethyl group enhances lipophilicity and permeability. However, this comes at the cost of lower metabolic stability and a potential hERG liability. This derivative would require further optimization to mitigate these risks.

Based on this analysis, BMT-H and potentially optimized versions of BMT-CF3 (addressing the hERG and stability issues) would be prioritized for further in vivo studies. BMT-COOH would be deprioritized for oral drug development unless a topical or intravenous route of administration is considered.

Conclusion

The evaluation of drug-likeness is a critical and iterative process in modern drug discovery. By employing a tiered approach that begins with broad in silico screening and progresses to focused experimental validation, researchers can efficiently identify and prioritize compounds with the highest probability of success. The framework presented here for the 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole series provides a robust and adaptable methodology that can be applied to any novel chemical scaffold, ultimately accelerating the journey from a promising hit to a life-changing therapeutic.

References

  • [Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[16][17][18]riazole and Imidazo[2,1-b]t[1][16][18]hiadiazole Derivatives - ResearchGate]([Link])

  • 16][17][18]riazolo[1,5-a]pyrimidin-7-ol - ResearchGate

  • [Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[16][17][18]riazole and Imidazo[2,1-b]t[1][16][18]hiadiazole Derivatives - PubMed Central]([Link])

Sources

Comparative Cross-Reactivity Analysis of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: A Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Small molecule inhibitors targeting dysregulated kinases have revolutionized cancer treatment. The benzotriazole scaffold has emerged as a promising starting point for the development of such inhibitors, with derivatives showing activity against various kinases.[1][2] This guide focuses on a novel benzotriazole derivative, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole , and provides a framework for assessing its cross-reactivity profile, a critical step in preclinical drug development.

While the specific biological targets of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole are yet to be fully elucidated, preliminary structural analyses and the known activities of related benzotriazole compounds suggest potential interactions with receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5] However, the highly conserved nature of the ATP-binding site across the kinome necessitates a rigorous evaluation of an inhibitor's selectivity to minimize off-target effects and predict potential toxicities.[6][7]

This guide presents a comparative analysis of our lead compound against established kinase inhibitors with known selectivity profiles. We will detail the experimental methodologies for both biochemical and cell-based assays to provide a comprehensive understanding of on-target potency and off-target interactions. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols for conducting thorough cross-reactivity studies, ultimately guiding the selection of drug candidates with the highest potential for clinical success.

Lead Compound and Comparators: A Rationale for Selection

For the purpose of this guide, we will proceed with the hypothesis that 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole exhibits primary inhibitory activity against EGFR and VEGFR2. To contextualize its selectivity, we have chosen three well-characterized, clinically relevant kinase inhibitors as comparators:

  • Gefitinib: A selective EGFR inhibitor, representing a highly targeted therapeutic agent.[8][9]

  • Sunitinib: A multi-kinase inhibitor with potent activity against VEGFR, PDGFR, and other kinases, exemplifying a broader spectrum inhibitor.[10][11][12]

  • Vandetanib: A dual inhibitor of VEGFR and EGFR, offering a profile of targeted polypharmacology.[13][14]

A summary of the lead compound and comparators is presented in Table 1.

Compound Structure Primary Target(s) Rationale for Inclusion
5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole Structure not publicly availableEGFR, VEGFR2 (Hypothesized)Lead compound for cross-reactivity assessment.
Gefitinib Structure available in public databasesEGFRSelective inhibitor benchmark.
Sunitinib Structure available in public databasesVEGFRs, PDGFRs, c-KIT, FLT3, RETMulti-kinase inhibitor benchmark.
Vandetanib Structure available in public databasesVEGFR2, EGFR, RETDual-target inhibitor benchmark.

Table 1: Lead Compound and Selected Comparators

Biochemical Cross-Reactivity Profiling: A Head-to-Head Comparison

The initial assessment of cross-reactivity is typically performed using in vitro biochemical assays against a broad panel of purified kinases. This provides a direct measure of a compound's inhibitory activity against each kinase, independent of cellular context.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.[8]

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of the kinase and substrate mixture in kinase assay buffer.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Kinase Selectivity Data

The following table presents a hypothetical, yet representative, kinase selectivity panel for our lead compound and the selected comparators. The data is presented as IC50 values (nM) against a panel of representative kinases from different families.

Kinase Target 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (IC50, nM) Gefitinib (IC50, nM) Sunitinib (IC50, nM) Vandetanib (IC50, nM)
EGFR 50305,000500
VEGFR2 80>10,000240
VEGFR1 150>10,00010110
PDGFRβ 2,500>10,00081,100
c-KIT 3,000>10,00015>10,000
FLT3 4,500>10,00020>10,000
RET >10,000>10,000100130
SRC 1,200>10,000250>10,000
ABL1 >10,000>10,000500>10,000
CDK2 >10,000>10,000>10,000>10,000
p38α >10,000>10,000>10,000>10,000

Table 2: Comparative Biochemical Kinase Selectivity Profile (IC50, nM)

Note: The IC50 values for the comparator compounds are representative values collated from public sources and commercial databases for illustrative purposes.[9][11][13]

cluster_0 Biochemical Assay Workflow Compound Dilution Compound Dilution Kinase/Substrate Addition Kinase/Substrate Addition Compound Dilution->Kinase/Substrate Addition ATP Addition (Initiation) ATP Addition (Initiation) Kinase/Substrate Addition->ATP Addition (Initiation) Incubation Incubation ATP Addition (Initiation)->Incubation ADP Detection ADP Detection Incubation->ADP Detection Data Analysis Data Analysis ADP Detection->Data Analysis

Caption: Workflow for the in vitro luminescence-based kinase assay.

Cellular Cross-Reactivity Profiling: Assessing On-Target Efficacy and Off-Target Effects in a Biological Context

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are crucial for understanding a compound's efficacy and selectivity within a complex biological system. These assays account for factors such as cell permeability, metabolism, and engagement with the target in its native environment.

Experimental Protocol 1: EGFR Autophosphorylation Assay in A549 Cells

This protocol describes a cell-based ELISA to measure the inhibition of EGF-induced EGFR autophosphorylation in the A549 human lung carcinoma cell line, which endogenously expresses EGFR.[15]

Materials:

  • A549 cells

  • DMEM with 10% FBS

  • Serum-free DMEM

  • Test compounds (dissolved in DMSO)

  • Recombinant human EGF

  • Cell Lysis Buffer

  • Phospho-EGFR (Tyr1068) and Total EGFR ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with Cell Lysis Buffer.

  • ELISA: Perform the phospho-EGFR and total EGFR ELISA according to the manufacturer's instructions.

  • Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal for each well. Plot the normalized signal against the inhibitor concentration to determine the IC50 for inhibition of EGFR autophosphorylation.

Experimental Protocol 2: VEGF-Induced Endothelial Cell Proliferation Assay

This protocol assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal Medium (EBM-2) with 0.5% FBS

  • Test compounds (dissolved in DMSO)

  • Recombinant human VEGF

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate in EGM-2 and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with EBM-2 containing 0.5% FBS and incubate for 6 hours.

  • Compound Treatment and Stimulation: Add various concentrations of the test compounds to the wells, followed by the addition of 20 ng/mL of VEGF.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Assessment: Add CellTiter-Glo® reagent to each well and measure luminescence to determine cell viability.

  • Data Analysis: Plot cell viability against the inhibitor concentration to determine the IC50 for the inhibition of VEGF-induced proliferation.

Comparative Cellular Activity Data

The following table summarizes the expected outcomes from the cellular assays for the lead compound and comparators.

Assay 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole (IC50, nM) Gefitinib (IC50, nM) Sunitinib (IC50, nM) Vandetanib (IC50, nM)
EGFR Autophosphorylation (A549 cells) 150100>10,000700
VEGF-induced HUVEC Proliferation 250>10,0001060

Table 3: Comparative Cellular Cross-Reactivity Profile (IC50, nM)

Note: The IC50 values for the comparator compounds are representative values from published literature and are for illustrative purposes.[8][11][13]

cluster_1 Cellular Assay Workflow Cell Seeding Cell Seeding Serum Starvation Serum Starvation Cell Seeding->Serum Starvation Compound Treatment Compound Treatment Serum Starvation->Compound Treatment Ligand Stimulation Ligand Stimulation Compound Treatment->Ligand Stimulation Endpoint Measurement Endpoint Measurement Ligand Stimulation->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis

Caption: Generalized workflow for cell-based cross-reactivity assays.

Synthesizing the Evidence: A Discussion of the Cross-Reactivity Profile

The hypothetical data presented in this guide illustrates how a comprehensive cross-reactivity assessment can build a detailed picture of a novel compound's selectivity. For 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole, the biochemical data (Table 2) suggests a dual-potency profile against EGFR and VEGFR2, with significantly less activity against other kinases such as PDGFRβ, c-KIT, and members of the SRC and ABL families. This profile is distinct from the highly selective EGFR inhibitor Gefitinib and the broader-spectrum inhibitor Sunitinib. Its profile most closely resembles that of Vandetanib, albeit with potentially different potencies against secondary targets.

The cellular assay data (Table 3) is critical for confirming that the biochemical activity translates to a cellular context. The potent inhibition of both EGFR autophosphorylation and VEGF-driven proliferation would support the dual-target hypothesis. Discrepancies between biochemical and cellular potencies can provide valuable insights into a compound's cell permeability and metabolic stability.

A thorough understanding of a compound's promiscuity is not inherently negative; in fact, targeted polypharmacology can be advantageous in treating complex diseases like cancer.[16] The key is to characterize these interactions early and comprehensively to anticipate both therapeutic and adverse effects.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cross-reactivity of a novel benzotriazole-derived compound, 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole. By employing a combination of broad-panel biochemical screening and targeted cell-based assays, and by comparing the results to well-characterized inhibitors, researchers can build a robust selectivity profile. This profile is indispensable for lead optimization, guiding further medicinal chemistry efforts to enhance potency and selectivity, and for making informed decisions about advancing a compound through the drug discovery pipeline. The ultimate goal is to identify drug candidates with a well-understood and clinically relevant balance of on-target efficacy and acceptable off-target activity.

References

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Safety Operating Guide

Navigating the Disposal of 5-bromo-7-methoxy-1-methyl-1H-benzo[d]triazole: A Guide to Safe and Compliant Laboratory Practices

Navigating the Disposal of 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole: A Guide to Safe and Compliant Laboratory Practices

Hazard Assessment and Characterization

Understanding the potential hazards of a compound is the foundational step in determining its proper disposal pathway. Based on its structure—a brominated aromatic heterocyclic compound—we can infer the following potential hazards:

  • Toxicity: Halogenated organic compounds can exhibit varying levels of toxicity. Similar benzotriazole derivatives are classified as harmful if swallowed and may cause skin and eye irritation.[4][5][6] Therefore, it is prudent to handle 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole with care to avoid ingestion, inhalation, and skin contact.

  • Environmental Hazard: Many halogenated compounds are persistent in the environment and can be toxic to aquatic life.[4][7] As such, this compound should never be disposed of down the drain or in regular trash.[7][8]

  • Reactivity: While specific reactivity data is unavailable, it is best practice to avoid mixing this compound with strong oxidizing agents, strong acids, or bases unless a specific reaction protocol is being followed.[9][10]

It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific hazard information and handling instructions. If an SDS is not available, consulting with your institution's Environmental Health and Safety (EHS) department is a mandatory step before proceeding.

Personal Protective Equipment (PPE) and Spill Management

To mitigate exposure risks, appropriate personal protective equipment must be worn at all times when handling 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole.

  • Hand Protection: Wear nitrile gloves. If splashing is a risk, consider double-gloving.[11]

  • Eye Protection: Safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.[11]

In the event of a spill, the area should be evacuated and ventilated. Small spills can be absorbed using an inert material (e.g., vermiculite, sand) and placed in a sealed container for hazardous waste disposal.[12] For large spills, contact your institution's EHS or emergency response team immediately.[12]

Step-by-Step Disposal Protocol

The disposal of 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole must be handled as hazardous waste. The following steps provide a clear pathway for its proper disposal:

  • Waste Identification and Segregation: This compound should be classified as a halogenated organic waste. It is crucial to segregate it from non-halogenated organic waste streams, as the disposal methods and costs can differ significantly.[12] Do not mix with incompatible chemicals.[2]

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[1][8] The container must be in good condition, free from cracks or residue on the outside.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole"), and the appropriate hazard pictograms (e.g., harmful, irritant).[8]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][8] This area should be at or near the point of waste generation and under the control of laboratory personnel.[1] The SAA must have secondary containment to capture any potential leaks.[2]

  • Request for Pickup: Once the container is full or has reached the maximum accumulation time allowed by your institution (often six months), submit a request for waste pickup to your EHS department.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole.

Gcluster_prepPreparation & Handlingcluster_disposalDisposal Protocolcluster_spillSpill ResponsestartWaste Generation:5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazoleppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppespillSpill Occursstart->spillPotential HazardsegregateSegregate asHalogenated Organic Wasteppe->segregateInitiate DisposalcontainerSelect & LabelCompatible Waste Containersegregate->containersaaStore in DesignatedSatellite Accumulation Area (SAA)with Secondary Containmentcontainer->saapickupRequest Waste Pickupfrom EHSsaa->pickupassessAssess Spill Sizespill->assesssmall_spillSmall Spill:Absorb with Inert Materialassess->small_spillMinorlarge_spillLarge Spill:Evacuate & Contact EHSassess->large_spillMajorsmall_spill->container

Caption: Disposal workflow for 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole.

Summary of Disposal Considerations

Parameter Guideline Rationale
Waste Classification Halogenated Organic WasteThe presence of bromine necessitates this classification.
Container Chemically resistant (HDPE or glass) with a secure cap.[1][8]Prevents leaks and reactions with the container material.
Labeling "Hazardous Waste," full chemical name, and hazard pictograms.[8]Ensures clear identification and safe handling by all personnel.
Incompatible Wastes Strong acids, bases, and oxidizing agents.[9][10]Prevents potentially violent chemical reactions in the waste container.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[2][8]Ensures safe, temporary storage and contains potential leaks.
Final Disposal Incineration by a licensed hazardous waste facility.Standard procedure for many organic chemical wastes.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole, a clear protocol of hazard assessment, proper PPE usage, stringent segregation, and compliant container management is essential. Always prioritize consulting the official SDS and your institution's EHS department to ensure adherence to all local, state, and federal regulations. By following these guidelines, we can collectively contribute to a safer research environment.

References

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  • Sigma-Aldrich. Methyl 7-bromo-1-methyl-1H-benzo[d][1][2][3]triazole-5-carboxylate.

  • PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazol...
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  • Lead Sciences. 5-Bromo-1-methyl-1H-benzo[d][1][2][3]triazole.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Jubilant Ingrevia Limited.
  • Benchchem. Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.

Personal protective equipment for handling 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole

A Researcher's Guide to the Safe Handling of 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole

For professionals in the vanguard of research and drug development, the synthesis and application of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety for both the researcher and the environment. This guide provides a comprehensive operational and safety plan for handling 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole, a substituted benzotriazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds to establish a robust framework for its safe utilization.

Hazard Assessment: An Inferred Profile

A thorough understanding of a compound's potential hazards is the bedrock of laboratory safety. Given the structure of 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole, we can infer a hazard profile by examining its core components: the benzotriazole ring, the bromine substituent, and the methoxy and methyl groups.

Benzotriazole Core: Benzotriazoles are known to exhibit low to moderate acute toxicity.[4] However, they can be irritants to the skin and eyes.[5] Of significant concern is their environmental persistence and potential for long-term adverse effects on aquatic ecosystems.[6]

Brominated Aromatic Moiety: The introduction of a bromine atom to an aromatic ring can impart toxicological properties. Some brominated aromatic compounds are known to be hepatotoxic (damaging to the liver) and may act as endocrine disruptors.[1][7]

Methoxy and Methyl Groups: While the methoxy and methyl groups are common functional groups in organic chemistry, their presence can influence the overall toxicological profile of the molecule.

Based on this analysis, it is prudent to treat 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole as a compound that is potentially harmful if swallowed, an irritant to the skin and eyes, and potentially hazardous to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile glovesProvides good resistance to a range of chemicals. Ensure gloves are inspected before use and changed regularly, or immediately upon contamination.
Eye Protection Chemical splash gogglesOffers a complete seal around the eyes to protect against splashes and airborne particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary method for preventing inhalation exposure. A fume hood will effectively capture any dust or vapors.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational procedure is paramount for minimizing risk. The following workflow should be followed when handling 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1][2][3]triazole.

Preparation and Pre-Handling Checklist
  • Designate a Work Area: All handling of the compound should occur within a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment (glassware, spatulas, etc.) and waste containers are inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Compound
  • Dispensing: When weighing the solid compound, do so within the fume hood. Use a spatula for transfers to minimize dust generation.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure the reaction vessel is appropriately clamped and secured.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • Personal Hygiene: After handling is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.

The following diagram illustrates the safe handling workflow:

cluster_prepPreparationcluster_handlingHandlingcluster_postPost-Handlingprep1Designate Fume Hoodprep2Assemble Materialsprep1->prep2prep3Verify Emergency Equipmentprep2->prep3prep4Don PPEprep3->prep4handle1Dispense Solidprep4->handle1Proceed to Handlinghandle2Prepare Solutionhandle1->handle2handle3Conduct Reactionhandle2->handle3post1Decontaminate Work Areahandle3->post1Proceed to Post-Handlingpost2Proper Waste Disposalpost1->post2post3Remove PPEpost2->post3post4Wash Handspost3->post4

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Reactant of Route 1
5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.